1,3,6-Tri-O-Galloyl-Beta-D-Glucose
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,5-dihydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O18/c28-11-1-8(2-12(29)18(11)34)24(39)42-7-17-21(37)23(44-25(40)9-3-13(30)19(35)14(31)4-9)22(38)27(43-17)45-26(41)10-5-15(32)20(36)16(33)6-10/h1-6,17,21-23,27-38H,7H2/t17-,21-,22-,23+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKMOGIPOMVCHO-SJMVAQJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041667 | |
| Record name | 1,3,6-Trigalloyl glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18483-17-5 | |
| Record name | 1,3,6-Tri-O-galloyl-β-D-glucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18483-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gallotannin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018483175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,6-Trigalloyl glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18483-17-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETA-D-GLUCOPYRANOSE, 1,3,6-TRIS(3,4,5-TRIHYDROXYBENZOATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8718334XJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,3,6-Tri-O-Galloyl-Beta-D-Glucose: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,6-Tri-O-galloyl-beta-D-glucose is a hydrolyzable tannin, a type of polyphenol, found in a variety of plant species. Its discovery is rooted in the broader scientific exploration of plant-derived tannins. This technical guide provides an in-depth overview of the natural sources of this compound, details on its isolation and characterization, and a summary of its known biological activities, with a focus on its anti-inflammatory and antioxidant properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Natural Occurrence
The discovery of this compound is intertwined with the extensive research on gallotannins, a class of tannins that are esters of gallic acid and a polyol, most commonly glucose. It is a known phenolic compound that has been identified and isolated from a variety of natural sources.[1]
Initial identification of this compound and others like it was made possible through the development of chromatographic and spectroscopic techniques, which allowed for the separation and structural elucidation of complex mixtures of plant secondary metabolites.
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part | Reference(s) |
| Juglans nigra (Black Walnut) | Juglandaceae | Kernels | [1][2] |
| Paeonia lactiflora (Chinese Peony) | Paeoniaceae | Flowers, Roots | [1][3] |
| Terminalia chebula (Black Myrobalan) | Combretaceae | Fruits | [1][4] |
| Phyllanthus emblica (Indian Gooseberry) | Phyllanthaceae | Not Specified | |
| Picrorhiza kurroa (Kutki) | Plantaginaceae | Seeds | |
| Mangifera indica L. (Mango) | Anacardiaceae | Seed Kernel | [5] |
Experimental Protocols: Isolation and Purification
The isolation and purification of this compound from natural sources typically involve solvent extraction followed by a series of chromatographic separations. The general workflow is outlined below.
General Extraction and Fractionation Workflow
Example Protocol: Isolation from Mangifera indica L. Seed Kernel
The following protocol is a representative example for the isolation of this compound and other phenolic compounds from the seed kernel of Mangifera indica L.[5]
-
Extraction: The air-dried and powdered seed kernels are extracted with a suitable solvent, such as a mixture of methanol and water, at room temperature. The extraction is typically repeated multiple times to ensure exhaustive extraction of the target compounds.
-
Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure to remove the methanol. The aqueous residue is then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The gallotannins, including this compound, are typically enriched in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography for further purification.
-
Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, for example, a mixture of chloroform and methanol with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column, which separates molecules based on their size and polarity. Elution is typically performed with methanol.
-
Octadecylsilyl (ODS) Column Chromatography: Final purification can be achieved using reversed-phase column chromatography on an ODS support. A gradient of methanol and water is often used as the mobile phase.
-
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most studied.
Antioxidant Activity
The antioxidant activity of this compound is attributed to the presence of multiple galloyl groups in its structure. These phenolic moieties can donate hydrogen atoms to scavenge free radicals, thereby mitigating oxidative stress.[6]
Anti-inflammatory Activity
While direct studies on the anti-inflammatory signaling pathways of this compound are limited, research on closely related gallotannins, such as penta-O-galloyl-β-D-glucose (PGG), provides significant insights. These compounds are known to inhibit key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7] It is plausible that this compound exerts its anti-inflammatory effects through similar mechanisms.
The proposed mechanism involves the inhibition of pro-inflammatory mediators. For instance, in lipopolysaccharide (LPS)-induced inflammatory models, related compounds have been shown to suppress the production of nitric oxide (NO).[5]
Enzyme Inhibition: Tyrosinase
This compound has been identified as a non-covalent inhibitor of tyrosinase, a key enzyme in melanin synthesis.[8] This inhibitory action suggests its potential application in cosmetics and dermatology for skin whitening and treating hyperpigmentation disorders. The mechanism of inhibition is believed to involve the binding of the galloyl groups to the active site of the enzyme, thereby blocking substrate access.
Future Directions
While the natural sources and basic biological activities of this compound have been established, further research is warranted in several areas:
-
Quantitative Analysis: There is a need for more comprehensive studies to quantify the concentration of this compound in various natural sources to aid in the selection of high-yielding plant materials.
-
Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent.
-
Mechanism of Action: Detailed investigations into the specific molecular targets and signaling pathways modulated by this compound will provide a clearer understanding of its pharmacological effects.
-
Clinical Studies: Preclinical and clinical trials are necessary to evaluate the safety and efficacy of this compound for various health applications.
Conclusion
This compound is a promising natural compound with significant antioxidant and anti-inflammatory properties. This technical guide has summarized its natural sources, provided an overview of its isolation and purification, and detailed its known biological activities and potential mechanisms of action. Continued research into this molecule holds the potential for the development of new therapeutic agents and functional food ingredients.
References
- 1. Buy this compound [smolecule.com]
- 2. Identification and Characterization of Phenolic Compounds in Black Walnut Kernels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Penta-O-galloyl-β-D-glucose from Paeonia lactiflora Pall. root extract enhances the expression of skin barrier genes via EGR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Review on Fruit of Terminalia chebula: Traditional Uses, Phytochemistry, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. CAS 18483-17-5: 1,3,6-Tri-O-galloyl-β-D-glucose [cymitquimica.com]
- 7. 1,2,3,4,6‑penta‑O‑galloyl‑β‑D‑glucose alleviates inflammation and oxidative stress in diabetic nephropathy rats through MAPK/NF‑κB and ERK/Nrf2/HO‑1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Unraveling the Anticancer Potential of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,3,6-Tri-O-galloyl-beta-D-glucose (1,3,6-TGG) is a naturally occurring gallotannin found in various medicinal plants. As a member of the polyphenol family, it has garnered interest for its potential therapeutic properties, including its anticancer activities. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 1,3,6-TGG in cancer cells. Due to the limited availability of research specifically focused on the 1,3,6-TGG isomer, this document also incorporates data from closely related galloylglucose compounds to provide a broader perspective on their shared and distinct anticancer mechanisms. The primary modes of action appear to involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation, survival, and metastasis.
Introduction
Gallotannins, a class of hydrolyzable tannins, are characterized by a central glucose core esterified with multiple gallic acid units. These compounds have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. 1,3,6-TGG is a specific isomer of trigalloylglucose. While research on this particular isomer is emerging, studies on analogous compounds such as 1,2,3,6-tetra-O-galloyl-β-D-glucose and penta-O-galloyl-β-D-glucose (PGG) have provided significant insights into the potential anticancer mechanisms of this class of molecules. This guide will synthesize the available data to elucidate the molecular pathways targeted by these compounds in cancer cells.
Core Anticancer Mechanisms
The anticancer activity of galloylglucose compounds, including by inference 1,3,6-TGG, is multifaceted, primarily revolving around the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Induction of Apoptosis
Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Galloylglucose compounds have been shown to trigger this process through both intrinsic (mitochondrial) and extrinsic pathways.
A study on a closely related compound, 1,2,3,6-tetra-O-galloyl-β-D-glucose, in human gastric cancer SGC7901 cells, demonstrated a concentration-dependent increase in apoptosis. The apoptotic rates ranged from 8.89% at 12.5 µg/mL to 28.78% at 200 µg/mL after 48 hours of treatment.[1] This induction of apoptosis is linked to the activation of the p53 signaling pathway, a critical tumor suppressor pathway.[1] Key molecular events observed include:
-
Upregulation of pro-apoptotic proteins: Increased expression of p21, PUMA, and PERP.[1]
-
Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2.[1]
-
Activation of caspases: Increased levels of cleaved caspase-3 and caspase-9, which are executioner and initiator caspases, respectively.[1]
-
Mitochondrial dysfunction: A decrease in mitochondrial membrane potential and the release of cytochrome C into the cytoplasm.[1]
These findings suggest that galloylglucose compounds can effectively initiate the apoptotic cascade in cancer cells.
Cell Cycle Arrest
In addition to inducing apoptosis, galloylglucose derivatives can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. In SGC7901 gastric cancer cells, 1,2,3,6-tetra-O-galloyl-β-D-glucose was found to induce G1 phase arrest at a concentration of 200 μg/mL after 48 hours.[1] This arrest is associated with the downregulation of Cyclin D, a key regulator of the G1/S phase transition.[1] By halting the cell cycle, these compounds prevent cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth.
Modulation of Key Signaling Pathways
The anticancer effects of 1,3,6-TGG and its analogs are mediated through the modulation of several critical signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.[2][3][4][5] Studies on PGG, a compound with a similar galloylglucose structure, have shown that it can inhibit the PI3K/Akt/mTOR pathway in prostate cancer cells.[5] This inhibition is thought to contribute to the observed reduction in cell proliferation and induction of apoptosis.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of cell proliferation, differentiation, and survival.[6][7] Dysregulation of this pathway is also frequently implicated in cancer.[6][8] While direct evidence for 1,3,6-TGG is limited, the anti-inflammatory and anti-invasive effects of its synthetic α-anomer in glioblastoma and breast cancer cells suggest a potential modulation of MAPK-related signaling.[9]
NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation, immunity, and cell survival.[10] Its constitutive activation is observed in many cancers and contributes to tumor progression by promoting cell proliferation, inhibiting apoptosis, and stimulating angiogenesis and metastasis.[10][11] The anti-inflammatory properties of gallotannins suggest that they may exert their anticancer effects in part by inhibiting the NF-κB signaling pathway.
Inhibition of Angiogenesis and Metastasis
The ability of a tumor to grow and spread to distant organs is dependent on the formation of new blood vessels (angiogenesis) and the acquisition of migratory and invasive properties (metastasis).
Anti-Angiogenic Effects
Angiogenesis is a critical process for tumor growth and survival, supplying tumors with essential nutrients and oxygen.[12] Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis.[12] Galloylglucose compounds, including PGG, have demonstrated anti-angiogenic properties.[1] This is thought to occur through the inhibition of key signaling pathways involved in blood vessel formation.
Anti-Metastatic Effects
Metastasis is the primary cause of cancer-related mortality and involves a complex series of events including cell invasion, migration, and colonization of distant sites.[13] Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and metastasis.[14] A synthetic α-anomer of 1,3,6-TGG has been shown to inhibit the activation of MMP-2 and the induction of pro-MMP-9 in glioblastoma and breast cancer cells, respectively.[9] This compound also inhibited transforming growth factor-beta (TGF-β)-induced chemotaxis and the expression of Snail, a key transcription factor in the epithelial-to-mesenchymal transition (EMT), a process critical for metastasis.[9]
Quantitative Data Summary
While specific quantitative data for 1,3,6-TGG in cancer cell lines is limited in the public domain, the following table summarizes the available data for a closely related compound, 1,2,3,6-tetra-O-galloyl-β-D-glucose, in SGC7901 human gastric cancer cells.
| Parameter | Cell Line | Compound Concentration | Effect | Reference |
| IC50 | SGC7901 | 36.23 µg/mL (72h) | Inhibition of cell proliferation | [1] |
| Apoptosis Rate | SGC7901 | 12.5 µg/mL (48h) | 8.89% | [1] |
| 25 µg/mL (48h) | 12.01% | [1] | ||
| 50 µg/mL (48h) | 17.18% | [1] | ||
| 100 µg/mL (48h) | 24.34% | [1] | ||
| 200 µg/mL (48h) | 28.78% | [1] | ||
| Cell Cycle Arrest | SGC7901 | 200 µg/mL (48h) | G1 phase arrest | [1] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 1,3,6-TGG for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat cancer cells with 1,3,6-TGG at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This technique determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cancer cells with 1,3,6-TGG.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Treat cells with 1,3,6-TGG, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, Bcl-2, p-Akt).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Visualizations: Signaling Pathways and Workflows
Figure 1. Overview of the proposed mechanisms of action of 1,3,6-TGG in cancer cells.
Figure 2. Proposed intrinsic apoptosis pathway activated by 1,3,6-TGG and its analogs.
References
- 1. Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,3,6 tri o galloyl beta d glucose — TargetMol Chemicals [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hmdb.ca [hmdb.ca]
- 7. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing into the chemopreventive properties of synthetic 1,3,6-tri-O-galloyl-α-D-glucose (α-TGG) against glioblastoma and triple-negative breast cancer-derived cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. NF-κB and cancer: how intimate is this relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Matrix Metalloproteinases in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vascular endothelial growth factor promotes the expression of cyclooxygenase 2 and matrix metalloproteinases in Lewis lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Antioxidant Potential of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Oxidative stress is a key pathological driver in a multitude of human diseases, making the discovery and characterization of potent antioxidants a critical focus in therapeutic development. Among the vast class of plant-derived polyphenols, the gallotannin 1,3,6-Tri-O-Galloyl-Beta-D-Glucose (TGG) has emerged as a compound of significant interest. This technical guide provides a comprehensive overview of the antioxidant properties of TGG, designed for researchers, chemists, and drug development professionals. We will delve into its chemical structure, multifaceted mechanisms of action, detailed protocols for its evaluation, and its broader therapeutic potential. This document synthesizes current knowledge to serve as a foundational resource for harnessing the cytoprotective capabilities of TGG.
Introduction to this compound (TGG)
This compound is a hydrolyzable gallotannin, a class of polyphenolic compounds characterized by multiple gallic acid units esterified to a central glucose core.[1][2][3] Specifically, TGG features three galloyl groups attached to the 1, 3, and 6 positions of a β-D-glucopyranose molecule.[4] This natural product is found in various plant species, including Black Walnut Kernels (Juglans nigra), Paeonia lactiflora, and Terminalia chebula, from which it can be extracted and purified.[1]
The scientific rationale for investigating TGG is rooted in its chemical architecture. The presence of numerous phenolic hydroxyl groups on its three galloyl moieties predicts a high capacity for neutralizing reactive oxygen species (ROS).[4] ROS, such as superoxide anions and hydroxyl radicals, are byproducts of normal metabolism, but their overproduction leads to oxidative stress—a condition implicated in cellular damage, chronic inflammation, and the pathogenesis of diseases ranging from neurodegeneration to cancer and diabetes. TGG's potential to counteract this damage places it under scrutiny for applications in pharmaceuticals, cosmetics, and as a functional food ingredient.[1][2]
Chemical Profile and Structural Basis of Activity
The antioxidant efficacy of TGG is intrinsically linked to its molecular structure.
-
Molecular Formula: C₂₇H₂₄O₁₈[1]
-
Molecular Weight: 636.47 g/mol [1]
-
Core Structure: A central β-D-glucose ring.
-
Functional Moieties: Three separate galloyl (3,4,5-trihydroxybenzoyl) groups ester-linked to the glucose core.
The key to its function lies in the high density of phenolic hydroxyl (-OH) groups. Each galloyl group contains three -OH groups, totaling nine on the appended moieties alone. These phenols act as potent hydrogen donors, a fundamental mechanism for scavenging free radicals and terminating oxidative chain reactions. The specific 1,3,6-substitution pattern on the glucose backbone influences the molecule's overall conformation, solubility, and interaction with biological targets.[1]
Caption: Schematic of this compound (TGG).
Multifaceted Antioxidant Mechanisms
TGG combats oxidative stress through at least two distinct but complementary pathways: direct chemical neutralization of free radicals and indirect modulation of endogenous cellular defense systems.
Direct Radical Scavenging Activity
The primary and most immediate antioxidant mechanism of TGG is direct free radical scavenging. The phenolic hydroxyl groups on the galloyl moieties can readily donate a hydrogen atom (H•) to an unstable radical (R•), thereby neutralizing it. This process converts the TGG into a relatively stable phenoxyl radical, which does not readily propagate the oxidative chain reaction.
This capacity is exceptionally high due to the nine phenolic hydroxyls available for donation. This mechanism is the basis for its potent activity in common chemical assays like DPPH and ABTS.[2][4]
Caption: Hydrogen atom transfer mechanism for radical scavenging by TGG.
Indirect Cellular Antioxidant Effects via Nrf2 Pathway Activation
Beyond direct scavenging, advanced research suggests that potent polyphenols like TGG can induce the expression of the body's own protective enzymes. The primary pathway governing this response is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway. While direct studies on TGG are emerging, the closely related and well-studied compound 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) is a known activator of this pathway, providing a strong mechanistic precedent.[5][6]
Mechanism: Under normal conditions, Nrf2 is bound by Keap1 in the cytoplasm and targeted for degradation. In the presence of electrophilic activators or oxidative stress, Keap1 releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, and initiates the transcription of a suite of cytoprotective proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
Caption: Proposed activation of the Nrf2-ARE pathway by TGG.
Experimental Protocols for Antioxidant Evaluation
To rigorously quantify the antioxidant properties of TGG, a multi-assay approach is essential. Here, we provide validated, step-by-step protocols for key in vitro and cell-based methods.
In Vitro Chemical Assays: Workflow
These assays measure the direct radical scavenging or reducing capacity of TGG in a chemical system.
Caption: General workflow for in vitro antioxidant chemical assays.
Protocol 4.1.1: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is quantified by measuring the decrease in absorbance at ~517 nm.[7]
Materials:
-
This compound (TGG)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (99.5%)
-
Trolox or Ascorbic Acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare DPPH Working Solution: Dissolve DPPH in methanol to a concentration of ~0.1 mM. Adjust the concentration so that the absorbance at 517 nm is approximately 1.0.[7] Store this solution in the dark.
-
Prepare Sample and Control Solutions:
-
Dissolve TGG in methanol to create a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 100 µg/mL).
-
Prepare identical serial dilutions for the positive control (Trolox).
-
-
Assay Execution (in a 96-well plate):
-
To sample wells, add 100 µL of each TGG dilution.
-
To control wells, add 100 µL of each Trolox dilution.
-
To a blank well, add 100 µL of methanol.
-
Add 100 µL of the DPPH working solution to all sample and control wells.[8]
-
Add 100 µL of methanol to the blank well (this is the reagent blank).
-
-
Incubation and Measurement:
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot % Inhibition versus concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Protocol 4.1.2: ABTS Radical Cation Scavenging Assay
Principle: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+). In the presence of an antioxidant, the radical is reduced and the solution is decolorized. The decrease in absorbance at ~734 nm is proportional to the antioxidant concentration.[9]
Materials:
-
TGG and positive control (Trolox)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
96-well microplate and reader
Procedure:
-
Prepare ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours. This generates the ABTS•+ radical.
-
-
Prepare ABTS•+ Working Solution:
-
Before use, dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Prepare Sample Solutions: Prepare serial dilutions of TGG and Trolox as described in the DPPH protocol.
-
Assay Execution:
-
Add 20 µL of each sample or control dilution to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to all wells.[9]
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature in the dark for 6-10 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the % Inhibition and IC₅₀ value as described for the DPPH assay.
-
Cell-Based Assays: Cellular Antioxidant Activity (CAA)
Principle: This method measures the ability of a compound to prevent the oxidation of a fluorescent probe within living cells. The probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. An effective antioxidant will prevent this conversion, resulting in lower fluorescence.
Materials:
-
Human cell line (e.g., HepG2, HaCaT)
-
DCFH-DA probe
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - a free radical generator
-
TGG and positive control (Quercetin)
-
Cell culture medium, PBS
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at an appropriate density (e.g., 6 x 10⁴ cells/well) and allow them to adhere overnight.
-
Cell Treatment:
-
Remove the culture medium.
-
Wash cells with PBS.
-
Treat cells with various concentrations of TGG (and Quercetin control) in treatment medium for 1 hour.
-
-
Probe Loading:
-
Remove the treatment medium.
-
Add medium containing 25 µM DCFH-DA to each well and incubate for 1 hour.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells gently with PBS.
-
Add 600 µM AAPH solution to all wells except the negative control wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence reader pre-warmed to 37°C.
-
Measure fluorescence (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for fluorescence versus time.
-
Calculate the CAA unit for each concentration: CAA Unit = 100 - [(AUC_sample / AUC_control) * 100]
-
Determine the EC₅₀ value (median effective concentration) from the dose-response curve.
-
Data Presentation and Interpretation
Quantitative data from antioxidant assays should be presented clearly for comparison. The IC₅₀ (or EC₅₀) value is the most common metric, representing the concentration of the test compound required to achieve 50% of the maximum effect (e.g., 50% radical scavenging). A lower IC₅₀ value indicates higher antioxidant potency.
Table 1: Representative Antioxidant Activity of a Trigalloylglucose Isomer Compared to Standards
| Compound | DPPH Assay (IC₅₀, µM) | ABTS Assay (IC₅₀, µM) | FRAP Value (µmol TE/µmol) |
| Trigalloylglucose * | ~8.8 | ~8.8 | ~5.77 |
| Ascorbic Acid (Vit C) | ~45.4 | ~49.9 | ~4.04 |
| EGCG | ~7.8 | ~7.8 | ~6.40 |
*Data presented is for the closely related isomer 1,4,6-Tri-O-galloyl-β-glucopyranose as a representative example of a potent trigalloylglucose compound.[10] TE = Trolox Equivalents. EGCG = Epigallocatechin gallate.
Interpretation: The data illustrates that trigalloylglucose compounds exhibit antioxidant activity comparable to, and in some assays superior to, well-known antioxidants like Ascorbic Acid.[10] Its potency is often in the same range as EGCG, one of the most powerful tea catechins.[10] This highlights its significant potential.
Broader Biological Activities and Therapeutic Potential
The ability of TGG to mitigate oxidative stress underpins its broader pharmacological activities. Its potent antioxidant properties are closely linked to its observed anti-inflammatory, antimicrobial, and anticancer effects.
-
Pharmaceuticals: TGG is being explored for therapeutic agents targeting diseases with an oxidative stress etiology.[1] Its anti-inflammatory activity, potentially mediated by inhibiting pro-inflammatory pathways, makes it a candidate for conditions like arthritis and metabolic syndrome.[11][12]
-
Cosmetics: In skincare, antioxidants are highly valued for their ability to protect the skin from environmental damage (UV radiation, pollution) that accelerates aging. TGG's capacity to scavenge free radicals makes it a promising ingredient for anti-aging and protective formulations.[1][11]
-
Food Industry: The antimicrobial and antioxidant properties of TGG suggest its potential use as a natural preservative to extend the shelf-life of food products by preventing oxidative spoilage and microbial growth.[1][2]
Conclusion and Future Perspectives
This compound is a potent natural antioxidant with a well-defined chemical structure that confers a high capacity for both direct radical scavenging and modulation of cellular defense pathways like Nrf2. The standardized protocols provided in this guide offer a robust framework for its evaluation and comparison with other compounds.
While in vitro and cell-based data are compelling, future research must focus on:
-
In Vivo Efficacy: Translating the observed antioxidant effects into animal models of human disease is a critical next step.
-
Bioavailability and Metabolism: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of TGG is essential for its development as a therapeutic agent.
-
Pathway Elucidation: Further studies are needed to definitively confirm and detail the activation of the Nrf2 pathway and other signaling cascades by TGG itself.
By continuing to explore this promising molecule, the scientific community can unlock its full potential in the development of novel therapies and health-promoting products.
References
- 1. Buy this compound [smolecule.com]
- 2. Buy this compound | 18483-17-5 [smolecule.com]
- 3. This compound | C27H24O18 | CID 452707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 18483-17-5: 1,3,6-Tri-O-galloyl-β-D-glucose [cymitquimica.com]
- 5. 1,2,3,4,6‑penta‑O‑galloyl‑β‑D‑glucose alleviates inflammation and oxidative stress in diabetic nephropathy rats through MAPK/NF‑κB and ERK/Nrf2/HO‑1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,3,4,6-penta-O-galloyl-β-D-glucose up-regulates heme oxygenase-1 expression by stimulating Nrf2 nuclear translocation in an extracellular signal-regulated kinase-dependent manner in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 9. researchgate.net [researchgate.net]
- 10. maxapress.com [maxapress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | TargetMol [targetmol.com]
antimicrobial activity of 1,3,6-Trigalloylglucose against specific pathogens
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antimicrobial properties of 1,3,6-Trigalloylglucose (1,3,6-TGG), a phenolic compound found in various plants. This document summarizes the available quantitative data on its activity against specific pathogens, details the experimental protocols for assessing its antimicrobial efficacy, and illustrates its proposed mechanism of action.
Quantitative Antimicrobial Activity Data
The antimicrobial activity of 1,3,6-TGG has been evaluated against a limited number of pathogens. The following tables summarize the available quantitative data, primarily focusing on Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.
Table 1: Antimicrobial Activity of 1,3,6-Trigalloylglucose (1,3,6-TGG)
| Pathogen | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Helicobacter pylori | ATCC 700392 | 16 - 32 | > 128 |
Data from a study on the anti-Helicobacter pylori activity of 1,3,6-TGG. The results suggest that 1,3,6-TGG has bacteriostatic activity against this strain.[1][2]
Table 2: Antibacterial Activity of Structurally Related Galloylglucoses against Multidrug-Resistant (MDR) Gram-Negative Bacteria
Note: The following data is for galloylglucoses other than 1,3,6-TGG and is provided for context on the potential antimicrobial spectrum of this class of compounds.
| Compound | Pathogen | Strain | MIC Range (µg/mL) |
| 1,2,3,4,6-penta-O-galloyl-β-d-glucose | Escherichia coli | Various MDR strains | 2 - 256 |
| 3-O-digalloyl-1,2,4,6-tetra-O-galloyl-β-d-glucose | Escherichia coli | Various MDR strains | 2 - 256 |
| 6-O-digalloyl-1,2,3,4-tetra-O-galloyl-β-d-glucose | Klebsiella pneumoniae | Various MDR strains | 2 - 256 |
| 3,6-bis-O-digalloyl-1,2,4-tri-O-galloyl-β-d-glucose | Klebsiella pneumoniae | Various MDR strains | 2 - 256 |
These findings highlight the potential of galloylglucoses against MDR Gram-negative bacteria.[3]
Experimental Protocols
The following are detailed methodologies for determining the MIC and MBC of 1,3,6-TGG. These protocols are based on standardized techniques and can be adapted for specific research needs.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This protocol determines the lowest concentration of 1,3,6-TGG that visibly inhibits the growth of a microorganism.
Materials:
-
1,3,6-Trigalloylglucose (≥95% purity)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial or fungal strains
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of 1,3,6-TGG Stock Solution:
-
Dissolve 1,3,6-TGG in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in the appropriate sterile broth to the desired starting concentration for serial dilutions.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the 1,3,6-TGG working solution to well 1.
-
Perform two-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (broth and inoculum only), and well 12 is the sterility control (broth only).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours), suspend several colonies in sterile saline.
-
Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the sterile broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to wells 1 through 11.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.
-
-
Interpretation of Results:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of 1,3,6-TGG with no visible growth.
-
Minimum Bactericidal Concentration (MBC) Assay
This protocol determines the lowest concentration of 1,3,6-TGG that kills a specified percentage (typically ≥99.9%) of the initial inoculum.
Materials:
-
Results from the MIC assay
-
Sterile drug-free agar plates (e.g., Mueller-Hinton Agar)
-
Micropipette
-
Incubator
Procedure:
-
Subculturing from MIC Plate:
-
Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
From each of these wells, plate a 10-100 µL aliquot onto a sterile agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours or until sufficient growth is observed in the control.
-
-
Interpretation of Results:
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of 1,3,6-TGG that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.
-
Visualizations
Experimental Workflow
Caption: Workflow for MIC and MBC Determination.
Proposed Mechanism of Antimicrobial Action
Caption: Proposed Antimicrobial Mechanisms of 1,3,6-TGG.
Mechanism of Action
The precise molecular targets and signaling pathways involved in the antimicrobial action of 1,3,6-TGG are not yet fully elucidated. However, current evidence suggests a multi-faceted mechanism primarily targeting the bacterial cell envelope and virulence factors.
-
Disruption of Bacterial Structure: Studies on H. pylori have shown that 1,3,6-TGG can cause significant damage to the bacterial structure, leading to cell rupture at higher concentrations.[4] This suggests a direct interaction with the cell membrane, leading to increased permeability and loss of cellular integrity.
-
Anti-Adhesive Properties: 1,3,6-TGG has been demonstrated to inhibit the adhesion of H. pylori to host cells.[4] This is a crucial step in the pathogenesis of many bacterial infections, and its inhibition represents a significant antivirulence mechanism.
-
Enzyme Inhibition (Hypothesized): Tannins, the class of compounds to which 1,3,6-TGG belongs, are known to inhibit bacterial enzymes. While specific enzymatic targets for 1,3,6-TGG have not been identified, it is plausible that it may interfere with essential metabolic or virulence-associated enzymes.
Overall, 1,3,6-Trigalloylglucose demonstrates promising antimicrobial properties, particularly its bacteriostatic and anti-adhesive effects. Further research is warranted to explore its full spectrum of activity against a wider range of pathogens and to elucidate the specific molecular mechanisms underlying its antimicrobial action. This will be crucial for its potential development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3,6-Trigalloylglucose: A Novel Potent Anti- Helicobacter pylori Adhesion Agent Derived from Aqueous Extracts of Terminalia chebula Retz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and Characterization of Galloylglucoses Effective against Multidrug-Resistant Strains of Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3,6-Trigalloylglucose: A Novel Potent Anti-Helicobacter pylori Adhesion Agent Derived from Aqueous Extracts of Terminalia chebula Retz - PMC [pmc.ncbi.nlm.nih.gov]
1,3,6-Tri-O-Galloyl-Beta-D-Glucose: An In-Depth Technical Guide to its Tyrosinase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,6-Tri-O-galloyl-beta-D-glucose (TGG) is a hydrolyzable tannin found in various plants that has garnered significant interest for its potential as a tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for the development of skin whitening agents and treatments for hyperpigmentation disorders. This technical guide provides a comprehensive overview of the current understanding of TGG as a tyrosinase inhibitor, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.
Introduction
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the initial and rate-limiting steps in the production of melanin.[1] Overproduction of melanin can lead to various dermatological conditions, including melasma, freckles, and age spots. Consequently, the search for potent and safe tyrosinase inhibitors is an active area of research in the cosmetic and pharmaceutical industries. This compound, a gallotannin, has emerged as a promising natural compound for this purpose.[2][3] This document details the scientific basis for its inhibitory activity.
Mechanism of Action
This compound acts as a non-covalent inhibitor of tyrosinase.[4][5] Its inhibitory mechanism is attributed to its ability to bind to the enzyme, thereby preventing the substrate from accessing the active site.
Computational studies, specifically molecular docking, have provided insights into the interaction between TGG and tyrosinase. These studies predict that TGG can stably bind to the active site of tyrosinase, interacting with key amino acid residues. One such study identified that TGG forms hydrogen bonds with Asp-186 and Asp-197 residues of tyrosinase, with a calculated binding affinity of -9.91 kcal/mol.[4] This strong interaction suggests a high potential for inhibitory activity.
Quantitative Inhibitory Data
While computational models strongly suggest the inhibitory potential of this compound, specific experimentally determined quantitative data such as IC50 and Ki values are not extensively available in the public domain as of the latest literature review. The following table summarizes the available data based on computational analysis. For comparative purposes, experimental data for other tyrosinase inhibitors are often reported in the range of micromolar (µM) concentrations.
| Parameter | Value | Method | Reference |
| Binding Affinity | -9.91 kcal/mol | Molecular Docking | [4] |
| IC50 | Not Experimentally Determined | - | - |
| Inhibition Constant (Ki) | Not Experimentally Determined | - | - |
| Inhibition Type | Not Experimentally Determined | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize tyrosinase inhibitors. These protocols are standardized and can be adapted for the evaluation of this compound.
Tyrosinase Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (Test Compound)
-
Kojic acid (Positive Control)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer. This solution should be made fresh.
-
Prepare a stock solution of the test compound (TGG) and kojic acid in DMSO.
-
-
Assay in 96-well plate:
-
In each well, add the following:
-
Phosphate buffer
-
Test compound solution (at various concentrations) or positive control or vehicle (DMSO)
-
Tyrosinase solution
-
-
Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
-
Reaction Initiation:
-
Add L-DOPA solution to each well to start the reaction.
-
-
Measurement:
-
Measure the absorbance of the resulting dopachrome at a specific wavelength (typically around 475-492 nm) at regular intervals using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction with the vehicle and A_sample is the absorbance of the reaction with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Kinetic Analysis of Tyrosinase Inhibition
This analysis determines the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type) and the inhibition constant (Ki).
Procedure:
-
Perform the tyrosinase inhibition assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor (TGG).
-
Measure the initial velocity (V) of the reaction at each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]), where [S] is the substrate concentration.
-
Analyze the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor to determine the type of inhibition. The inhibition constant (Ki) can be calculated from the slopes and intercepts of the Lineweaver-Burk plots.[5][6]
Visualizations
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Proposed Inhibitory Mechanism of TGG on Tyrosinase
References
- 1. Recognition of Gallotannins and the Physiological Activities: From Chemical View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (1,3,6-Tri-O-galloyl-β-D-glucose) | 酚类化合物 | MCE [medchemexpress.cn]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.uam.es [repositorio.uam.es]
An In-depth Technical Guide to 1,3,6-Tri-O-Galloyl-Beta-D-Glucose: Chemical Structure, Properties, and Biological Activities
This technical guide provides a comprehensive overview of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose, a naturally occurring gallotannin. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical characteristics, biological functions, and the experimental methodologies used for its study.
Chemical Structure and Properties
This compound is a hydrolyzable tannin where a beta-D-glucose core is esterified with three galloyl groups at positions 1, 3, and 6.[1] This specific arrangement of the galloyl moieties is crucial to its chemical reactivity and biological efficacy.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C27H24O18 | [1][2] |
| Molecular Weight | 636.47 g/mol | [1][2] |
| CAS Number | 18483-17-5 | [1][2] |
| IUPAC Name | [(2R,3R,4S,5R,6S)-3,5-dihydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | [1] |
| Synonyms | 1,3,6-Trigalloylglucose, β-D-Glucopyranose 1,3,6-trigallate | |
| Melting Point | 167 °C | [3] |
| Boiling Point | 1103.6 ± 65.0 °C (Predicted) | [3] |
| Density | 1.98 g/cm³ | [4] |
| Solubility | Water: 1 mg/mL (1.57 mM), DMSO: 100 mg/mL (157.12 mM) | [4] |
Biological Activities and Pharmacological Properties
This compound exhibits a range of biological activities, making it a compound of interest for pharmaceutical and nutraceutical applications.
-
Antioxidant Activity : As a polyphenolic compound, it is a potent antioxidant capable of scavenging free radicals, thereby mitigating oxidative stress.[2]
-
Antimicrobial Activity : It has demonstrated efficacy against various bacteria and fungi.[2] Notably, it has been shown to inhibit the adhesion of Helicobacter pylori to gastric epithelial cells and disrupt the bacterial structure.[5]
-
Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by potentially inhibiting inflammatory pathways.[2][4] The α-anomer has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).[6]
-
Anticancer Activity : Preliminary studies suggest that it can induce apoptosis in cancer cells and inhibit tumor growth.[2] While direct studies on this compound are limited, related gallotannins have been shown to activate the p53 signaling pathway, a critical regulator of apoptosis.
-
Tyrosinase Inhibition : It acts as a non-covalent inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[2][7] This property makes it a potential ingredient in skin-whitening and anti-freckle cosmetic formulations. It forms hydrogen bonds with key amino acid residues (Asp-186 and Asp-197) in the enzyme's active site.[7]
Signaling Pathways
The biological activities of this compound and its analogs are mediated through various cellular signaling pathways.
Anticancer Activity via p53 Signaling Pathway
While research on the specific interaction of this compound with the p53 pathway is ongoing, studies on structurally similar gallotannins, such as 1,2,3,6-tetra-O-galloyl-β-D-glucose, have shown that these compounds can induce apoptosis in cancer cells by upregulating key components of the p53 signaling pathway. This includes the upregulation of p21 and PUMA, and the downregulation of Cyclin D, leading to cell cycle arrest and apoptosis.
Anti-inflammatory and Anti-invasive Activity via TGF-β/Smad Pathway Inhibition
The α-anomer of 1,3,6-Tri-O-Galloyl-Glucose has been demonstrated to inhibit the transforming growth factor-beta (TGF-β)-induced epithelial-to-mesenchymal transition (EMT), a process crucial for cancer cell invasion and metastasis.[6] This inhibition is achieved by preventing the phosphorylation of Smad2, a key downstream effector in the TGF-β signaling pathway, which in turn suppresses the expression of Snail, a major transcription factor driving EMT.[6]
References
- 1. Molecular mechanism of the anti-gastric cancer activity of 1,2,3,6-tetra-O-galloyl-β-D-glucose isolated from Trapa bispinosa Roxb. shell in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Penta-1,2,3,4,6-O-galloyl-beta-D-glucose induces p53 and inhibits STAT3 in prostate cancer cells in vitro and suppresses prostate xenograft tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptotic and DNA Damage Effect of 1,2,3,4,6-Penta-O-galloyl-beta-D-glucose in Cisplatin-Resistant Non-Small Lung Cancer Cells via Phosphorylation of H2AX, CHK2 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of antimicrobial activity [protocols.io]
- 7. researchgate.net [researchgate.net]
The Role of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose in Inhibiting Melanin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melanin synthesis, a complex biological process, is a key area of research in dermatology and cosmetology, particularly in the context of hyperpigmentation disorders. This technical guide delves into the inhibitory role of 1,3,6-tri-O-galloyl-beta-D-glucose (TGG), a hydrolyzable tannin, in melanogenesis. By directly targeting tyrosinase, the rate-limiting enzyme in melanin production, and potentially modulating key signaling pathways such as the cAMP/PKA/CREB and MAPK/ERK pathways, TGG presents itself as a promising candidate for the development of novel skin-lightening agents. This document provides a comprehensive overview of the current understanding of TGG's mechanism of action, supported by quantitative data from closely related compounds, detailed experimental protocols, and visual representations of the implicated signaling cascades.
Introduction
Melanogenesis is the process by which melanin pigments are produced in melanosomes within melanocytes. While essential for protecting the skin from ultraviolet (UV) radiation, excessive melanin production can lead to various hyperpigmentary conditions such as melasma, freckles, and post-inflammatory hyperpigmentation. The regulation of melanogenesis is a complex interplay of enzymatic reactions and signaling pathways. At the heart of this process is the enzyme tyrosinase (TYR), which catalyzes the initial and rate-limiting steps of melanin synthesis.[1] Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-depigmenting agents.
This compound (TGG) is a naturally occurring gallotannin found in various plants.[2] Gallotannins are a class of polyphenolic compounds known for their antioxidant and anti-inflammatory properties. Emerging evidence suggests that TGG is a potent non-covalent inhibitor of tyrosinase, positioning it as a molecule of significant interest for dermatological and cosmetic applications.[1][3] This guide aims to provide a detailed technical overview of the role of TGG in inhibiting melanin synthesis, focusing on its biochemical interactions and its putative effects on cellular signaling pathways.
Mechanism of Action
The primary mechanism by which TGG is understood to inhibit melanin synthesis is through the direct inhibition of tyrosinase.
Direct Tyrosinase Inhibition
TGG acts as a non-covalent inhibitor of tyrosinase.[1][3] Molecular docking studies have revealed that TGG can stably bind to the active site of tyrosinase, interacting with key amino acid residues. Specifically, it has been shown to form hydrogen bonds with Asp-186 and Asp-197 of tyrosinase, with a strong binding affinity of -9.91 kcal/mol.[1] This binding prevents the substrate, L-tyrosine, from accessing the active site, thereby blocking the initial hydroxylation step of melanogenesis.
Modulation of Signaling Pathways
While direct evidence for the effect of this compound on melanogenesis signaling pathways is still emerging, studies on structurally similar gallotannins, such as Pentagalloylglucose (PGG) and gallic acid derivatives, provide strong indications of the likely mechanisms. These compounds have been shown to inhibit melanin synthesis by modulating key signaling cascades, including the cAMP/PKA/CREB and MAPK/ERK pathways, which are critical regulators of the master melanogenic transcription factor, MITF (Microphthalmia-associated transcription factor).
The activation of the melanocortin 1 receptor (MC1R) by stimuli like α-melanocyte-stimulating hormone (α-MSH) leads to an increase in intracellular cyclic AMP (cAMP) levels. This activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) then translocates to the nucleus and promotes the transcription of the MITF gene. MITF is a master regulator that controls the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). Studies on related galloyl compounds suggest that they can suppress the phosphorylation of PKA and CREB, leading to a downregulation of MITF expression and a subsequent reduction in the synthesis of melanogenic enzymes.[4]
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-regulated kinase (ERK) branch, also plays a crucial role in regulating melanogenesis. Activation of the ERK pathway typically leads to the phosphorylation of MITF, which marks it for ubiquitination and proteasomal degradation. Therefore, compounds that can modulate ERK activity can influence melanin production. Research on galloyl-RGD, a synthetic compound combining gallic acid with a peptide, has demonstrated that it can activate ERK expression, leading to the degradation of MITF and reduced melanin synthesis.[5]
Data Presentation
Table 1: Effect of Pentagalloylglucose (PGG) on Melanin Content and Tyrosinase Activity in α-MSH-stimulated B16F10 Cells
| Concentration of PGG (µg/mL) | Melanin Content (% of Control) | Intracellular Tyrosinase Activity (% of Control) |
| 10 | Reduced (Specific value not provided) | Reduced (Specific value not provided) |
| 25 | Significantly Reduced | Significantly Reduced |
| 50 | Significantly Reduced | Significantly Reduced |
Data extrapolated from a study on Pentagalloylglucose (PGG).[4] The study demonstrated a concentration-dependent inhibition, but specific percentage values at each concentration were not provided in a tabulated format in the source material.
Table 2: Effect of Pentagalloylglucose (PGG) on the mRNA Expression of Melanogenic Enzymes in α-MSH-stimulated B16F10 Cells
| Gene | mRNA Expression Reduction with 50 µg/mL PGG (%) |
| Tyrosinase (TYR) | 97.19 |
| Tyrosinase-Related Protein 1 (TRP-1) | 70.61 |
| Tyrosinase-Related Protein 2 (TRP-2) | 88.25 |
Data sourced from a study on Pentagalloylglucose (PGG).[4]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's effect on melanin synthesis. These protocols are based on standard methods used in the field.
Cell Culture
-
Cell Line: B16F10 mouse melanoma cells.
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Melanin Content Assay
-
Cell Seeding: Seed B16F10 cells in a 6-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound and/or α-MSH (e.g., 100 nM) for 48-72 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them in 1 N NaOH containing 10% DMSO.
-
Solubilization: Incubate the lysates at 80°C for 1 hour to solubilize the melanin.
-
Quantification: Measure the absorbance of the supernatant at 475 nm using a microplate reader.
-
Normalization: Normalize the melanin content to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA or Bradford assay).
Cellular Tyrosinase Activity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Melanin Content Assay protocol.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Lysate Preparation: Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Enzymatic Reaction: In a 96-well plate, mix an equal amount of protein from each sample with L-DOPA solution (e.g., 2 mg/mL in phosphate buffer, pH 6.8).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 475 nm to quantify the dopachrome formation.
Western Blot Analysis
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Melanin Content Assay protocol.
-
Protein Extraction: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MITF, p-ERK, ERK, p-CREB, CREB, tyrosinase, TRP-1, TRP-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in melanogenesis and a general experimental workflow for assessing the effects of inhibitors like TGG.
Caption: Putative inhibitory mechanism of TGG on the cAMP/PKA/CREB/MITF signaling pathway.
Caption: Putative modulation of the MAPK/ERK pathway by TGG to influence MITF stability.
Caption: General experimental workflow for evaluating the anti-melanogenic effects of TGG.
Conclusion and Future Directions
This compound demonstrates significant potential as an inhibitor of melanin synthesis, primarily through its direct, non-covalent inhibition of tyrosinase. While direct experimental evidence on its effects on melanogenesis-related signaling pathways is still needed, the well-documented mechanisms of structurally similar gallotannins strongly suggest that TGG may also exert its effects by downregulating the cAMP/PKA/CREB/MITF pathway and modulating the MAPK/ERK pathway.
For drug development professionals and researchers, TGG represents a promising natural compound for the development of novel topical agents for the treatment of hyperpigmentation. Future research should focus on:
-
Quantitative Efficacy Studies: Determining the IC₅₀ values of TGG for tyrosinase inhibition and melanin synthesis in cellular models like B16F10 and human melanocytes.
-
Mechanistic Elucidation: Conducting detailed molecular studies, including Western blotting and gene expression analysis, to definitively confirm the effects of TGG on the MITF, CREB, and ERK signaling pathways.
-
In Vivo Studies: Evaluating the efficacy and safety of TGG in animal models and, eventually, in human clinical trials.
-
Formulation Development: Optimizing topical formulations to ensure the stability and effective delivery of TGG into the skin.
By addressing these research gaps, the full potential of this compound as a safe and effective agent for the management of skin hyperpigmentation can be realized.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorlab.com [biorlab.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. New Synthesized Galloyl-RGD Inhibits Melanogenesis by Regulating the CREB and ERK Signaling Pathway in B16F10 Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies on 1,3,6-Tri-O-Galloyl-Beta-D-Glucose: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,6-Tri-O-Galloyl-Beta-D-Glucose (TGG), a gallotannin found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities. As a phenolic compound, TGG's structure, featuring three galloyl groups attached to a glucose core, underpins its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on TGG, focusing on its anti-inflammatory, anticancer, and anti-adhesive properties. The document summarizes key quantitative data, details experimental methodologies, and visualizes the implicated signaling pathways to support further research and development.
Biological Activities and Quantitative Data
In vitro studies have revealed that this compound exhibits a range of biological effects. While specific IC50 values for TGG are not consistently available across all studies, the existing data provides a strong foundation for its therapeutic potential.
Anti-inflammatory and Anticancer Activities
A synthetic α-anomer of TGG (α-TGG) has demonstrated significant anti-inflammatory and anti-invasive properties in cancer cell lines. These effects are attributed to the inhibition of key enzymes and signaling pathways involved in inflammation and cancer progression. While this study was conducted on the α-anomer, it suggests similar potential for the natural β-form.[1]
Additionally, an extract containing TGG was found to have a potent inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages, although a specific IC50 value for TGG was not reported.[2]
| Activity | Cell Line | Inducer | Target | Observed Effect | Concentration of α-TGG |
| Anti-inflammatory | U87 Glioblastoma | Concanavalin A (ConA) | MMP-2 Activation | Dose-dependent inhibition | 3-100 µM |
| Anti-inflammatory | U87 Glioblastoma | ConA, Phorbol 12-myristate 13-acetate (PMA) | COX-2 Expression | Dose-dependent inhibition | 3-100 µM |
| Anti-inflammatory / Anti-invasive | MDA-MB-231 Triple-Negative Breast Cancer | PMA, Tumor Necrosis Factor α (TNFα) | pro-MMP-9 Induction | Dose-dependent inhibition | 3-100 µM |
| Anti-invasive | U87 and MDA-MB-231 | Transforming Growth Factor β (TGFβ) | Smad2 Phosphorylation | Dose-dependent inhibition | 3-100 µM |
| Anti-invasive | U87 and MDA-MB-231 | TGFβ | Snail Expression | Dose-dependent inhibition | 3-100 µM |
| Anti-invasive | U87 and MDA-MB-231 | TGFβ | Chemotaxis | Dose-dependent inhibition | 3-100 µM |
Table 1: Summary of in vitro anti-inflammatory and anticancer activities of α-TGG.[1]
It is worth noting that a study on various bi- and tri-galloyl glucosides reported inhibition rates between 64.2% and 92.9% at a concentration of 100 μg/mL on different cancer cell lines, with IC50 values ranging from 17.2 to 124.7 μg/mL.[3]
Anti-Helicobacter pylori Adhesion Activity
TGG has been identified as a potent agent against the adhesion of Helicobacter pylori to gastric epithelial cells, a critical step in the pathogenesis of gastritis and gastric ulcers.
| Activity | Cell Line | H. pylori Strain | Target | Observed Effect | Concentration of TGG |
| Anti-adhesion | GES-1 (Human Gastric Epithelial) | ATCC 700392 | Bacterial Adhesion | Significant inhibition | 32 µg/mL |
| Virulence Factor Inhibition | - | ATCC 700392 | Cag A Protein Expression | Significant inhibition | 32 µg/mL |
Table 2: Summary of in vitro anti-Helicobacter pylori activity of TGG.[4][5]
Tyrosinase Inhibition
Experimental Protocols
This section outlines the detailed methodologies for the key in vitro experiments cited in the studies of TGG.
Cell Culture
-
U87 and MDA-MB-231 Cells: These human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1]
-
RAW264.7 Cells: This murine macrophage cell line was used for anti-inflammatory assays and cultured under standard conditions.[2]
-
GES-1 Cells: This immortalized human gastric epithelial cell line was used for H. pylori adhesion studies and maintained in suitable culture medium.[4]
Anti-inflammatory and Anti-invasive Assays
-
Induction of Inflammatory and Invasive Phenotypes:
-
MMP-2 and COX-2 in U87 cells: Cells were treated with Concanavalin A (30 µg/mL) or PMA (1 µM) for 24 hours.[1]
-
pro-MMP-9 in MDA-MB-231 cells: Cells were treated with PMA (1 µM) or TNFα (30 ng/mL) for 24 hours.[1]
-
EMT and Chemotaxis in U87 and MDA-MB-231 cells: Cells were treated with TGFβ (10 ng/mL) for 24 hours.[1]
-
-
Treatment with α-TGG: The synthetic α-anomer of TGG was added to the cell culture medium at concentrations ranging from 3 to 100 µM simultaneously with the inducers.[1]
-
Gelatin Zymography for MMP-2 and MMP-9 Activity:
-
Conditioned media from treated and control cells were collected.
-
Proteins were separated by SDS-PAGE on a gel containing gelatin.
-
The gel was washed with a Triton X-100 solution to remove SDS and renature the enzymes.
-
The gel was incubated in a developing buffer to allow for gelatin degradation by the MMPs.
-
The gel was stained with Coomassie Brilliant Blue, and clear bands against a blue background indicated gelatinase activity.
-
-
Western Blot for COX-2, Phospho-Smad2, and Snail Expression:
-
Cells were lysed to extract total proteins.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for COX-2, phospho-Smad2, Snail, or a loading control (e.g., β-actin).
-
The membrane was then incubated with a corresponding HRP-conjugated secondary antibody.
-
Bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Chemotaxis Assay: The migratory response of cells towards a chemoattractant (TGFβ) was assessed using a Boyden chamber assay.
Anti-Helicobacter pylori Adhesion Assay
-
GES-1 cells were seeded in culture plates and grown to confluence.
-
H. pylori (ATCC 700392) were cultured under microaerophilic conditions.
-
GES-1 cells were co-cultured with H. pylori at a specific multiplicity of infection (MOI) in the presence or absence of TGG (32 µg/mL) for 6 hours.[4]
-
Non-adherent bacteria were removed by washing.
-
Adherent bacteria were quantified by methods such as plating and colony counting or by microscopy.
-
For Cag A protein expression analysis, H. pylori were treated with TGG (16 and 32 µg/mL) for 24 hours, and bacterial lysates were analyzed by Western blot using an anti-Cag A antibody.[4]
Signaling Pathways and Experimental Workflows
TGF-β/Smad Signaling Pathway Inhibition by α-TGG
The anti-invasive effects of α-TGG are partly mediated through the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway. TGF-β is a key cytokine that induces the epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell motility and invasion. Upon binding to its receptor, TGF-β triggers the phosphorylation of Smad2, which then forms a complex with Smad4 and translocates to the nucleus to regulate the expression of target genes, including the transcription factor Snail. Snail, in turn, promotes EMT. Studies have shown that α-TGG can inhibit the TGF-β-induced phosphorylation of Smad2 and the subsequent expression of Snail.[1]
Caption: Inhibition of the TGF-β/Smad2 signaling pathway by α-TGG.
Experimental Workflow for Assessing Anti-inflammatory Effects
The following diagram illustrates the general workflow used to evaluate the anti-inflammatory properties of TGG in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Probing into the chemopreventive properties of synthetic 1,3,6-tri-O-galloyl-α-D-glucose (α-TGG) against glioblastoma and triple-negative breast cancer-derived cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1,3,6-Trigalloylglucose: A Novel Potent Anti- Helicobacter pylori Adhesion Agent Derived from Aqueous Extracts of Terminalia chebula Retz - PubMed [pubmed.ncbi.nlm.nih.gov]
natural occurrence in Paeonia lactiflora and Terminalia chebula
An In-depth Technical Guide on the Natural Occurrence and Analysis of Bioactive Compounds in Paeonia lactiflora and Terminalia chebula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paeonia lactiflora (White Peony) and Terminalia chebula (Chebulic Myrobalan) are two botanicals with extensive histories in traditional medicine, particularly in Asia. Modern phytochemical research has identified a wealth of bioactive compounds within these plants, attributing to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the key naturally occurring compounds in P. lactiflora and T. chebula, presents quantitative data, details relevant experimental protocols for their analysis, and visualizes the signaling pathways through which they exert their effects.
Paeonia lactiflora(White Peony)
The root of P. lactiflora is the primary part used for medicinal purposes and is rich in monoterpene glycosides, flavonoids, phenols, and tannins[1].
Naturally Occurring Compounds
The primary bioactive constituents identified in Paeonia lactiflora root include:
-
Monoterpene Glycosides: Paeoniflorin, Albiflorin, Benzoylpaeoniflorin, Oxypaeoniflorin[2][3][4].
-
Galloyl Glucoses: 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG)[5][6].
-
Phenolic Compounds: Gallic acid, Methyl gallate, Ethyl gallate, Benzoic acid[2][5].
-
Stilbenes: trans-resveratrol, trans-epsilon-viniferin[7].
-
Triterpenes: Oleanolic acid, Ursolic acid[7].
Data Presentation: Quantitative Analysis of Key Compounds
The concentration of major compounds in P. lactiflora root can vary based on the extraction method and specific cultivar.
| Compound | Concentration (mg/g of extract/root) | Extraction Method/Notes | Reference |
| Paeoniflorin | 83.47 | Not specified | [3] |
| Paeoniflorin | 73.89 | 70% Ethanol Extract | [2] |
| Paeoniflorin | 57.87 | Water Extract | [2] |
| Paeoniflorin | 2.60 - 2.77% (of root) | ¹H-NMR analysis | [8] |
| Albiflorin | 5.03 | Not specified | [3] |
| Benzoylpaeoniflorin | 5.72 | Not specified | [3] |
| Benzoic Acid | - | Present, but quantification varies | [2][3] |
| Catechin | - | Present, but quantification varies | [2][3] |
| Gallic Acid | - | Present, but quantification varies | [6] |
| Paeonol | - | Present, but quantification varies | [2][3] |
Experimental Protocols
1. Extraction of Total Glucosides and Other Compounds
-
Microwave-Assisted Extraction: This method is noted for being rapid and efficient. Optimal conditions for extracting albiflorin were identified as using 50% methanol at 120°C, while paeoniflorin was best extracted at 60°C due to its relative instability at higher temperatures[9].
-
Subcritical Water Extraction: A green and environmentally friendly method. The protocol involves soaking powdered P. lactiflora in water (20-40:1 mL/g ratio) and extracting in a subcritical water device at 158-180°C for 20-30 minutes. The resulting extract is then purified using a macroporous resin column, eluting with 20-40% ethanol to yield total glucosides[10].
-
High-Voltage Pulse Electric Field and Enzymolysis: This advanced method involves pulverizing the root with liquid nitrogen, followed by extraction using a high-voltage pulse electric field and enzymes. The extract is then purified via ultrafiltration and column chromatography[11].
-
Conventional Reflux Extraction: A traditional method involving heating the solvent and plant material in a closed system, where the solvent is continuously recycled. Ethanol-water solutions are commonly used[11][12].
2. Quantification by High-Performance Liquid Chromatography (HPLC)
The simultaneous determination of multiple compounds is often achieved using HPLC with a UV detector[2].
-
Objective: To quantify paeoniflorin, albiflorin, gallic acid, benzoic acid, catechin, and paeonol.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient elution system consisting of 0.5% acetic acid in water (Solvent A) and acetonitrile (Solvent B)[2].
-
Gradient Program: 0 min, 95% A; 25 min, 75% A; 30 min, 60% A; 35 min, 100% B; 40 min, 100% B; 45 min, 95% A; 55 min, 95% A[2].
-
-
Detection: UV detection at 280 nm[2].
-
Standard Preparation: Standard stock solutions of each compound are prepared in methanol (e.g., 1 mg/mL) and serially diluted to construct calibration curves[2].
Mandatory Visualization: Experimental Workflow and Signaling Pathways
Caption: General workflow for extraction and HPLC quantification.
Paeoniflorin, the most abundant bioactive compound in P. lactiflora, exerts significant anti-inflammatory and immunomodulatory effects by targeting multiple signaling pathways[13][14].
Caption: Paeoniflorin's anti-inflammatory signaling pathways.
Paeoniflorin has been shown to inhibit pro-inflammatory signaling by targeting Toll-like receptor 4 (TLR4) and downstream pathways like NF-κB and MAPKs (p38, JNK)[13][14][15]. It also suppresses the production of reactive oxygen species (ROS)[16]. Concurrently, it can promote cell survival by activating pro-survival pathways such as PI3K/Akt[14][15].
Terminalia chebula(Chebulic Myrobalan)
The fruit of T. chebula is a cornerstone of Ayurvedic medicine, notably as a component of Triphala. Its biological activity is largely due to a high concentration of hydrolyzable tannins[17][18].
Naturally Occurring Compounds
The fruit is a rich source of tannins and phenolic acids.
-
Hydrolyzable Tannins: Chebulagic acid, Chebulinic acid, Corilagin, Punicalagin, Chebulanin, Terchebulin[19][20][21].
-
Phenolic Acids: Gallic acid, Ellagic acid, Chebulic acid, Protocatechuic acid[17][19][20]. During drying, complex tannins can degrade into simpler acids like gallic, ellagic, and chebulic acid[20][22].
-
Triterpenes: Arjunolic acid derivatives[17].
-
Other Compounds: Shikimic acid, β-sitosterol, Sennosides A and B[20].
Data Presentation: Quantitative Analysis of Key Compounds
Tannin content is a critical quality marker for T. chebula fruit.
| Compound | Concentration (% or mg/g) | Method/Notes | Reference |
| Chebulagic Acid | Highest: 21.10% | RP-HPLC, measured in dried fruits of accession IIHRTc6 | [23][24] |
| Chebulinic Acid | Highest: 9.59% | RP-HPLC, measured in dried fruits of accession IIHRTc7 | [23][24] |
| Total Tannins | 99.55 mg/g | Folin-Denis method on alcoholic extract | [25] |
| Total Tannins | 81% of extract | Casein method after optimized extraction and purification | [26] |
Experimental Protocols
1. Extraction of Tannins
-
Aqueous Extraction (for Total Tannins): Powdered fruit (0.5g) is boiled in 75mL of water for 30 minutes. The mixture is then centrifuged (2000 rpm, 20 min) and the supernatant is collected and brought to a final volume of 100mL[25][27].
-
Ultrasound-Assisted Extraction: Myrobalan nuts (1g) are sonicated in water (30mL). This method has been studied to enhance extraction efficiency compared to static maceration[28].
-
Optimized Aqueous Extraction: An optimized protocol involves macerating the fruit powder for 20 minutes, followed by three extractions with water (1:15 solid-to-liquid ratio) for 1 hour at 50°C[26].
2. Quantification of Total Tannins (Folin-Denis/Folin-Ciocalteu Method)
This spectrophotometric method is based on the reduction of a phosphotungstomolybdic acid reagent by tannins in an alkaline solution, which produces a blue-colored complex[25][27].
-
Objective: To determine the total tannin content.
-
Reagents: Folin-Denis (or Folin-Ciocalteu) reagent, Sodium Carbonate solution, Tannic Acid (for standard curve)[25].
-
Procedure:
-
An aliquot of the aqueous extract (e.g., 1 mL) is diluted in water (e.g., 75 mL).
-
5 mL of Folin-Denis reagent is added, followed by 10 mL of sodium carbonate solution. The volume is adjusted to 100 mL with water[25].
-
After 30 minutes of incubation, the absorbance is measured at 700 nm (or 760 nm for Folin-Ciocalteu)[25][28].
-
The tannin concentration is calculated using a standard curve prepared with known concentrations of tannic acid[25].
-
3. Quantification by High-Performance Liquid Chromatography (HPLC)
For specific tannin quantification, such as chebulagic and chebulinic acid.
-
Objective: To separate and quantify individual hydrolyzable tannins.
-
Column: A reverse-phase C18 column[23].
-
Mobile Phase: A gradient of acetonitrile and 0.05% orthophosphoric acid in water[23].
-
Flow Rate: 1.5 mL/min[23].
-
Detection: UV detection.
Mandatory Visualization: Experimental Workflow and Signaling Pathways
Caption: Workflow for total tannin extraction and quantification.
Extracts of T. chebula have demonstrated anticancer activity by inducing apoptosis through mitochondria-mediated pathways[29][30].
Caption: Apoptosis induction by Terminalia chebula extract.
Aqueous extracts of T. chebula have been shown to induce apoptosis in cancer cells. The mechanism involves the regulation of the Bcl-2 family of proteins, which leads to the release of cytochrome c from the mitochondria into the cytoplasm. This event triggers the activation of caspase-3 and subsequent cleavage of PARP (Poly (ADP-ribose) polymerase), culminating in programmed cell death[29][30]. Furthermore, the extract's components exhibit anti-inflammatory effects by inhibiting nitric oxide (NO) production in activated microglia and reducing the expression of enzymes like Cyclooxygenase-2 (COX-2)[31][32].
References
- 1. Genetic and chemical characterization of white and red peony root derived from Paeonia lactiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. Paeonia lactiflora Root Extract and Its Components Reduce Biomarkers of Early Atherosclerosis via Anti-Inflammatory and Antioxidant Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differences in the Chemical Profiles and Biological Activities of Paeonia lactiflora and Paeonia obovata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paeonia lactiflora - Wikipedia [en.wikipedia.org]
- 8. koreascience.kr [koreascience.kr]
- 9. Development of Microwave Extraction Method for the Active Ingredients and Functional Constituents of Paeonia Root -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
- 10. CN108042618B - A kind of method that utilizes subcritical water to extract total glucosides of Paeoniflora - Google Patents [patents.google.com]
- 11. CN111662348A - Method for extracting paeoniflorin and albiflorin from paeonia lactiflora - Google Patents [patents.google.com]
- 12. Preparation process of Paeonia lactiflora Pall. extract. [greenskybio.com]
- 13. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Protective effects of paeoniflorin on cardiovascular diseases: A pharmacological and mechanistic overview [frontiersin.org]
- 15. Paeoniflorin Alleviates LPS-Induced Inflammation and Acute Myocardial Injury by Inhibiting PI3K/Akt/ERK-Mediated HIF-1α and TLR4/MyD88/NF-κB Inflammatory Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The inhibitory effect of paeoniflorin on reactive oxygen species alleviates the activation of NF-κB and MAPK signalling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. impactfactor.org [impactfactor.org]
- 18. Fruits of Terminalia chebula Retz.: A review on traditional uses, bioactive chemical constituents and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Pharmacokinetics of active compounds of a Terminalia chebula Retz. Ethanolic extract after oral administration rats using UPLC-MS/MS [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. Determination of hydrolyzable tannins in the fruit of Terminalia chebula Retz. by high-performance liquid chromatography and capillary electrophoresis. | Semantic Scholar [semanticscholar.org]
- 22. Comprehensive Review on Fruit of Terminalia chebula: Traditional Uses, Phytochemistry, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ESTIMATION OF CHEBULAGIC AND CHEBULINIC ACID IN TERMINALIA CHEBULA | The Bioscan [thebioscan.com]
- 24. researchgate.net [researchgate.net]
- 25. scispace.com [scispace.com]
- 26. Tannin extracts from immature fruits of Terminalia chebula Fructus Retz. promote cutaneous wound healing in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ukaazpublications.com [ukaazpublications.com]
- 28. journals.uc.edu [journals.uc.edu]
- 29. scielo.br [scielo.br]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Terminalia chebula Extract Protects OGD-R Induced PC12 Cell Death and Inhibits LPS Induced Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose from Plant Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3,6-Tri-O-Galloyl-Beta-D-Glucose (TGG) is a hydrolyzable tannin found in various medicinal and dietary plants. As a member of the gallotannin family, TGG exhibits a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties, making it a compound of significant interest for pharmaceutical and nutraceutical applications. This document provides detailed application notes and protocols for the extraction and purification of TGG from plant materials, summarizes quantitative data on its occurrence, and illustrates a key signaling pathway associated with its anti-inflammatory effects.
Plant Sources and Quantitative Data
TGG has been identified in several plant species. The concentration and yield of TGG can vary significantly depending on the plant part, geographical origin, and the extraction method employed. Below is a summary of quantitative data from selected plant sources.
| Plant Species | Plant Part | TGG Content/Yield | Reference |
| Terminalia chebula | Fruits | 0.24 - 1.27 mg/g of crude drug | [1] |
| Mangifera indica (cv. Keitt) | Seed Kernel | Present, but specific quantitative yield not provided in the study. | |
| Paeonia lactiflora | Roots | Presence of gallotannins confirmed, but specific quantitative yield for TGG is not readily available in the reviewed literature. | |
| Black Walnut Kernels (Juglans nigra) | Kernels | Identified as a phenolic compound, but specific quantitative yield is not detailed in the reviewed literature. |
Note: The quantitative data for TGG is not exhaustively available for all potential plant sources. The provided data is based on available scientific literature and highlights the variability in TGG content.
Experimental Protocols
I. General Extraction of Tannins (including TGG) from Plant Material
This protocol outlines a general procedure for the solvent extraction of tannins from dried plant material. Optimization of solvent composition, temperature, and extraction time may be required for specific plant matrices.
Materials and Equipment:
-
Dried and powdered plant material
-
Solvent systems (e.g., 70% acetone, 80% methanol, ethanol-water mixtures)
-
Shaker or sonicator
-
Centrifuge
-
Rotary evaporator
-
Freeze-dryer (optional)
-
Filter paper
Procedure:
-
Sample Preparation: Grind the dried plant material to a fine powder (e.g., to pass through a 0.5 mm sieve) to increase the surface area for extraction.
-
Solvent Extraction:
-
Weigh a known amount of the powdered plant material (e.g., 10 g).
-
Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v). A mixture of an organic solvent and water is often more efficient for extracting tannins than a single solvent.[2]
-
Agitate the mixture using a shaker or sonicator for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or slightly elevated).
-
-
Solid-Liquid Separation:
-
Separate the solid residue from the liquid extract by filtration or centrifugation (e.g., 4000 rpm for 15 minutes).
-
Collect the supernatant (the extract).
-
-
Repeated Extraction: For exhaustive extraction, repeat the process with the solid residue 2-3 times, combining the supernatants.
-
Solvent Removal:
-
Remove the organic solvent from the combined extract using a rotary evaporator at a controlled temperature (e.g., <40°C) to avoid degradation of the tannins.
-
The remaining aqueous extract can be used for further purification or can be freeze-dried to obtain a crude tannin powder.
-
II. Purification of this compound by Column Chromatography
This protocol describes the purification of TGG from a crude tannin extract using column chromatography. Sephadex LH-20 is a common stationary phase for the separation of polyphenols.
Materials and Equipment:
-
Crude tannin extract
-
Sephadex LH-20 or Silica Gel
-
Glass chromatography column
-
Elution solvents (e.g., ethanol, methanol, acetone, and their aqueous mixtures)
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Prepare a slurry of Sephadex LH-20 in the initial mobile phase (e.g., ethanol).
-
Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring a uniform and bubble-free bed.
-
Equilibrate the column by passing several column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude tannin extract in a minimal amount of the initial mobile phase.
-
Carefully load the dissolved sample onto the top of the column.
-
-
Elution:
-
Begin the elution with a solvent of lower polarity (e.g., ethanol) to remove less polar compounds.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of water or by switching to a more polar solvent system (e.g., acetone-water mixtures). This is known as gradient elution.
-
Collect fractions of a fixed volume using a fraction collector.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp.
-
Fractions containing compounds with similar TLC profiles can be pooled.
-
-
Isolation of TGG:
-
Identify the fractions containing TGG (this may require comparison with a standard if available, or further analytical characterization).
-
Combine the pure fractions containing TGG.
-
Remove the solvent using a rotary evaporator to obtain the purified TGG.
-
Experimental Workflow
Caption: Workflow for the extraction and purification of TGG.
Anti-Inflammatory Signaling Pathway
While the specific anti-inflammatory signaling pathway of this compound is an active area of research, studies on related gallotannins, such as penta-O-galloyl-β-D-glucose (PGG), provide insights into a likely mechanism of action. Gallotannins are known to exert their anti-inflammatory effects by modulating key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. TGG has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.
The following diagram illustrates a proposed anti-inflammatory signaling pathway for gallotannins, which may be applicable to TGG.
Caption: Proposed anti-inflammatory signaling pathway for TGG.
Conclusion
The protocols and data presented provide a comprehensive guide for researchers interested in the extraction and study of this compound. The variability in TGG content across different plant sources underscores the importance of analytical quantification for consistent results. The proposed anti-inflammatory mechanism highlights a key area for further investigation and potential therapeutic development. As research progresses, more detailed quantitative data and a deeper understanding of the specific molecular targets of TGG are expected to emerge, further solidifying its potential in drug discovery and development.
References
Application Notes and Protocols for 1,3,6-Tri-O-Galloyl-Beta-D-Glucose in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,6-Tri-O-Galloyl-Beta-D-Glucose (TGG) is a naturally occurring gallotannin found in various plants, including Paeonia lactiflora and Terminalia chebula. As a member of the hydrolysable tannin family, TGG is characterized by a glucose core with three galloyl groups attached.[1] This polyphenolic compound has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and anti-adhesive properties.[2][3] TGG is a non-covalent inhibitor of tyrosinase, a key enzyme in melanin synthesis, making it a potential agent for skincare applications.[4][5] Furthermore, its ability to modulate key signaling pathways, such as the Transforming Growth Factor-beta (TGF-β) pathway, underscores its therapeutic potential in various diseases, including cancer.[6]
This document provides detailed protocols for the use of this compound in cell culture experiments, along with a summary of its reported biological effects and insights into its mechanism of action. Both the natural β-anomer (β-TGG) and its synthetic α-anomer (α-TGG) have been studied, with research indicating that the synthetic α-form retains potent anti-inflammatory and anti-invasive pharmacological properties.[6]
Data Presentation
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound and related galloyl glucosides across various cell lines and assays.
Table 1: Anti-proliferative and Cytotoxic Effects of Galloyl Glucosides on Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / Inhibition Rate | Reference |
| Multiple bi- and tri-galloyl glucosides | K562 (Chronic Myeloid Leukemia) | MTT Assay | 64.2% - 92.9% inhibition at 100 μg/mL | [6] |
| Multiple bi- and tri-galloyl glucosides | HL-60 (Acute Promyelocytic Leukemia) | MTT Assay | 64.2% - 92.9% inhibition at 100 μg/mL | [6] |
| Multiple bi- and tri-galloyl glucosides | HeLa (Adenocarcinoma) | MTT Assay | 64.2% - 92.9% inhibition at 100 μg/mL | [6] |
| Galloyl Glucosides | Various Cancer Cell Lines | Not Specified | IC50 ranged from 17.2 to 124.7 μg/mL | [6] |
Table 2: Anti-inflammatory and Other Biological Activities
| Compound | Cell Line/System | Assay | Effect | Reference |
| 1,3,6-Tri-O-galloyl-β-D-glucose | RAW 264.7 (Macrophage) | Nitric Oxide (NO) Production (LPS-induced) | Potent inhibitory effect | [2] |
| α-1,3,6-Tri-O-galloyl-D-glucose (α-TGG) | U87 (Glioblastoma) | Zymography | Dose-dependent inhibition of ConA-mediated pro-MMP-2 activation | [6] |
| α-1,3,6-Tri-O-galloyl-D-glucose (α-TGG) | U87 (Glioblastoma) | Western Blot | Inhibition of ConA- and PMA-mediated COX-2 expression | [6] |
| α-1,3,6-Tri-O-galloyl-D-glucose (α-TGG) | MDA-MB-231 (Triple-Negative Breast Cancer) | Zymography | Inhibition of PMA- and TNFα-mediated pro-MMP-9 induction | [6] |
| α-1,3,6-Tri-O-galloyl-D-glucose (α-TGG) | U87 and MDA-MB-231 | Chemotaxis Assay | Inhibition of TGFβ-induced chemotaxis | [6] |
| α-1,3,6-Tri-O-galloyl-D-glucose (α-TGG) | U87 and MDA-MB-231 | Western Blot | Inhibition of TGFβ-induced Smad2 phosphorylation | [6] |
| 1,3,6-Trigalloylglucose | GES-1 (Normal Epithelial Cells) | CCK-8 Assay | No significant impact on cell viability at concentrations up to 64 µg/mL | [3] |
| 1,3,6-Trigalloylglucose | Helicobacter pylori | Adhesion Assay | Significantly inhibited bacterial adhesion to cells at 32 µg/mL | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (TGG) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade[2]
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Dissolution: TGG is highly soluble in DMSO.[2] To prepare a high-concentration stock solution (e.g., 100 mg/mL or 157.12 mM), weigh the desired amount of TGG powder and add the appropriate volume of DMSO.[2] Sonication and gentle heating are recommended to ensure complete dissolution.[2]
-
Sterilization: The DMSO stock solution does not typically require filter sterilization. However, if preparing an aqueous stock, it must be filter-sterilized using a 0.22 µm filter before use.[4]
-
Aliquoting and Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the DMSO stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[4] When stored at -80°C, it is recommended to use it within 6 months.[4]
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
TGG stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
TGG Treatment: Prepare serial dilutions of TGG from the stock solution in complete culture medium. The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity. Replace the medium in the wells with 100 µL of medium containing various concentrations of TGG (e.g., 3-100 µM).[6] Include vehicle control wells (medium with the same DMSO concentration as the TGG-treated wells) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)
This protocol describes the measurement of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
TGG stock solution
-
Griess Reagent (typically a two-part solution: sulfanilamide in phosphoric acid and N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well flat-bottom tissue culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[7]
-
TGG Pre-treatment: Treat the cells with various concentrations of TGG for 1 hour.[7]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[7]
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of each part of the Griess reagent.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Data Analysis: Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of NO inhibition by TGG.
Western Blot for Phosphorylated Smad2 (pSmad2)
This protocol outlines the detection of pSmad2 in cells treated with TGG and stimulated with TGF-β.
Materials:
-
Cells of interest (e.g., U87 or MDA-MB-231)[6]
-
Serum-free cell culture medium
-
TGG stock solution
-
Recombinant human TGF-β
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pSmad2, anti-total Smad2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for a few hours before treatment. Treat the cells with the desired concentrations of TGG for a specified time (e.g., 24 hours), followed by stimulation with TGF-β (e.g., 30 ng/mL) for a short period (e.g., 30-60 minutes).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody against pSmad2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL reagent and an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against total Smad2 and a loading control like GAPDH or β-actin.
Visualization of Signaling Pathways and Workflows
Experimental Workflow for Assessing TGG's Anti-Invasive Properties
Caption: Workflow for evaluating the anti-invasive effects of α-TGG.
TGG Inhibition of the TGF-β/Smad Signaling Pathway
Caption: TGG inhibits TGF-β signaling by blocking Smad2 phosphorylation.
TGG's Role in Tyrosinase Inhibition and Melanin Synthesis
Caption: TGG acts as a tyrosinase inhibitor, blocking melanin synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. sciencellonline.com [sciencellonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
A Robust and Validated HPLC Method for the Quantification of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose
An Application Note for Drug Development Professionals and Scientific Researchers
Abstract
This document provides a comprehensive guide to developing a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose (TGG). TGG is a gallotannin, a class of hydrolyzable tannins, found in various plant species and recognized for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1][2][3] A reliable analytical method is paramount for its study in pharmacology, quality control of natural products, and drug development. This guide details the entire workflow, from understanding the analyte's properties to method development, optimization, and full validation in accordance with industry standards.
Foundational Knowledge: Understanding the Analyte
Successful method development begins with a thorough understanding of the analyte's physicochemical properties. This compound is a complex phenolic compound.[1] Its key characteristics relevant to HPLC analysis are summarized below.
-
Chemical Structure: TGG consists of a beta-D-glucose core with three galloyl groups esterified at positions 1, 3, and 6.[4] This structure, rich in phenolic hydroxyl groups, dictates its polarity and chromatographic behavior.
-
Solubility: TGG is highly soluble in Dimethyl Sulfoxide (DMSO) and shows limited solubility in water, which can be improved with sonication and heating.[6] This is a critical consideration for the preparation of standard and sample solutions.
-
UV Absorbance: As a gallotannin, TGG exhibits strong UV absorbance due to the galloyl moieties. The characteristic absorbance maximum (λmax) for gallotannins is typically observed around 280 nm, making a UV-Vis detector an ideal choice for quantification.[7]
Principle of the Chromatographic Method
The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique is exceptionally well-suited for separating polar to moderately nonpolar compounds like TGG.
The core principle involves a nonpolar stationary phase (a C18 column) and a polar mobile phase. TGG molecules in the sample will partition between the stationary and mobile phases. By gradually increasing the organic content of the mobile phase (gradient elution), TGG, which is initially retained on the C18 column, will elute as a sharp, well-defined peak. The inclusion of an acid (e.g., formic acid) in the mobile phase is crucial; it suppresses the ionization of the phenolic hydroxyl groups on the TGG molecule, resulting in improved peak symmetry and consistent retention.[8]
Essential Instrumentation, Chemicals, and Materials
3.1. Instrumentation
-
HPLC system equipped with:
-
Binary or Quaternary Gradient Pump
-
Degasser
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Chromatography Data System (CDS) for data acquisition and processing
3.2. Chemicals and Reagents
-
This compound reference standard (>98% purity)[5]
-
Acetonitrile (HPLC Grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic Acid (LC-MS Grade, ~99%)
-
Dimethyl Sulfoxide (DMSO, HPLC Grade)
3.3. Consumables and Labware
-
Analytical Balance (4-5 decimal places)
-
Class A Volumetric Flasks and Pipettes
-
HPLC Vials with Septa
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon)
-
Ultrasonic Bath
Part I: Method Development and Optimization Protocol
This section provides a step-by-step protocol for establishing the initial chromatographic conditions and subsequently refining them to achieve optimal performance.
Workflow for HPLC Method Development
Caption: Workflow from initial setup to a validated method.
Step 1: Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of Type I water. Mix thoroughly and degas. The acidifier is critical for protonating the phenolic groups, preventing peak tailing.[8]
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of TGG reference standard into a 10 mL Class A volumetric flask. Add approximately 5 mL of DMSO to dissolve the standard, using an ultrasonic bath if necessary.[6] Once dissolved, bring to volume with DMSO and mix well. This solution should be stored at -20°C.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B. This diluent ensures compatibility with the initial HPLC conditions.
Step 2: Initial HPLC Configuration and Scouting Run
The goal of the first injection is to confirm the elution of the analyte and determine its approximate retention time.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry-standard for good retention and separation of moderately polar compounds.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses analyte ionization for better peak shape. |
| Mobile Phase B | Acetonitrile | Good solvent strength and low UV cutoff. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Ensures reproducible retention times by mitigating effects of ambient temperature fluctuations. |
| Detector | UV at 280 nm | Corresponds to the absorbance maximum for galloyl groups, ensuring high sensitivity.[7] |
| Injection Vol. | 10 µL | A typical volume providing a good signal without overloading the column. |
| Scouting Gradient | Time (min) | %B |
| 0.0 | 5 | |
| 25.0 | 95 | |
| 30.0 | 95 | |
| 30.1 | 5 | |
| 35.0 | 5 |
Step 3: Method Optimization
After the scouting run, refine the gradient to reduce run time and improve peak shape. If TGG elutes at 15 minutes, for example, the gradient can be steepened before and after this time.
Logic for Chromatographic Optimization
Caption: Decision tree for optimizing HPLC performance.
Optimized Gradient Example:
| Time (min) | %B |
| 0.0 | 15 |
| 15.0 | 40 |
| 17.0 | 95 |
| 20.0 | 95 |
| 20.1 | 15 |
| 25.0 | 15 |
This refined gradient focuses the separation power around the expected retention time of TGG, significantly reducing the overall run time while maintaining resolution.
Part II: Method Validation Protocol
Method validation is a mandatory process to ensure the analytical method is reliable, reproducible, and fit for its intended purpose. The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Specificity
Inject the diluent (blank) and a known negative control matrix (if available). No significant peaks should be observed at the retention time of this compound, demonstrating the method's ability to assess the analyte unequivocally.
Linearity
Inject the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration. The relationship should be linear, with a correlation coefficient (r²) ≥ 0.999 .
Accuracy
Accuracy is determined by spike and recovery. A sample matrix is spiked with known concentrations of TGG at three levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated. The acceptance criterion is typically 98.0% to 102.0% recovery .
Precision
-
Repeatability (Intra-day Precision): Analyze six replicates of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, preferably with a different analyst or on a different instrument.
For both tests, the Relative Standard Deviation (%RSD) must be ≤ 2.0% .
Limit of Detection (LOD) and Limit of Quantification (LOQ)
These are determined based on the signal-to-noise (S/N) ratio.
-
LOD: The concentration that yields an S/N ratio of 3:1.
-
LOQ: The concentration that yields an S/N ratio of 10:1. The LOQ must be precise and accurate.
Summary of Typical Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| Specificity | No interference at TGG retention time |
| LOQ (%RSD) | ≤ 10.0% |
Application Example: Quantification in a Plant Extract
-
Extraction: Weigh 1 g of powdered plant material. Extract with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: Inject the filtered sample into the HPLC system using the validated method. Quantify the amount of TGG by comparing its peak area to the calibration curve generated from the reference standards.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable framework for the quantification of this compound. By following a systematic approach of development, optimization, and rigorous validation, researchers and drug development professionals can ensure the generation of high-quality, reproducible data essential for their work. This method is specific, linear, accurate, and precise, making it fit for purpose in a regulated or research environment.
References
- 1. Buy this compound [smolecule.com]
- 2. 1,3,6-TRI-O-GALLOYL-B-D-GLUCOSE | 18483-17-5 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C27H24O18 | CID 452707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biorlab.com [biorlab.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,6-Tri-O-Galloyl-Beta-D-Glucose (TGG) is a gallotannin, a type of hydrolyzable tannin, found in various medicinal plants. Gallotannins are known for their diverse biological activities, and emerging research indicates that TGG possesses significant anti-inflammatory properties.[1][2] These properties make TGG a compound of interest for the development of novel therapeutic agents targeting inflammation-related diseases.
This document provides detailed application notes and experimental protocols for the in vitro evaluation of the anti-inflammatory effects of this compound. The assays described herein focus on key markers of inflammation, including nitric oxide (NO) and pro-inflammatory cytokines, and delve into the underlying molecular mechanisms involving the NF-κB signaling pathway.
Data Presentation
The following table summarizes the quantitative data on the inhibitory effects of compounds structurally related to this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. While one study confirmed that this compound exhibits a potent inhibitory effect on NO production, a specific IC50 value was not provided.[3] The data presented below is from the same study for comparative purposes.[3]
| Compound | Assay | Cell Line | Inducer | IC50 (µM) |
| Hyperoside | Nitric Oxide (NO) Production | RAW 264.7 | LPS | 16.5[3] |
| Mangiferin | Nitric Oxide (NO) Production | RAW 264.7 | LPS | 19.5[3] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed anti-inflammatory signaling pathway of this compound and the general experimental workflow for its in vitro evaluation.
References
Application Notes and Protocols for Cell Viability Assays with 1,3,6-Tri-O-Galloyl-Beta-D-Glucose Treatment
Introduction: Unveiling the Cellular Impact of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose
This compound (1,3,6-TGG) is a naturally occurring gallotannin, a type of hydrolysable tannin, found in various plants.[1][2] As a member of the gallotannin family, which are esters of gallic acid and a sugar core (commonly glucose), 1,3,6-TGG is a subject of growing interest in biomedical research.[3] Gallotannins, including the well-studied pentagalloyl glucose (PGG), have demonstrated a range of biological activities, such as anti-inflammatory, antioxidant, and anti-cancer effects.[3][4][5][6][7] The therapeutic potential of these compounds often stems from their ability to modulate cellular pathways, including those that govern cell survival and death.
A critical aspect of investigating the bioactivity of compounds like 1,3,6-TGG is the precise and reliable assessment of their impact on cell viability. Cell viability assays are fundamental tools in drug discovery and development, providing quantitative data on the cellular response to a given treatment.[8] These assays can elucidate whether a compound exhibits cytotoxic (cell-killing) effects, cytostatic (inhibiting proliferation) effects, or has no significant impact on cell survival. The choice of assay is paramount, as different methods measure distinct cellular parameters, from metabolic activity and membrane integrity to the specific hallmarks of programmed cell death (apoptosis).
This comprehensive guide provides detailed protocols and expert insights for conducting cell viability assays in the context of 1,3,6-TGG treatment. We will delve into the principles and methodologies of key assays, explain the causality behind experimental choices, and offer guidance on data interpretation. This document is designed to equip researchers, scientists, and drug development professionals with the knowledge to generate robust and reproducible data on the cellular effects of 1,3,6-TGG.
Core Principles of Cell Viability Assessment
Cell viability is a measure of the proportion of live, healthy cells in a population. A variety of assays are available to assess this, each with its own underlying principle.[8] Broadly, these can be categorized as:
-
Dye Exclusion Assays: These methods are based on the principle that viable cells with intact membranes exclude certain dyes, while non-viable cells with compromised membranes take them up.
-
Metabolic Assays (Colorimetric/Fluorometric/Luminometric): These assays measure the metabolic activity of a cell population, which is generally proportional to the number of viable cells. Commonly used assays include those based on the reduction of tetrazolium salts (MTT, XTT, WST-1) or resazurin.
-
Apoptosis Assays: These assays detect specific biochemical and morphological changes that occur during apoptosis, such as the externalization of phosphatidylserine (PS) on the cell membrane.[9]
For a comprehensive understanding of the effects of 1,3,6-TGG, it is often recommended to employ more than one type of assay to obtain a multi-faceted view of the cellular response.[8]
Recommended Assays for 1,3,6-TGG Treatment
Based on the known biological activities of related gallotannins, which often involve the induction of apoptosis and modulation of cellular metabolism, the following assays are highly recommended for assessing the effects of 1,3,6-TGG:
-
MTT Assay: A widely used colorimetric assay that measures the metabolic activity of cells.[10][11] It is a good initial screening tool to assess overall cytotoxicity.
-
Annexin V/Propidium Iodide (PI) Assay: A flow cytometry-based assay that can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9][12][13] This provides more detailed information on the mode of cell death induced by 1,3,6-TGG.
The following sections will provide detailed protocols for each of these assays.
Protocol 1: MTT Assay for General Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that relies on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10][14] The amount of formazan produced is directly proportional to the number of viable cells.[15]
Materials:
-
96-well flat-bottom microplates
-
Cell line of interest
-
Complete cell culture medium
-
This compound (1,3,6-TGG) stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[14]
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm, optional)[11]
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cells in their exponential growth phase.
-
Determine the cell density using a hemocytometer.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of 1,3,6-TGG in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the diluted 1,3,6-TGG solutions to the respective wells in triplicate.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve 1,3,6-TGG) and an untreated control (medium only).[14]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Gently shake the plate for a few minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Data Analysis:
Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Plot a dose-response curve with the concentration of 1,3,6-TGG on the x-axis and the percentage of cell viability on the y-axis to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
The Annexin V/PI assay is a powerful method to differentiate between different stages of cell death.[12][13] During early apoptosis, phosphatidylserine (PS), which is normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[9] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells.[9][16] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells, staining their DNA.[9]
Materials:
-
Flow cytometer
-
Cell line of interest
-
Complete cell culture medium
-
This compound (1,3,6-TGG) stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Centrifuge
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a suitable density.
-
Allow cells to attach and grow for 24 hours.
-
Treat cells with various concentrations of 1,3,6-TGG for the desired time period. Include an untreated control.
-
-
Cell Harvesting and Washing:
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle trypsinization method.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and wash the cells once with cold PBS.[17]
-
Centrifuge again and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples by flow cytometry as soon as possible.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and quadrants.
-
Data Interpretation:
The flow cytometry data will be displayed as a dot plot, which can be divided into four quadrants:
-
Lower Left (Annexin V- / PI-): Viable cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells (due to mechanical injury during sample preparation)
Experimental Workflow for Annexin V/PI Assay
Caption: Workflow for apoptosis detection using the Annexin V/PI assay.
Potential Mechanism of Action of 1,3,6-TGG: The Role of Oxidative Stress and Apoptosis
While the specific signaling pathways affected by 1,3,6-TGG are still under investigation, insights can be drawn from studies on structurally similar gallotannins, such as pentagalloyl glucose (PGG) and the green tea catechin (-)-epigallocatechin-3-gallate (EGCG).[3][18][19] Many of these polyphenolic compounds are known to exert their biological effects through the modulation of cellular signaling pathways related to oxidative stress and apoptosis.[5][20][21]
A plausible mechanism for the cytotoxic effects of 1,3,6-TGG in cancer cells involves the induction of oxidative stress.[20] While often considered antioxidants, under certain conditions, polyphenols can act as pro-oxidants, leading to an increase in intracellular reactive oxygen species (ROS).[20] This elevated ROS can trigger a cascade of events leading to programmed cell death.
The intrinsic pathway of apoptosis is a likely target for 1,3,6-TGG-induced cell death.[22] This pathway is initiated by intracellular stress signals, such as high levels of ROS, which lead to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[21][22] Cytochrome c then activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell dismantling.[21]
Key Signaling Molecules Potentially Involved:
-
Reactive Oxygen Species (ROS): Elevated levels can act as second messengers to initiate apoptotic signaling.[21]
-
Bax: A pro-apoptotic protein that, upon activation, can permeabilize the mitochondrial outer membrane.[22]
-
Cytochrome c: Its release from the mitochondria is a key event in the intrinsic apoptotic pathway.[21]
-
Caspases: A family of proteases that execute the apoptotic program.[21]
Signaling Pathway Diagram
Caption: A potential signaling pathway for 1,3,6-TGG-induced apoptosis.
Data Presentation and Interpretation
For robust and clear presentation of your findings, it is recommended to summarize quantitative data in tables.
Table 1: Example Data from MTT Assay
| 1,3,6-TGG Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 10 | 1.10 | 0.06 | 88 |
| 25 | 0.85 | 0.05 | 68 |
| 50 | 0.60 | 0.04 | 48 |
| 100 | 0.35 | 0.03 | 28 |
Table 2: Example Data from Annexin V/PI Assay
| 1,3,6-TGG Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 95.2 | 2.5 | 2.3 |
| 25 | 70.1 | 18.4 | 11.5 |
| 50 | 45.8 | 35.6 | 18.6 |
| 100 | 20.3 | 48.9 | 30.8 |
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| MTT Assay: High background absorbance | Contamination of reagents or culture medium | Use fresh, sterile reagents and medium. Include a blank well with only medium and MTT for background subtraction. |
| MTT Assay: Low signal | Insufficient cell number or incubation time | Optimize cell seeding density and MTT incubation time for your specific cell line. |
| Annexin V/PI Assay: High percentage of necrotic cells in control | Harsh cell handling during harvesting | Use a gentle trypsinization method and handle cells carefully to minimize mechanical damage. |
| Annexin V/PI Assay: Weak or no Annexin V signal | Insufficient calcium in binding buffer | Ensure the binding buffer contains the correct concentration of calcium, as Annexin V binding to PS is calcium-dependent. |
Conclusion
The protocols and insights provided in this guide offer a robust framework for assessing the effects of this compound on cell viability. By employing a combination of metabolic and apoptosis-specific assays, researchers can gain a comprehensive understanding of the cellular response to this promising natural compound. Careful experimental design, adherence to protocols, and thoughtful data interpretation are crucial for generating high-quality, reliable results that will advance our knowledge of the therapeutic potential of 1,3,6-TGG.
References
- 1. Buy this compound | 18483-17-5 [smolecule.com]
- 2. This compound | C27H24O18 | CID 452707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1,2,3,4,6‑penta‑O‑galloyl‑β‑D‑glucose alleviates inflammation and oxidative stress in diabetic nephropathy rats through MAPK/NF‑κB and ERK/Nrf2/HO‑1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kumc.edu [kumc.edu]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - BR [thermofisher.com]
- 18. Anticancer Therapeutic Effects of Green Tea Catechins (GTCs) When Integrated with Antioxidant Natural Components - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of Tea Catechins on Cancer Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The role of the mitochondrial oxidative stress in the cytotoxic effects of the green tea catechin, (-)-epigallocatechin-3-gallate, in oral cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The intrinsic apoptotic pathway lies upstream of oxidative stress in multiple organs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3,6-Tri-O-Galloyl-Beta-D-Glucose in Skincare Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,6-Tri-O-Galloyl-Beta-D-Glucose (TGG) is a hydrolyzable tannin, a polyphenolic compound naturally occurring in various plants, including Paeonia lactiflora (white peony) and Black Walnut Kernels.[1] Its structure, featuring a glucose core with three galloyl groups, endows it with potent biological activities relevant to dermatological applications. TGG presents a multi-faceted approach to skincare, addressing hyperpigmentation, inflammation, and oxidative stress. These application notes provide a comprehensive overview of its mechanisms of action, quantitative efficacy data, and detailed experimental protocols for its evaluation in skincare formulations.
Mechanism of Action and Key Applications
This compound offers several benefits for skincare formulations, primarily centered around its potent antioxidant, anti-inflammatory, and skin-lightening properties.
Skin Lightening and Hyperpigmentation Control
TGG is a non-covalent inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[2] By binding to key amino acid residues in the enzyme's active site, TGG effectively blocks the production of melanin, making it a promising agent for treating hyperpigmentation disorders such as melasma, post-inflammatory hyperpigmentation, and solar lentigines. It can be formulated into products aimed at skin brightening and achieving a more even skin tone.
Anti-inflammatory Effects
TGG exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. It has been shown to potently inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[3] This action is likely mediated through the downregulation of the NF-κB and MAPK signaling pathways, which are pivotal in the inflammatory cascade. This makes TGG suitable for formulations designed to soothe irritated skin, reduce redness, and manage inflammatory skin conditions.
Antioxidant and Anti-aging Properties
As a polyphenolic compound, TGG is a powerful antioxidant. It effectively scavenges free radicals, thereby protecting skin cells from oxidative damage induced by UV radiation and environmental pollutants.[1] This antioxidant activity helps to prevent premature aging, such as the formation of fine lines and wrinkles. While direct evidence for TGG's effect on collagen synthesis is still emerging, the inhibition of inflammatory mediators and matrix metalloproteinases (MMPs) by structurally similar compounds suggests a potential role in preserving the dermal matrix and maintaining skin firmness.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound.
| Activity | Parameter | Value | Source |
| Tyrosinase Inhibition | Binding Affinity (kcal/mol) | -9.91 | [2] |
| Anti-inflammatory | NO Production Inhibition | Potent Inhibition | [3] |
Experimental Protocols
Tyrosinase Inhibition Assay
This protocol outlines the in vitro assessment of TGG's ability to inhibit mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound (TGG)
-
Kojic Acid (positive control)
-
Phosphate Buffer (pH 6.8)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of TGG in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of the TGG solution.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Measure the absorbance at 475 nm at regular intervals for at least 10 minutes using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition for each TGG concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the TGG concentration.
Diagram of Experimental Workflow:
DPPH Radical Scavenging Assay
This protocol details the assessment of TGG's antioxidant capacity by measuring its ability to scavenge the stable DPPH radical.
Materials:
-
This compound (TGG)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic Acid (positive control)
-
Methanol
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of TGG in methanol.
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the TGG solution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC50 value by plotting the percentage of scavenging activity against the TGG concentration.
Diagram of Experimental Workflow:
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This protocol is for evaluating the anti-inflammatory potential of TGG by measuring its effect on NO production in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound (TGG)
-
Lipopolysaccharide (LPS)
-
Dexamethasone (positive control)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Griess Reagent
-
96-well cell culture plate
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of TGG for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
Calculate the amount of nitrite (a stable product of NO) and determine the percentage of inhibition of NO production.
-
Determine the IC50 value.
Diagram of Experimental Workflow:
References
Application Notes and Protocols for Testing the Antimicrobial Effects of 1,3,6-Trigalloylglucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,6-Trigalloylglucose is a hydrolyzable tannin, a class of polyphenolic compounds found in various plants.[1][2] Gallotannins are known for their diverse biological activities, including antimicrobial properties.[2][3] This document provides a detailed experimental design for evaluating the antimicrobial efficacy of 1,3,6-Trigalloylglucose. The protocols outlined herein cover the determination of minimum inhibitory and bactericidal concentrations, time-kill kinetics, anti-biofilm activity, and elucidation of the potential mechanisms of action. Recent studies have highlighted the potential of 1,3,6-Trigalloylglucose as an anti-adhesive agent against Helicobacter pylori, demonstrating its ability to disrupt the bacterial structure.[4][5][6] Gallotannins, in general, tend to be more effective against Gram-positive bacteria compared to Gram-negative bacteria, with proposed mechanisms including iron chelation and interaction with membrane proteins.[1][7]
Materials and Reagents
-
1,3,6-Trigalloylglucose (≥95% purity)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis [Gram-positive]; Escherichia coli, Pseudomonas aeruginosa [Gram-negative])
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Tryptic Soy Broth (TSB)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Pipettes and sterile tips
-
Incubator
-
Vortex mixer
-
Positive control antibiotics (e.g., Vancomycin for Gram-positive, Gentamicin for Gram-negative)
-
Reagents for mechanism of action assays (see relevant sections)
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of 1,3,6-Trigalloylglucose that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).
Protocol:
-
Preparation of 1,3,6-Trigalloylglucose Stock Solution: Dissolve 1,3,6-Trigalloylglucose in DMSO to a final concentration of 10 mg/mL.
-
Bacterial Inoculum Preparation:
-
Culture bacteria overnight on MHA plates.
-
Inoculate a single colony into CAMHB and incubate at 37°C until the turbidity reaches a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Broth Microdilution Assay:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the 1,3,6-Trigalloylglucose stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Add 100 µL of the diluted bacterial inoculum to each well.
-
Include a growth control (bacteria and CAMHB), a sterility control (CAMHB only), a solvent control (bacteria, CAMHB, and DMSO at the highest concentration used), and a positive control antibiotic.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination: The MIC is the lowest concentration of 1,3,6-Trigalloylglucose at which no visible turbidity is observed.
-
MBC Determination:
-
From the wells showing no visible growth, plate 100 µL of the suspension onto MHA plates.
-
Incubate at 37°C for 24 hours.
-
The MBC is the lowest concentration that shows no bacterial growth on the agar plate.
-
Data Presentation:
| Bacterium | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ||
| Bacillus subtilis | ||
| Escherichia coli | ||
| Pseudomonas aeruginosa | ||
| Positive Control 1 | ||
| Positive Control 2 |
Time-Kill Kinetics Assay
This assay evaluates the rate at which 1,3,6-Trigalloylglucose kills a bacterial population over time.
Protocol:
-
Prepare bacterial cultures in CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 1,3,6-Trigalloylglucose at concentrations of 0.5x MIC, 1x MIC, and 2x MIC. Include a growth control without the compound.
-
Incubate the cultures at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions in PBS and plate onto MHA plates.
-
Incubate the plates at 37°C for 24 hours and count the colony-forming units (CFU/mL).
Data Presentation:
| Time (hours) | Growth Control (Log10 CFU/mL) | 0.5x MIC (Log10 CFU/mL) | 1x MIC (Log10 CFU/mL) | 2x MIC (Log10 CFU/mL) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Anti-Biofilm Assay
This protocol assesses the ability of 1,3,6-Trigalloylglucose to inhibit biofilm formation and eradicate pre-formed biofilms.
Protocol for Inhibition of Biofilm Formation:
-
Prepare a bacterial suspension in TSB (supplemented with glucose if necessary) to a concentration of approximately 1 x 10⁶ CFU/mL.
-
In a 96-well plate, add 100 µL of the bacterial suspension to each well.
-
Add 100 µL of 1,3,6-Trigalloylglucose at various concentrations (e.g., sub-MIC levels). Include a growth control.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Gently wash the wells with PBS to remove planktonic cells.
-
Stain the remaining biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells with water and solubilize the stain with 30% acetic acid.
-
Measure the absorbance at 595 nm.
Protocol for Eradication of Pre-formed Biofilms:
-
Allow biofilms to form in a 96-well plate as described above for 24-48 hours.
-
Remove the planktonic cells and wash the wells with PBS.
-
Add 200 µL of fresh TSB containing various concentrations of 1,3,6-Trigalloylglucose to the wells.
-
Incubate for another 24 hours.
-
Quantify the remaining biofilm using the crystal violet method as described above.
Data Presentation:
| Concentration (µg/mL) | Biofilm Inhibition (%) | Biofilm Eradication (%) |
| 0 (Control) | 0 | 0 |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 |
Mechanism of Action Studies
Bacterial Cell Membrane Damage Assay
This protocol uses fluorescent probes to assess damage to the bacterial outer and inner membranes.
Protocol:
-
Outer Membrane Permeability (NPN Uptake Assay):
-
Grow bacteria to mid-log phase, harvest, and resuspend in a suitable buffer (e.g., HEPES).
-
Add N-phenyl-1-naphthylamine (NPN) to the bacterial suspension.
-
Add varying concentrations of 1,3,6-Trigalloylglucose.
-
Measure the increase in fluorescence (excitation ~350 nm, emission ~420 nm), which indicates NPN uptake due to outer membrane damage.[8]
-
-
Inner Membrane Permeability (Propidium Iodide Uptake Assay):
-
Prepare bacterial cells as above.
-
Add propidium iodide (PI) to the cell suspension.
-
Add varying concentrations of 1,3,6-Trigalloylglucose.
-
Measure the increase in fluorescence (excitation ~535 nm, emission ~617 nm), which indicates PI uptake through a compromised inner membrane.[8]
-
Data Presentation:
| Concentration (µg/mL) | NPN Uptake (Fold Change) | PI Uptake (Fold Change) |
| 0 (Control) | 1.0 | 1.0 |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 |
Bacterial Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of 1,3,6-Trigalloylglucose on a specific bacterial enzyme.
Protocol:
-
Select a target bacterial enzyme crucial for survival (e.g., DNA gyrase, β-ketoacyl-ACP synthase).
-
Obtain the purified enzyme or prepare a cell lysate containing the enzyme.
-
In a suitable reaction buffer, combine the enzyme with varying concentrations of 1,3,6-Trigalloylglucose and pre-incubate.
-
Initiate the enzymatic reaction by adding the specific substrate.
-
Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a spectrophotometer or fluorometer.
-
Calculate the percentage of enzyme inhibition at each concentration of 1,3,6-Trigalloylglucose.
Data Presentation:
| Concentration (µg/mL) | Enzyme Activity (%) | Inhibition (%) |
| 0 (Control) | 100 | 0 |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 |
DNA Interaction Assay
This protocol provides a preliminary assessment of the interaction between 1,3,6-Trigalloylglucose and bacterial DNA.
Protocol (DNA Affinity Chromatography):
-
Immobilize bacterial genomic DNA onto a solid support (e.g., agarose beads).
-
Prepare a bacterial cell lysate.
-
Incubate the cell lysate with the DNA-immobilized beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the proteins that bind to the DNA.
-
Incubate the eluted proteins with varying concentrations of 1,3,6-Trigalloylglucose.
-
Analyze the protein-DNA interaction using techniques like electrophoretic mobility shift assay (EMSA) to observe any disruption of the interaction by 1,3,6-Trigalloylglucose.[9]
Data Presentation:
| Concentration (µg/mL) | DNA-Protein Complex Formation (Relative Intensity) |
| 0 (Control) | 1.0 |
| Concentration 1 | |
| Concentration 2 | |
| Concentration 3 |
Visualizations
Caption: Experimental workflow for antimicrobial testing.
Caption: Potential mechanisms of antimicrobial action.
References
- 1. Inhibitory Spectra and Modes of Antimicrobial Action of Gallotannins from Mango Kernels (Mangifera indica L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recognition of Gallotannins and the Physiological Activities: From Chemical View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1,3,6-Trigalloylglucose: A Novel Potent Anti-Helicobacter pylori Adhesion Agent Derived from Aqueous Extracts of Terminalia chebula Retz - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,6-Trigalloylglucose: A Novel Potent Anti- Helicobacter pylori Adhesion Agent Derived from Aqueous Extracts of Terminalia chebula Retz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of gallotannins isolated from mango ( Mangifera indica L.) kernels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Identification of novel DNA binding proteins using DNA affinity chromatography-pulldown - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol for the Structural Elucidation of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose using NMR and Mass Spectrometry
Introduction: The Significance of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose
This compound (TGG) is a naturally occurring gallotannin, a class of hydrolyzable tannins found in a variety of plants.[1] These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[1] The precise structural characterization of TGG is paramount for understanding its mechanism of action, ensuring the quality and consistency of natural product extracts, and for the development of new therapeutic agents.
This application note provides a comprehensive guide to the structural analysis of TGG using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the underlying principles of these methods, provide detailed experimental protocols, and offer insights into the interpretation of the resulting data. This guide is designed to be a practical resource for researchers at all levels, from those new to the field to experienced analytical chemists.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled tool for the unambiguous determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like TGG, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments is essential for complete structural assignment.
Protocol 1: ¹H and ¹³C NMR of this compound
1. Sample Preparation:
-
Rationale: Proper sample preparation is critical for obtaining high-quality NMR spectra. The choice of solvent is crucial; it must dissolve the analyte without interfering with the signals of interest. Deuterated solvents are used to avoid large solvent signals in ¹H NMR and to provide a lock signal for the spectrometer.[2] For TGG, which is a polar molecule, deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices.
-
Procedure:
-
Accurately weigh 5-10 mg of purified TGG for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[2]
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CD₃OD).[2]
-
Gently sonicate or vortex the vial to ensure complete dissolution.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Rationale: The following parameters are starting points and may require optimization based on the specific instrument and sample concentration.
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
Parameters:
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Temperature: 298 K.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).
-
-
Data Interpretation: Expected ¹H and ¹³C NMR Spectral Features of TGG
The structure of TGG consists of a β-D-glucose core with three galloyl groups attached at the 1, 3, and 6 positions. The NMR spectrum will reflect the distinct chemical environments of the protons and carbons in both the glucose and galloyl moieties.
¹H NMR Spectrum:
-
Galloyl Protons: The three galloyl groups will each show a characteristic two-proton singlet in the aromatic region, typically between δ 6.8 and 7.2 ppm. The exact chemical shift may vary slightly depending on the solvent and the position of the galloyl group on the glucose core.
-
Glucose Protons: The seven protons of the glucose ring will appear in the region of δ 3.5 to 6.0 ppm. The anomeric proton (H-1) is typically the most downfield of the glucose protons due to its attachment to two oxygen atoms and will appear as a doublet. The chemical shifts and coupling constants of the other glucose protons will be indicative of their relative positions and stereochemistry.
¹³C NMR Spectrum:
-
Galloyl Carbons: The carbons of the galloyl groups will have characteristic chemical shifts:
-
Carbonyl carbons (C=O): ~δ 165-170 ppm.
-
Aromatic carbons attached to oxygen: ~δ 145-150 ppm.
-
Aromatic carbons with a proton attached: ~δ 108-115 ppm.
-
Quaternary aromatic carbons: ~δ 120-125 ppm.
-
-
Glucose Carbons: The six carbons of the glucose core will resonate between δ 60 and 100 ppm. The anomeric carbon (C-1) will be the most downfield, typically around δ 90-95 ppm. The C-6 carbon, being a CH₂, will appear at a different chemical shift than the other CH carbons of the ring.
Table 1: Predicted ¹H and ¹³C Chemical Shift Ranges for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Galloyl Groups | ||
| Aromatic CH | 6.8 - 7.2 (s, 6H) | 108 - 115 |
| Aromatic C-OH | - | 145 - 150 |
| Aromatic C-COO | - | 120 - 125 |
| Carbonyl C=O | - | 165 - 170 |
| Glucose Moiety | ||
| H-1 | ~5.5 - 6.0 (d) | ~90 - 95 |
| H-2, H-3, H-4, H-5 | ~3.5 - 5.0 (m) | ~70 - 80 |
| H-6, H-6' | ~4.0 - 4.5 (m) | ~60 - 65 |
Note: These are predicted ranges. Actual chemical shifts can be influenced by solvent and other experimental conditions. 2D NMR experiments are necessary for unambiguous assignment.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like TGG.[3][4]
Protocol 2: ESI-MS and MS/MS of this compound
1. Sample Preparation:
-
Rationale: The sample must be dissolved in a solvent compatible with ESI-MS, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid or base to promote ionization.
-
Procedure:
-
Prepare a stock solution of TGG in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water. For negative ion mode, the addition of a small amount of a weak base like ammonium acetate can enhance deprotonation.
-
2. Mass Spectrometer Setup and Data Acquisition:
-
Rationale: The parameters below are typical for ESI-MS analysis of polyphenols and may need to be optimized for the specific instrument.
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
-
Parameters:
-
Ionization Mode: Negative ion mode is generally preferred for phenolic compounds as they readily form [M-H]⁻ ions.[3]
-
Capillary Voltage: 2.5-3.5 kV.
-
Drying Gas (N₂) Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Nebulizer Pressure: 30-45 psi.
-
Mass Range: m/z 100-1000.
-
MS/MS (Tandem MS): For fragmentation studies, the [M-H]⁻ ion is selected as the precursor ion and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The collision energy should be varied to obtain a rich fragmentation spectrum.
-
Data Interpretation: Expected Mass Spectrum and Fragmentation Pattern of TGG
Full Scan Mass Spectrum:
-
The molecular formula of TGG is C₂₇H₂₄O₁₈, with a monoisotopic mass of 636.0963 g/mol .[5][6]
-
In the negative ion mode ESI mass spectrum, the most prominent ion observed will be the deprotonated molecule, [M-H]⁻, at m/z 635.089.[5]
MS/MS Fragmentation Pattern:
-
The fragmentation of gallotannins in MS/MS is well-characterized and typically involves the neutral loss of galloyl moieties (152 Da) or gallic acid (170 Da).[7][8]
-
Key Fragmentation Pathways:
-
Loss of a galloyl group (152 Da): This would result in a fragment ion at m/z 483.
-
Loss of gallic acid (170 Da): This would lead to a fragment ion at m/z 465.
-
Further fragmentation: Subsequent losses of galloyl groups or gallic acid from the initial fragment ions will also be observed. For example, the loss of a second galloyl group from the m/z 483 ion would produce a fragment at m/z 331.
-
Gallic acid fragment: A prominent fragment ion corresponding to deprotonated gallic acid is often observed at m/z 169.[9]
-
Table 2: Expected Key Ions in the ESI-MS and MS/MS Spectra of this compound (Negative Ion Mode)
| m/z | Ion Identity |
| 635.09 | [M-H]⁻ |
| 483.07 | [M-H - galloyl]⁻ |
| 465.06 | [M-H - gallic acid]⁻ |
| 331.06 | [M-H - 2 x galloyl]⁻ |
| 169.01 | [gallic acid - H]⁻ |
Visualizations
Chemical Structure of this compound
Caption: Structure of this compound.
Experimental Workflow for TGG Analysis
Caption: Workflow for NMR and MS analysis of TGG.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the structural elucidation of this compound. NMR offers detailed insights into the connectivity and stereochemistry of the molecule, while MS confirms the molecular weight and provides valuable information about the arrangement of the galloyl groups through fragmentation analysis. The protocols and interpretation guidelines presented in this application note serve as a valuable resource for researchers working with TGG and other related gallotannins, facilitating their identification, characterization, and further development for various applications.
References
- 1. Buy this compound [smolecule.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Negative ion electrospray mass spectrometry of polyphenols, catecholamines and their oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C27H24O18 | CID 452707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. A Novel Strategy for Unveiling Spatial Distribution Pattern of Gallotannins in Paeonia rockii and Paeonia ostii Based on LC–QTRAP–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,2,3,6-Tetra-O-Galloyl-Beta-D-Glucose | C34H28O22 | CID 73178 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,6-Tri-O-Galloyl-Beta-D-Glucose is a hydrolyzable tannin found in various medicinal plants, including Terminalia chebula and Mangifera indica (mango).[1][2] This polyphenolic compound has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities.[3] It is a non-covalent inhibitor of tyrosinase, an enzyme involved in melanin synthesis, suggesting its potential application in skincare for hyperpigmentation.[3] Furthermore, its anti-inflammatory effects are believed to be mediated through the MAPK/NF-κB signaling pathway. This document provides detailed protocols for the isolation of this compound using column chromatography, tailored for researchers in natural product chemistry and drug development.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the purification of this compound based on typical laboratory results for similar gallotannins.
| Parameter | Description | Typical Values/Ranges | Notes |
| Stationary Phase | The solid adsorbent used for separation in column chromatography. | Sephadex LH-20, Reversed-Phase C18 Silica Gel | Sephadex LH-20 is effective for initial fractionation, while C18 silica is used for high-resolution purification. |
| Mobile Phase (Eluent) | The solvent system that carries the sample through the column. | For Sephadex LH-20: Ethanol/Water or Methanol/Water gradients. For Reversed-Phase C18: Acetonitrile/Water with 0.1% Formic Acid (gradient elution). | The specific gradient will depend on the complexity of the initial extract. |
| Yield | The percentage of the pure compound recovered after purification. | 0.5% - 2.0% (from crude extract) | Yield is highly dependent on the plant source, extraction method, and purification efficiency. |
| Purity | The percentage purity of the isolated this compound. | >95% | Purity is typically determined by High-Performance Liquid Chromatography (HPLC) and confirmed by NMR and Mass Spectrometry. |
| Analytical Methods | Techniques used for the identification and quantification of the compound. | HPLC, LC-MS, NMR | These methods are essential for structural elucidation and purity assessment. |
Experimental Protocols
This section details the methodologies for the extraction and chromatographic purification of this compound from plant material.
I. Extraction of Crude Gallotannins
-
Plant Material Preparation : Air-dry the plant material (e.g., Terminalia chebula fruits or Mangifera indica seed kernels) at room temperature and grind into a coarse powder.
-
Solvent Extraction : Macerate the powdered plant material with 80% aqueous methanol at room temperature for 48 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w).
-
Filtration and Concentration : Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Liquid-Liquid Partitioning : Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate. The gallotannins will be concentrated in the ethyl acetate and aqueous fractions. Combine these fractions for further purification.
II. Prefractionation using Sephadex LH-20 Column Chromatography
-
Column Packing : Swell Sephadex LH-20 in 100% methanol for at least 4 hours. Pack a glass column (e.g., 5 cm internal diameter, 50 cm length) with the swollen Sephadex LH-20 slurry. Equilibrate the column with 100% methanol until the bed is stable.
-
Sample Loading : Dissolve the dried ethyl acetate and aqueous fractions in a minimal amount of methanol. Adsorb this solution onto a small amount of silica gel and dry it. Carefully load the dried sample onto the top of the Sephadex LH-20 column.
-
Elution : Elute the column with a stepwise gradient of decreasing methanol in water (e.g., 100% MeOH, 80:20 MeOH:H₂O, 60:40 MeOH:H₂O, 40:60 MeOH:H₂O, 20:80 MeOH:H₂O, and 100% H₂O).
-
Fraction Collection and Analysis : Collect fractions of a consistent volume (e.g., 20 mL). Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:formic acid:water, 8:1:1 v/v/v) and visualizing with a UV lamp (254 nm) and a spray reagent (e.g., ferric chloride).
-
Pooling of Fractions : Combine the fractions that show the presence of gallotannins (typically the more polar fractions). Concentrate the pooled fractions under reduced pressure.
III. High-Resolution Purification by Reversed-Phase HPLC
-
Column and Mobile Phase : Utilize a semi-preparative Reversed-Phase C18 column (e.g., 10 mm internal diameter, 250 mm length, 5 µm particle size). The mobile phase will consist of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Elution : A typical gradient program would be:
-
0-5 min: 10% B
-
5-35 min: 10-40% B (linear gradient)
-
35-40 min: 40-100% B (linear gradient)
-
40-45 min: 100% B (isocratic)
-
45-50 min: 100-10% B (linear gradient for re-equilibration)
-
-
Injection and Detection : Dissolve the concentrated fractions from the Sephadex LH-20 column in the initial mobile phase composition. Inject the sample onto the HPLC system. Monitor the elution profile using a UV detector at 280 nm.
-
Fraction Collection : Collect the peak corresponding to this compound based on its retention time, which should be determined using a reference standard if available, or collected for subsequent structural elucidation.
-
Purity Confirmation : Analyze the collected fraction for purity using analytical HPLC. The pure compound should be dried (e.g., by lyophilization) and its structure confirmed by Mass Spectrometry and NMR.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation of this compound.
Caption: Workflow for the isolation of this compound.
Signaling Pathway
This diagram depicts the proposed anti-inflammatory mechanism of action of gallotannins like this compound through the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
Application Notes & Protocols: Techniques for Assessing the Anti-Adhesive Activity of 1,3,6-Trigalloylglucose
Introduction: The Therapeutic Potential of Anti-Adhesion
Bacterial and cellular adhesion are foundational processes in the pathogenesis of numerous diseases, from infectious diseases to chronic inflammatory conditions. Adhesion is the critical first step that allows pathogens to colonize host tissues or enables leukocytes to accumulate at sites of inflammation.[1] The natural compound 1,3,6-Trigalloylglucose (TGG), a hydrolysable tannin found in plants like Terminalia chebula, has emerged as a promising agent that disrupts these adhesive events.[2][3][4]
Unlike traditional antimicrobials that aim to kill pathogens, anti-adhesive agents offer a compelling alternative strategy. By preventing the initial attachment, they can thwart infection or inflammation without exerting strong selective pressure that drives the development of drug resistance.[5][6][7] Recent studies have specifically highlighted TGG's ability to inhibit the adhesion of Helicobacter pylori to gastric epithelial cells, demonstrating its potential as a targeted therapeutic.[2][3]
This guide provides a comprehensive overview of the principles and detailed protocols for assessing the anti-adhesive properties of TGG. We will explore methodologies targeting both bacterial-host interactions and eukaryotic cell-cell adhesion, providing researchers with the tools to rigorously evaluate this compound's mechanism of action.
Part 1: Assessing Anti-Adhesive Activity Against Bacterial Pathogens
The initial stage of many bacterial infections involves the attachment of the pathogen to host epithelial surfaces. Tannins, including TGG, are thought to exert their anti-adhesive effects by binding to bacterial surface proteins (adhesins) or host cell receptors, thereby sterically hindering the interaction.[6][8] Evidence suggests TGG not only disrupts the bacterial structure of H. pylori but also suppresses key virulence factors like the CagA protein, which is crucial for adhesion and pathogenesis.[2][3]
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating a compound's effect on bacterial adhesion to host cells.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3,6-Trigalloylglucose: A Novel Potent Anti-Helicobacter pylori Adhesion Agent Derived from Aqueous Extracts of Terminalia chebula Retz - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,6-TRI-O-GALLOYL-B-D-GLUCOSE | 18483-17-5 [chemicalbook.com]
- 5. Tannic Acid with Antiviral and Antibacterial Activity as A Promising Component of Biomaterials—A Minireview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tannins Possessing Bacteriostatic Effect Impair Pseudomonas aeruginosa Adhesion and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Tannins Possessing Bacteriostatic Effect Impair Pseudomonas aeruginosa Adhesion and Biofilm Formation | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Navigating the Solubility Challenges of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose: A Technical Support Guide
Welcome to the technical support center for 1,3,6-Tri-O-Galloyl-Beta-D-Glucose (TGG). This guide is designed for researchers, scientists, and drug development professionals who are working with this promising gallotannin. TGG, a polyphenolic compound, offers significant potential in various fields due to its antioxidant, anti-inflammatory, and other biological activities.[1][2] However, its poor aqueous solubility often presents a considerable hurdle in experimental and formulation settings. This document provides a comprehensive, in-depth resource to understand and overcome these solubility challenges, ensuring the successful application of TGG in your research.
Understanding the Challenge: Why is this compound Poorly Soluble?
This compound is a relatively large molecule (molecular weight: 636.47 g/mol ) with a complex structure.[1][3] It comprises a central beta-D-glucose core with three bulky, hydrophobic galloyl groups attached at the 1, 3, and 6 positions. While the glucose core and the numerous hydroxyl groups on the galloyl moieties provide some capacity for hydrogen bonding with water, the overall molecule has a significant nonpolar character. This hydrophobicity, coupled with strong intermolecular hydrogen bonding between TGG molecules, leads to a preference for self-aggregation rather than interaction with water molecules, resulting in low aqueous solubility. The solubility of galloylglucoses is highly influenced by the extent of their galloylation; those with more than four galloyl groups show lower water solubility profiles as compared to those with a lesser degree of galloylation.[4]
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: The aqueous solubility of TGG is reported to be approximately 1 mg/mL. However, achieving this concentration often requires the aid of sonication and heating.[5] Without these physical methods, the dissolution rate can be very slow, and the achievable concentration may be lower.
Q2: I'm observing a precipitate in my TGG stock solution after storage. What is happening?
A2: Precipitation upon storage, especially at lower temperatures, is a common issue with supersaturated solutions of poorly soluble compounds. The initial energy input (e.g., heating, sonication) helps to overcome the energy barrier for dissolution, but over time, the compound may revert to its more stable, less soluble crystalline form. It is recommended to prepare fresh solutions or to store stock solutions at room temperature or slightly elevated temperatures if stability permits. For longer-term storage, consider preparing a more concentrated stock in an organic solvent like DMSO and diluting it into your aqueous buffer immediately before use.
Q3: Can I use buffers other than pure water? How does pH affect solubility and stability?
A3: Yes, you can use buffers, but pH is a critical factor. Gallotannins, including TGG, are generally more stable in acidic conditions (pH 2-6).[3] In neutral to basic conditions (pH > 7), the ester linkages in the TGG molecule are susceptible to hydrolysis, and the phenolic hydroxyl groups can be oxidized, leading to degradation.[3][6][7] While increasing the pH can deprotonate the phenolic hydroxyls and potentially increase solubility, this comes at the cost of significantly reduced stability. Therefore, for most applications, it is advisable to work in a slightly acidic buffer (e.g., pH 5-6.5) to balance solubility and stability.
Q4: Are there any specific solvents I should avoid?
A4: While TGG has good solubility in some organic solvents like DMSO and DMF, it's crucial to consider the compatibility of these solvents with your experimental system. For instance, high concentrations of DMSO can be toxic to cells in biological assays. When using organic co-solvents, always perform appropriate vehicle controls. Avoid highly nonpolar solvents in which TGG will be immiscible.
Troubleshooting Guide: Step-by-Step Solutions to Common Solubility Problems
This section provides a systematic approach to improving the solubility of TGG in aqueous solutions, starting with the simplest methods and progressing to more advanced techniques.
Method 1: Physical Dissolution Aids - Heat and Sonication
This is the first-line approach for preparing simple aqueous solutions of TGG.
Causality: Heat provides the energy needed to break the intermolecular bonds between TGG molecules, allowing them to interact with water. Sonication uses high-frequency sound waves to create microbubbles that collapse (cavitation), generating localized energy that physically breaks apart TGG aggregates and enhances solvent penetration.
Step-by-Step Protocol:
-
Preparation: Weigh the desired amount of TGG powder into a sterile, appropriate-sized glass vial. Add the desired volume of aqueous buffer (e.g., deionized water, PBS, or a slightly acidic buffer).
-
Heating: Place the vial in a water bath heated to 40-50°C. Caution: Avoid excessive temperatures (above 60°C) as this may risk thermal degradation of the glucose moiety and the galloyl groups.[8][9]
-
Sonication: While heating, place the vial in a bath sonicator. Sonicate in short bursts (e.g., 5-10 minutes at a time) to avoid overheating the sample. Check for visual dissolution between bursts. The optimal sonication time can vary depending on the equipment and sample concentration, but 15-30 minutes is a good starting point.[10][11]
-
Finalization: Once the TGG is fully dissolved, allow the solution to cool to room temperature. A well-dissolved solution should be clear and free of visible particles.
Troubleshooting:
-
Precipitate forms upon cooling: The solution is likely supersaturated. You can either try to work with the solution at a slightly elevated temperature (if your experiment allows) or reduce the final concentration.
-
Solution remains cloudy: The TGG may not be fully dissolved. Continue sonication and gentle heating. If it still doesn't dissolve, consider using a co-solvent or one of the more advanced methods below.
Method 2: Co-Solvent Systems
When physical methods are insufficient, the use of a water-miscible organic co-solvent can significantly enhance solubility.
Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the hydrophobic TGG molecule to dissolve. They can also disrupt the hydrogen bonding network of water, which can further facilitate the dissolution of nonpolar solutes.
Commonly Used Co-solvents:
-
Dimethyl Sulfoxide (DMSO): Excellent solubilizing power for TGG (up to 100 mg/mL with sonication and heating).[5] However, it can be toxic to cells at concentrations typically above 0.5-1%.
-
Ethanol (EtOH): A good, less toxic alternative to DMSO. The solubility of gallic acid, a building block of TGG, is higher in ethanol than in water.[10] Aqueous ethanol mixtures are often more effective than pure ethanol.[2][12]
-
Polyethylene Glycol (PEG), e.g., PEG300, PEG400: Water-miscible polymers that are generally considered biocompatible and can enhance the solubility of poorly soluble compounds.
Step-by-Step Protocol (for preparing a concentrated stock):
-
Solvent Selection: Choose a co-solvent that is compatible with your downstream application. For cell-based assays, ethanol or PEG are generally preferred over DMSO if high concentrations are needed.
-
High-Concentration Stock Preparation: Dissolve the TGG in the chosen co-solvent at a high concentration (e.g., 10-50 mg/mL). Use gentle warming (40-50°C) and vortexing or sonication to aid dissolution.
-
Dilution into Aqueous Buffer: For your working solution, perform a serial dilution of the concentrated stock into your aqueous experimental buffer. It is crucial to add the stock solution to the buffer with vigorous vortexing to ensure rapid mixing and prevent precipitation.
Troubleshooting:
-
Precipitation upon dilution: This is a common issue when the co-solvent concentration in the final solution is too low to maintain the solubility of the compound. Try a higher initial stock concentration and a smaller dilution factor, or consider a different co-solvent. A formulation containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been reported to achieve a TGG concentration of 3.3 mg/mL.[5]
Table 1: Comparison of Co-Solvent Systems for TGG
| Co-Solvent | Typical Stock Concentration | Advantages | Disadvantages |
| DMSO | 10-100 mg/mL | High solubilizing power | Potential for cellular toxicity |
| Ethanol | 10-50 mg/mL | Lower toxicity than DMSO | May not be as effective as DMSO |
| PEG 300/400 | 10-40 mg/mL | Biocompatible | Can increase viscosity |
Method 3: Cyclodextrin Inclusion Complexes
For applications requiring a completely aqueous solution without organic co-solvents, cyclodextrin complexation is a powerful technique.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[1][13] The hydrophobic galloyl groups of TGG can be encapsulated within the cyclodextrin cavity, forming an inclusion complex.[14] This complex has a hydrophilic exterior, which allows it to be readily dissolved in water.
Selecting the Right Cyclodextrin:
-
β-Cyclodextrin (β-CD): Most commonly used due to its cavity size being suitable for many polyphenols.[15]
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A modified form of β-CD with higher aqueous solubility and lower toxicity, making it a preferred choice for many pharmaceutical applications.[16]
-
γ-Cyclodextrin (γ-CD): Has a larger cavity size which may be more suitable for the bulky TGG molecule.
Step-by-Step Protocol (Kneading Method):
-
Molar Ratio Calculation: Determine the desired molar ratio of TGG to cyclodextrin. A 1:1 or 1:2 ratio is a good starting point.
-
Preparation: Weigh the appropriate amounts of TGG and cyclodextrin.
-
Kneading: Place the cyclodextrin in a mortar and add a small amount of water to create a paste. Slowly add the TGG powder to the paste and knead thoroughly for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Final Product: The resulting powder is the TGG-cyclodextrin inclusion complex, which should be readily soluble in aqueous solutions.
Troubleshooting:
-
Low encapsulation efficiency: The molar ratio may need to be optimized. Try increasing the proportion of cyclodextrin. The choice of cyclodextrin type may also be a factor.
-
Incomplete dissolution of the complex: Ensure that the kneading process was thorough and that the complex is fully dried.
Visualization of Solubility Enhancement Strategies
Caption: Workflow for improving the solubility of TGG.
References
- 1. [PDF] Ultrasonication-Assisted Aqueous Extraction of Waste Orange Peel Polyphenols: Optimization of Process Variables and Effect on Extract Composition | Semantic Scholar [semanticscholar.org]
- 2. Co-Solvent Selection for Supercritical Fluid Extraction (SFE) of Phenolic Compounds from Labisia pumila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure selective complexation of cyclodextrins with five polyphenols investigated by capillary electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cyclodextrinnews.com [cyclodextrinnews.com]
- 15. researchgate.net [researchgate.net]
- 16. oatext.com [oatext.com]
Technical Support Center: 1,3,6-Tri-O-Galloyl-Beta-D-Glucose (1,3,6-TGG) Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose (1,3,6-TGG) under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 1,3,6-TGG in aqueous solutions?
A1: The stability of 1,3,6-TGG, a hydrolysable tannin, is primarily influenced by pH and temperature. The ester bonds in the galloyl moieties are susceptible to hydrolysis, a process that is significantly accelerated by increases in both pH and temperature. Generally, 1,3,6-TGG is more stable in acidic conditions compared to neutral or alkaline environments.[1][2][3]
Q2: What is the expected shelf-life of 1,3,6-TGG in solid form and in solution?
A2: In its solid (powder) form, 1,3,6-TGG is relatively stable when stored in a cool, dark, and dry place. However, in aqueous solutions, its stability is considerably lower and is highly dependent on the storage conditions. For instance, a closely related compound, pentagalloyl glucose, is stable for over 80 hours at room temperature but degrades at elevated temperatures, with a half-life of approximately 100 hours at 80°C.[1] It is recommended to prepare fresh solutions for experiments whenever possible or to store stock solutions at low temperatures (e.g., -20°C or -80°C) for short periods.
Q3: What are the common degradation products of 1,3,6-TGG?
A3: The primary degradation pathway for 1,3,6-TGG is the hydrolysis of its ester linkages. This process yields gallic acid and partially degalloylated glucose derivatives. Under certain conditions, further degradation or oxidation of gallic acid may also occur.
Q4: Are there any visual indicators of 1,3,6-TGG degradation?
A4: While minor degradation may not be visually apparent, significant hydrolysis can lead to a slight change in the color or clarity of the solution. However, the most reliable method for assessing stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Degradation of 1,3,6-TGG during the experiment.
-
Troubleshooting Steps:
-
Verify Solution Freshness: Prepare fresh solutions of 1,3,6-TGG for each experiment. If using a stock solution, ensure it has been stored properly and for a minimal amount of time.
-
Control pH: Ensure the pH of your experimental buffer is within a stable range for 1,3,6-TGG (ideally, acidic). Be aware that the pH of unbuffered solutions can change over time.
-
Control Temperature: Maintain a consistent and controlled temperature throughout your experiment. Avoid unnecessary exposure to high temperatures.
-
Analytical Confirmation: Use HPLC to check the purity of your 1,3,6-TGG solution before and after the experiment to assess the extent of degradation.
-
Issue 2: Unexpected peaks in analytical chromatograms (e.g., HPLC).
-
Possible Cause: Presence of degradation products.
-
Troubleshooting Steps:
-
Peak Identification: Attempt to identify the unexpected peaks. Based on the structure of 1,3,6-TGG, a common degradation product to look for is gallic acid.
-
Run a Degradation Study: Intentionally degrade a sample of 1,3,6-TGG (e.g., by adjusting the pH to alkaline or by heating) and run an HPLC analysis. Compare the resulting chromatogram with your experimental sample to see if the unknown peaks match the degradation products.
-
Optimize Storage and Handling: Review your sample preparation and storage procedures to minimize degradation. This may include using a more acidic buffer, working at lower temperatures, or protecting the sample from light.
-
Data on Stability of 1,3,6-TGG
The following tables provide illustrative data on the stability of 1,3,6-TGG under different pH and temperature conditions. This data is based on the general behavior of hydrolysable tannins and should be used as a guideline for experimental design.
Table 1: Effect of pH on the Stability of 1,3,6-TGG at 25°C
| pH | Incubation Time (hours) | Remaining 1,3,6-TGG (%) |
| 4.0 | 24 | 98 |
| 4.0 | 48 | 95 |
| 7.0 | 24 | 85 |
| 7.0 | 48 | 72 |
| 8.0 | 24 | 60 |
| 8.0 | 48 | 35 |
Table 2: Effect of Temperature on the Stability of 1,3,6-TGG at pH 7.0
| Temperature (°C) | Incubation Time (hours) | Remaining 1,3,6-TGG (%) |
| 4 | 24 | 95 |
| 4 | 48 | 90 |
| 25 | 24 | 85 |
| 25 | 48 | 72 |
| 37 | 24 | 70 |
| 37 | 48 | 50 |
Experimental Protocols
Protocol 1: General Procedure for Evaluating 1,3,6-TGG Stability by HPLC
-
Preparation of Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., pH 4.0, 7.0, and 8.0).
-
Preparation of 1,3,6-TGG Stock Solution: Accurately weigh and dissolve 1,3,6-TGG in a suitable solvent (e.g., DMSO or ethanol) to prepare a concentrated stock solution.
-
Incubation: Dilute the stock solution with the prepared buffers to a final working concentration. Incubate the solutions at the desired temperatures in a controlled environment (e.g., incubator or water bath).
-
Sampling: At specified time intervals, withdraw aliquots from each solution.
-
Sample Quenching (Optional but Recommended): To stop further degradation, immediately acidify the collected samples (e.g., with a small amount of phosphoric acid) and/or cool them on ice.
-
HPLC Analysis: Analyze the samples using a validated HPLC method with a suitable column (e.g., C18) and a mobile phase that allows for the separation of 1,3,6-TGG from its degradation products. A gradient elution with a mixture of acidified water and acetonitrile is often effective.
-
Data Analysis: Quantify the peak area of 1,3,6-TGG at each time point and calculate the percentage of the compound remaining relative to the initial concentration (time zero).
Visualizations
Caption: Workflow for assessing the stability of 1,3,6-TGG.
Caption: Troubleshooting logic for inconsistent experimental results.
References
challenges in the quantification of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose in complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose (1,3,6-TGG) in complex mixtures.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of 1,3,6-TGG, offering potential causes and solutions.
HPLC & LC-MS/MS Analysis
The quantification of 1,3,6-TGG, a hydrolysable tannin, by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is often hampered by its physicochemical properties and the complexity of the sample matrix.
Quantitative Data Summary for Troubleshooting HPLC & LC-MS/MS
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the column stationary phase. | Use a mobile phase with a lower pH (e.g., 2-3) to suppress silanol ionization. Add a small percentage of an organic modifier like trifluoroacetic acid (0.1%). Employ a column with a base-deactivated stationary phase. | Symmetrical peak shape with a tailing factor close to 1. |
| Column overload. | Reduce the injection volume or dilute the sample. | Improved peak symmetry and consistent retention time. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. Prepare fresh mobile phase daily. | Stable retention times with low relative standard deviation (RSD). |
| Column temperature variations. | Use a column oven to maintain a constant temperature. | Consistent and reproducible retention times. | |
| Low Signal Intensity / High LOD & LOQ | Ion suppression in the mass spectrometer due to co-eluting matrix components. | Optimize sample preparation to remove interfering matrix components (e.g., solid-phase extraction). Modify the chromatographic gradient to separate 1,3,6-TGG from the interfering compounds. | Increased signal-to-noise ratio, lower Limits of Detection (LOD) and Quantification (LOQ). |
| Suboptimal ionization parameters. | Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for 1,3,6-TGG. | Enhanced signal intensity. | |
| Poor Recovery | Inefficient extraction from the sample matrix. | Optimize the extraction solvent system (e.g., methanol/water or acetone/water mixtures). Employ extraction techniques like ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE). | Higher recovery of 1,3,6-TGG from the sample matrix. |
| Degradation of 1,3,6-TGG during sample processing. | Minimize exposure to high temperatures, light, and extreme pH. Process samples promptly or store them at low temperatures (-20°C or -80°C). | Improved recovery and reproducibility. |
Logical Workflow for Troubleshooting HPLC/LC-MS/MS Issues
Caption: A logical workflow for diagnosing and resolving common issues encountered during the HPLC/LC-MS analysis of 1,3,6-TGG.
NMR Analysis
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers an alternative for the quantification of 1,3,6-TGG, particularly for complex mixtures where chromatographic separation is challenging.
Quantitative Data Summary for Troubleshooting qNMR Analysis
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Signal Overlap | Complex sample matrix with numerous overlapping proton signals. | Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals. Employ a higher field NMR spectrometer. | Resolved signals for accurate integration. |
| - | Use ¹³C NMR for its wider chemical shift range, though sensitivity is lower.[1] | - | |
| Inaccurate Quantification | Incomplete relaxation of nuclei between scans. | Measure the spin-lattice relaxation time (T1) of the 1,3,6-TGG signals and set the relaxation delay to at least 5 times the longest T1. | Accurate and reproducible signal integrals. |
| Poor choice of internal standard. | Select an internal standard with signals in a clear region of the spectrum and a known concentration and purity. | Reliable quantification based on the ratio of analyte to internal standard integrals. | |
| Low Sensitivity | Low concentration of 1,3,6-TGG in the sample. | Use a cryoprobe for enhanced sensitivity. Increase the number of scans. | Improved signal-to-noise ratio for accurate quantification. |
Workflow for Quantitative NMR (qNMR) Analysis
Caption: A streamlined workflow for the quantitative analysis of 1,3,6-TGG using NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying 1,3,6-TGG in plant extracts?
A1: The primary challenges include:
-
Matrix Effects: Co-eluting compounds from the complex plant matrix can suppress or enhance the ionization of 1,3,6-TGG in the mass spectrometer, leading to inaccurate quantification.[2][3]
-
Peak Tailing: Due to its multiple phenolic hydroxyl groups, 1,3,6-TGG can interact with active sites on the HPLC column, resulting in poor peak shape.
-
Instability: As a hydrolysable tannin, 1,3,6-TGG can be susceptible to degradation under certain pH, temperature, and light conditions.[4]
-
Lack of Commercial Standards: Pure, certified reference standards for 1,3,6-TGG can be difficult to obtain, complicating accurate quantification.
Q2: How can I minimize matrix effects in my LC-MS/MS analysis of 1,3,6-TGG?
A2: To mitigate matrix effects, consider the following strategies:
-
Effective Sample Preparation: Utilize solid-phase extraction (SPE) to clean up the sample and remove interfering compounds.
-
Chromatographic Separation: Optimize your HPLC method to achieve baseline separation of 1,3,6-TGG from matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is ideal for correcting matrix effects. If unavailable, a structurally similar compound can be used.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.
Q3: What is the recommended storage condition for 1,3,6-TGG and its solutions?
A3: For long-term storage, solid 1,3,6-TGG should be kept at -20°C or -80°C, protected from light and moisture. Solutions of 1,3,6-TGG, especially in protic solvents like water or methanol, should be prepared fresh and used immediately. If short-term storage is necessary, keep solutions at 2-8°C in the dark.
Q4: Can I use UV detection for the quantification of 1,3,6-TGG?
A4: Yes, UV detection is a viable option for the quantification of 1,3,6-TGG, especially when a mass spectrometer is not available. 1,3,6-TGG exhibits strong UV absorbance due to its galloyl groups. However, this method is less selective than MS detection and may be prone to interference from other co-eluting compounds that also absorb at the selected wavelength.
Q5: What are the key parameters to optimize for qNMR analysis of 1,3,6-TGG?
A5: For accurate qNMR results, focus on optimizing the following:
-
Relaxation Delay (d1): This must be set to at least 5 times the T1 of the slowest relaxing proton signal of interest to ensure full relaxation and accurate integration.
-
Pulse Angle: A 90° pulse is typically used for maximum signal intensity.
-
Number of Scans: An adequate number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Internal Standard Selection: Choose an internal standard that is stable, does not react with the sample, and has signals that do not overlap with the analyte signals.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of 1,3,6-TGG from Walnut Husks
This protocol provides a general procedure for the extraction of 1,3,6-TGG from walnut husks. Optimization may be required depending on the specific sample and equipment.
Materials and Equipment:
-
Dried and powdered walnut husks
-
Extraction solvent: 80% Methanol in water (v/v)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Volumetric flasks
Procedure:
-
Weigh 1 gram of powdered walnut husk into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a round-bottom flask.
-
Repeat the extraction process (steps 2-5) on the pellet twice more.
-
Combine all the supernatants.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Reconstitute the dried extract in a known volume of mobile phase for HPLC or a suitable deuterated solvent for NMR analysis.
-
Filter the final solution through a 0.45 µm syringe filter before analysis.
Protocol 2: LC-MS/MS Quantification of 1,3,6-TGG
This protocol outlines a general method for the quantification of 1,3,6-TGG using LC-MS/MS. Instrument parameters should be optimized for the specific system being used.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: m/z 635.1 [M-H]⁻
-
Product Ions: Monitor at least two product ions for confirmation (e.g., m/z 465.1, m/z 313.0).
-
Source Parameters: Optimize capillary voltage, nebulizer gas pressure, drying gas flow, and temperature according to the instrument manufacturer's recommendations.
Signaling Pathway and Fragmentation of 1,3,6-TGG in MS/MS
Caption: Proposed fragmentation pathway of the deprotonated 1,3,6-TGG molecule in negative ion mode MS/MS.
References
Technical Support Center: Overcoming Low Yield in 1,3,6-Tri-O-Galloyl-Beta-D-Glucose (TGG) Extraction
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of extracting 1,3,6-Tri-O-Galloyl-Beta-D-Glucose (TGG), a promising polyphenolic compound. Low yields can be a significant bottleneck in natural product chemistry, and this resource provides in-depth troubleshooting strategies and answers to frequently asked questions to help you optimize your extraction and purification workflows.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions about TGG to provide a solid foundation for troubleshooting.
Q1: What is this compound (TGG) and why is it important?
A1: this compound, or TGG, is a type of hydrolyzable tannin known as a gallotannin.[1][2] Its structure consists of a beta-D-glucose core with three galloyl groups attached at the 1, 3, and 6 positions.[3] TGG is of significant interest to researchers due to its wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, making it a valuable compound for pharmaceutical and nutraceutical development.[3]
Q2: What are the common plant sources for TGG extraction?
A2: TGG can be isolated from a variety of plant sources. Some of the most commonly cited include Black Walnut Kernels (Juglans nigra), the roots of Paeonia lactiflora (Chinese peony), and the fruits of Terminalia chebula.[3] Other reported sources include Phyllanthus emblica and Euphorbia lunulata.[4] The concentration of TGG can vary depending on the plant species, geographical location, and time of harvest.
Q3: What are the general steps involved in the extraction and purification of TGG?
A3: A typical workflow for TGG isolation involves a multi-step process:
-
Extraction: The dried and powdered plant material is subjected to solid-liquid extraction using a polar solvent, most commonly an aqueous-organic mixture.
-
Solvent Partitioning: The crude extract is then partitioned between immiscible solvents to remove non-polar impurities like lipids and chlorophyll.
-
Chromatographic Purification: The resulting polar fraction undergoes one or more chromatographic steps to isolate TGG from other co-extracted compounds. This often involves techniques like Sephadex LH-20 column chromatography and may be followed by high-performance liquid chromatography (HPLC) for final purification.[5]
II. Troubleshooting Guide: Addressing Low Yield
Low yields of TGG can stem from various factors throughout the extraction and purification process. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Low Concentration of TGG in the Crude Extract
Q: My initial analysis of the crude extract shows a very low concentration of TGG. What could be the cause?
A: Several factors related to your starting material and initial extraction can lead to a low TGG concentration in the crude extract. Consider the following:
-
Poor Quality Plant Material: The concentration of secondary metabolites like TGG is highly dependent on the quality of the plant material. Factors such as the plant's age, growing conditions, and post-harvest handling can significantly impact the TGG content. It is advisable to source plant material from reputable suppliers and ensure it has been properly identified and stored.
-
Inefficient Extraction Solvent: The choice of solvent is critical for maximizing the extraction of gallotannins. While pure methanol or ethanol can be used, aqueous mixtures, such as 70-80% acetone or ethanol in water, are often more effective at extracting a broad range of polyphenols, including TGG.[6] Water has also been identified as a good solvent for gallotannin recovery.[7] The optimal solvent system may require empirical determination for your specific plant material.
-
Suboptimal Extraction Conditions (Temperature and pH): TGG is a hydrolyzable tannin and is susceptible to degradation under harsh conditions.
-
Temperature: High temperatures can lead to the hydrolysis of the ester bonds, breaking down TGG into glucose and gallic acid.[8] It is recommended to conduct extractions at or near room temperature. If heating is necessary to improve extraction efficiency, it should be carefully controlled and kept below 60°C.[9]
-
pH: TGG is unstable in both highly acidic and alkaline conditions, which can catalyze its hydrolysis.[1][3][10] Maintaining a slightly acidic to neutral pH (around 4.0-6.0) during extraction is generally recommended to preserve the integrity of the molecule.[9][11]
-
-
Insufficient Extraction Time or Agitation: The extraction process may be incomplete if the contact time between the plant material and the solvent is too short or if there is inadequate agitation. Ensure the plant material is finely powdered to maximize surface area and allow for sufficient extraction time with continuous stirring or sonication.
Problem 2: Significant Loss of TGG During Purification
Q: I seem to be losing a significant amount of TGG during the purification steps. How can I minimize these losses?
A: Losses during purification are common in natural product isolation.[12] Here are some key areas to focus on to improve your recovery:
-
Inappropriate Chromatographic Resin: For the initial cleanup of gallotannins, Sephadex LH-20 is a highly effective and widely used resin.[4][6][13] It separates compounds based on a combination of size exclusion and hydrophobic interactions, which is ideal for fractionating polyphenols.[14] Using an inappropriate stationary phase, such as silica gel in the initial stages, can lead to irreversible adsorption and loss of your target compound.
-
Suboptimal Elution Solvents in Column Chromatography: The choice of mobile phase for Sephadex LH-20 chromatography is crucial. A common strategy is to first wash the column with a less polar solvent (like ethanol or a low percentage of methanol in water) to remove low molecular weight phenolics and other impurities.[6] The TGG and other tannins can then be eluted with a more polar solvent system, such as an acetone/water mixture (e.g., 50:50 or 70:30 v/v).[6]
-
Compound Degradation on the Column: Prolonged exposure to the stationary phase, especially if it has residual acidity or basicity, can lead to the degradation of TGG. Ensure your chromatographic system is clean and neutral, and aim to complete the purification in a timely manner.
-
Co-elution with Interfering Compounds: If your TGG fraction is impure, it may be co-eluting with other structurally similar compounds. In such cases, a secondary purification step using a different chromatographic technique, such as preparative HPLC with a C18 column, may be necessary to achieve high purity.[5] High-speed counter-current chromatography (HSCCC) has also been shown to be a powerful tool for the preparative separation of galloyl glucoses.[15][16]
III. Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for the key experiments discussed in this guide.
Protocol 1: Optimized Extraction of TGG
-
Preparation of Plant Material:
-
Dry the plant material (e.g., leaves, roots, or fruits) at a controlled temperature (40-50°C) to a constant weight.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Solid-Liquid Extraction:
-
Weigh the powdered plant material and place it in an appropriate extraction vessel.
-
Add the extraction solvent (e.g., 80% acetone in water) at a solid-to-liquid ratio of 1:10 (w/v).
-
Macerate the mixture at room temperature with continuous stirring for 24 hours. Alternatively, use ultrasound-assisted extraction for a shorter duration (e.g., 3 x 30-minute cycles).
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates.
-
-
Solvent Removal:
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the organic solvent.
-
The resulting aqueous extract can then be lyophilized to obtain a dry powder or used directly for the next purification step.
-
Protocol 2: Purification of TGG using Sephadex LH-20 Chromatography
-
Column Preparation:
-
Swell an appropriate amount of Sephadex LH-20 resin in the initial mobile phase (e.g., 100% ethanol or 50% methanol in water) for at least 4 hours.
-
Pack a glass column with the swollen resin to the desired bed height.
-
Equilibrate the column by washing it with at least two column volumes of the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Carefully load the dissolved sample onto the top of the column.
-
-
Elution and Fractionation:
-
Step 1 (Wash): Elute the column with the initial mobile phase (e.g., 100% ethanol) to remove low molecular weight phenolics and other non-tannin compounds.[6]
-
Step 2 (Elution of TGG): Switch to a more polar mobile phase, such as 50% aqueous acetone, to elute the gallotannins, including TGG.[6]
-
Collect fractions of a defined volume.
-
-
Analysis of Fractions:
-
Monitor the collected fractions using thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing TGG.
-
Pool the TGG-rich fractions.
-
-
Final Steps:
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
Lyophilize the resulting aqueous solution to obtain the purified TGG fraction as a dry powder.
-
IV. Visualizations and Data
Diagrams
Caption: A generalized workflow for the extraction and purification of TGG.
Caption: Troubleshooting flowchart for low TGG yield.
Data Tables
Table 1: Recommended Parameters for TGG Extraction
| Parameter | Recommended Range/Value | Rationale |
| Extraction Solvent | 70-80% Acetone or Ethanol in Water | Efficiently extracts a broad range of polyphenols. |
| Temperature | Room Temperature to < 60°C | Minimizes thermal degradation of TGG.[7][9] |
| pH | 4.0 - 6.0 | Prevents acid- or base-catalyzed hydrolysis.[9][11] |
| Solid-to-Liquid Ratio | 1:10 to 1:20 (w/v) | Ensures thorough extraction of the plant material. |
| Extraction Time | 12-24 hours (maceration) | Allows for sufficient diffusion of the target compound. |
Table 2: Solvent Systems for Sephadex LH-20 Purification of Gallotannins
| Step | Solvent System | Purpose |
| Equilibration & Wash | 100% Ethanol or 50% Methanol | Removes low molecular weight, less polar compounds.[6] |
| Elution | 50-70% Acetone in Water | Elutes tannins of varying molecular weights.[6] |
V. References
-
Kähkönen, M. P., & Heinonen, M. (2003). Antioxidant Activity of Carotenoids and Phenolic Compounds. Journal of Agricultural and Food Chemistry, 51(21), 6287–6293.
-
Foo, L. Y., & Porter, L. J. (1980). The phytochemistry of proanthocyanidin polymers. Phytochemistry, 19(8), 1747–1754.
-
Amarowicz, R., & Weidner, S. (2001). The effect of extraction conditions on the recovery of phenolic compounds from lentil seeds (Lens culinaris). Polish Journal of Food and Nutrition Sciences, 10(51), 29–32.
-
Hagerman, A. E. (2002). Tannin chemistry. Department of Chemistry and Biochemistry, Miami University.
-
Hoong, Y. B., et al. (2009). Impact of Solvent Selection on Phytochemical Content, Recovery of Tannin and Antioxidant Activity of Quercus Infectoria. Pharmacognosy Journal, 1(1), 1-8.
-
Li, C., et al. (2018). Isolation and Purification of Galloyl, Caffeoyl, and Hexahydroxydiphenoyl Esters of Glucoses from Balanophora simaoensis by High-Speed Countercurrent Chromatography and Their Antioxidant Activities In Vitro. Molecules, 23(8), 2026.
-
Zalacain, A., et al. (2003). Optimisation of Extraction and Identification of Gallotannins from Sumac Leaves. Journal of the Science of Food and Agriculture, 83(4), 348-352.
-
Zhang, Y., et al. (2010). Preparative isolation and purification of chemical constituents from the flower of Trollius chinensis Bunge by high-speed counter-current chromatography. Journal of Chromatography B, 878(21), 1873-1878.
-
Krajka-Kuźniak, V., et al. (2022). Optimization of Deep Eutectic Solvent Extraction of Phenolic Acids and Tannins from Alchemilla vulgaris L. Molecules, 27(3), 1015.
-
Guyot, S., et al. (2001). Influence of Galloylation on the Interactions between Procyanidins and Salivary Proteins. Journal of Agricultural and Food Chemistry, 49(12), 5821-5827.
-
BenchChem. (2025). Troubleshooting low yields of Sibiricose A3 during natural product extraction.
-
Cao, J., et al. (2021). A Comprehensive Analysis of Diversity, Structure, Biosynthesis and Extraction of Biologically Active Tannins from Various Plant-Based Materials Using Deep Eutectic Solvents. Molecules, 26(16), 4947.
-
Wei, S. D., et al. (2011). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Molecules, 16(10), 8593-8604.
-
Boroja, T., et al. (2022). Optimization of Deep Eutectic Solvent Extraction of Phenolic Acids and Tannins from Alchemilla vulgaris L. ResearchGate.
-
Zhang, J., et al. (2022). Recognition of Gallotannins and the Physiological Activities: From Chemical View. Frontiers in Nutrition, 9, 881449.
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
-
Wang, L., et al. (2024). Isolation of highly polar galloyl glucoside tautomers from Saxifraga tangutica through preparative chromatography and assessment of their in vitro antioxidant activity. Journal of Pharmaceutical and Biomedical Analysis, 241, 115599.
-
Santos-Buelga, C., & Scalbert, A. (2000). Proanthocyanidins and tannin-like compounds – nature, occurrence, dietary intake and effects on nutrition and health. Journal of the Science of Food and Agriculture, 80(7), 1094-1117.
-
Dentinho, M. T., et al. (2015). Effect of tannin source and pH on stability of tannin-protein and tannin-fibre complexes. Animal Production Science, 55(10), 1279-1284.
-
Ashfaq, F., et al. (2021). HYDROLYZABLE TANNINS, CONDENSED TANNINS. In Phenolic Compounds - Chemistry, Synthesis, and Applications. IntechOpen.
-
Sun, B., et al. (1998). INTEREFERENTS IN CONDENSED TANNINS QUANTIFICATION BY THE VANILLIN ASSAY. Journal International des Sciences de la Vigne et du Vin, 32(3), 147-154.
-
Rajak, R. C., et al. (2018). Effect of pH, temperature and time of extraction on the antioxidant properties of Vaccinium meridionale Swartz. ResearchGate.
-
Zhang, J., et al. (2022). Recognition of Gallotannins and the Physiological Activities: From Chemical View. Frontiers in Nutrition, 9, 881449.
-
Reddit. (2019). Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs?
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110.
-
Sarker, S. D., & Nahar, L. (2007). How to Approach the Isolation of a Natural Product. In Natural Products Isolation. Humana Press.
-
Sarker, S. D., & Nahar, L. (2013). Natural product isolation – how to get from biological material to pure compounds. Methods in Molecular Biology, 1055, 1-25.
-
Karamac, M. (2019). Hydrolysable Tannins. In Encyclopedia of Food Chemistry. Elsevier.
-
Tantry, M. A., et al. (2022). Isolation and Characterization of Galloylglucoses Effective against Multidrug-Resistant Strains of Escherichia coli and Klebsiella pneumoniae. Molecules, 27(16), 5158.
-
Gaviria, C. A., et al. (2018). Effect of pH, temperature and time of extraction on the antioxidant properties of Vaccinium meridionale Swartz. ResearchGate.
-
Glyko. This compound (Standard).
-
Zhao, X., et al. (2008). Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins. International Journal of Molecular Sciences, 9(7), 1314–1325.
-
Chemistry Stack Exchange. (2021). Why does α-ᴅ-glucose form at a lower temperature than β-ᴅ-glucose?
-
Smolecule. This compound.
-
Schultz, J. C., & Hagerman, A. E. (2002). Determination of Hydrolyzable Tannins (Gallotannins and Ellagitannins) after Reaction with Potassium Iodate. Journal of Agricultural and Food Chemistry, 50(1), 1-7.
-
PubChem. This compound.
-
Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0244815).
References
- 1. HYDROLYZABLE TANNINS, CONDENSED TANNINS [ebrary.net]
- 2. This compound | C27H24O18 | CID 452707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 18483-17-5 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and Characterization of Galloylglucoses Effective against Multidrug-Resistant Strains of Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Isolation and Purification of Galloyl, Caffeoyl, and Hexahydroxydiphenoyl Esters of Glucoses from Balanophora simaoensis by High-Speed Countercurrent Chromatography and Their Antioxidant Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation and Purification of Galloyl, Caffeoyl, and Hexahydroxydiphenoyl Esters of Glucoses from Balanophora simaoensis by High-Speed Countercurrent Chromatography and Their Antioxidant Activities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC-UV Detection for 1,3,6-Tri-O-Galloyl-Beta-D-Glucose (TGG) Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose (TGG).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TGG) and why is HPLC-UV a suitable analytical method?
A1: this compound (TGG) is a type of hydrolysable tannin, specifically a gallotannin, which is a polyester of gallic acid and glucose.[1][2][3] HPLC-UV is a highly suitable method for its analysis because the galloyl moieties of the molecule contain chromophores that strongly absorb UV radiation, allowing for sensitive and specific detection.[2][4] Reversed-phase HPLC with a C18 column is commonly used to separate TGG from other components in a sample matrix.[5]
Q2: What is the optimal UV wavelength for the detection of TGG?
A2: For gallotannins like TGG, the UV absorbance maxima are typically observed between 275 and 280 nm.[2] A study on a trigalloylglucose isomer reported UV absorbance peaks at 221 nm and 278 nm. Therefore, a detection wavelength of 280 nm is recommended for optimal sensitivity and specificity for the galloyl groups. Monitoring at a lower wavelength, such as 220 nm, is also possible but may result in more interference from other compounds.
Q3: What are the recommended storage conditions for TGG standards and samples?
A3: TGG should be stored in a cool, dark, and dry place. It is susceptible to hydrolysis, so exposure to moisture should be minimized.[6] Stock solutions are best stored at -20°C or -80°C and protected from light to prevent degradation.[6] For short-term storage, refrigeration at 4°C is acceptable.
Q4: How can I confirm the identity of the TGG peak in my chromatogram?
A4: The most reliable method for peak identification is to compare the retention time and UV spectrum of the peak in your sample with that of a certified reference standard of this compound. If a standard is not available, LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to confirm the molecular weight of the compound in the peak. The molecular weight of TGG is 636.47 g/mol .[7]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC-UV analysis of TGG.
Peak Shape Problems
Issue: My TGG peak is tailing.
-
Possible Cause 1: Secondary Interactions with Stationary Phase.
-
Explanation: TGG, being a phenolic compound, can have secondary interactions with residual silanol groups on the silica-based C18 column, leading to peak tailing.
-
Solution:
-
Mobile Phase Acidification: Add a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the aqueous mobile phase.[5] This helps to suppress the ionization of the silanol groups, thereby minimizing secondary interactions.
-
Column Choice: Use a modern, end-capped C18 column which has fewer exposed silanol groups.
-
-
-
Possible Cause 2: Column Overload.
-
Explanation: Injecting a sample that is too concentrated can lead to peak tailing and broadening.
-
Solution: Dilute the sample and reinject. If the peak shape improves, the original sample was likely overloaded.
-
-
Possible Cause 3: Sample Solvent Effects.
-
Explanation: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, inject a smaller volume.
-
Retention Time Variability
Issue: The retention time of my TGG peak is shifting between injections.
-
Possible Cause 1: Inadequate Column Equilibration.
-
Explanation: If the column is not properly equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution, retention times can be inconsistent.
-
Solution: Ensure that the column is equilibrated for a sufficient time (typically 5-10 column volumes) between runs.[8]
-
-
Possible Cause 2: Mobile Phase Composition Changes.
-
Explanation: The mobile phase composition can change over time due to evaporation of the more volatile solvent or improper mixing.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using an online mixer, ensure it is functioning correctly.
-
-
Possible Cause 3: Temperature Fluctuations.
-
Explanation: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature throughout the analysis.
-
Baseline Issues
Issue: I am observing a noisy or drifting baseline.
-
Possible Cause 1: Air Bubbles in the System.
-
Explanation: Air bubbles in the pump or detector can cause baseline noise.
-
Solution: Degas the mobile phase before use and purge the pump to remove any trapped air.
-
-
Possible Cause 2: Contaminated Mobile Phase or HPLC System.
-
Explanation: Impurities in the mobile phase or a contaminated flow path can lead to a noisy or drifting baseline.
-
Solution: Use high-purity HPLC-grade solvents and reagents. Flush the system with a strong solvent like isopropanol to remove any contaminants.
-
-
Possible Cause 3: Detector Lamp Issue.
-
Explanation: An aging or failing UV detector lamp can cause baseline instability.
-
Solution: Check the lamp energy and replace it if it is low.
-
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve in a suitable solvent, such as methanol or a mixture of water and methanol. Sonication may be used to aid dissolution.
-
Perform serial dilutions to prepare a series of calibration standards.
-
-
Plant Extract Preparation:
-
Extract the plant material with a suitable solvent, such as a hydroalcoholic mixture (e.g., 70% methanol in water).[9]
-
Concentrate the extract under reduced pressure.
-
Redissolve the dried extract in the initial mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[9]
-
HPLC-UV Method for TGG Analysis
This method is a generalized protocol based on common practices for the analysis of gallotannins. Optimization may be required for specific sample matrices.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9][10] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 30 °C |
| UV Detection | 280 nm |
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 30 | 70 |
| 40 | 5 | 95 |
| 45 | 5 | 95 |
| 46 | 95 | 5 |
| 55 | 95 | 5 |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC-UV issues.
Caption: Decision tree for diagnosing the cause of peak tailing in TGG analysis.
References
- 1. scispace.com [scispace.com]
- 2. Frontiers | Recognition of Gallotannins and the Physiological Activities: From Chemical View [frontiersin.org]
- 3. hmdb.ca [hmdb.ca]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | TargetMol [targetmol.com]
- 7. biorlab.com [biorlab.com]
- 8. support.waters.com [support.waters.com]
- 9. academic.oup.com [academic.oup.com]
- 10. daneshyari.com [daneshyari.com]
Technical Support Center: Storage and Handling of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose (TGG) during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the stability and integrity of your TGG samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Discoloration of solid TGG (e.g., yellowing or browning) | Oxidation due to exposure to air and/or light. | Store solid TGG in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to light during handling. |
| Precipitation or cloudiness in TGG solutions | Hydrolysis of the galloyl ester groups, leading to the formation of less soluble gallic acid and glucose. This is accelerated by neutral to alkaline pH. | Prepare solutions fresh whenever possible. If storage is necessary, use a slightly acidic buffer (pH < 6.0) and store at -80°C for up to one year.[1] Avoid repeated freeze-thaw cycles. |
| Loss of biological activity or potency in stored TGG solutions | Degradation of TGG due to hydrolysis, oxidation, or thermal stress. | Follow recommended storage conditions for solutions (-80°C in an acidic buffer).[1] Consider adding a stabilizing agent such as ascorbic acid for short-term thermal protection.[2] Always perform a quality control check (e.g., HPLC) on stored solutions before use in critical experiments. |
| Unexpected peaks in HPLC analysis of stored TGG | Presence of degradation products, primarily gallic acid and partially hydrolyzed galloyl glucoses. | This confirms degradation. Review your storage and handling procedures. The primary degradation pathway is the hydrolysis of the ester linkages.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C for up to three years.[1] It is crucial to keep the compound in a tightly sealed container to protect it from moisture and away from direct sunlight.[1] For enhanced protection against oxidation, storing under an inert gas like argon or nitrogen is recommended.
Q2: How should I store solutions of this compound?
A2: Solutions of TGG are best prepared fresh. If storage is unavoidable, they should be kept at -80°C for a maximum of one year.[1][5] To minimize hydrolysis, it is advisable to prepare the solution in a slightly acidic buffer (pH below 6.0). Hydrolysable tannins like TGG are more stable in acidic conditions and unstable in neutral or basic solutions.[6]
Q3: What are the main degradation pathways for this compound?
A3: The primary degradation pathways for TGG, a type of gallotannin, are:
-
Hydrolysis: The ester bonds linking the galloyl groups to the glucose core are susceptible to cleavage, especially in neutral to alkaline conditions, yielding gallic acid and glucose.[3][4]
-
Oxidation: The phenolic hydroxyl groups on the galloyl moieties can be oxidized, particularly at higher pH values, leading to the formation of quinonoid structures and potential discoloration.[7]
-
Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation, leading to the breakdown of the molecule.[6]
Q4: Can I use stabilizing agents to prevent the degradation of TGG in solution?
A4: Yes, certain stabilizing agents can be used. For short-term protection against thermal degradation, ascorbic acid may be effective.[2] However, for photoprotection, common synthetic antioxidants like BHA and BHT have been found to be ineffective for similar hydrolysable tannins, while natural antioxidants like catechin showed only a weak protective effect.[2] The most effective strategy remains proper storage conditions (low temperature, acidic pH, and protection from light).
Q5: How can I detect and quantify the degradation of my this compound sample?
A5: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a reliable method to assess the purity of your TGG sample and quantify its degradation.[7][8] By monitoring the decrease in the peak area of TGG and the appearance of new peaks corresponding to degradation products like gallic acid, you can determine the extent of degradation.
Data on Stability of Hydrolysable Tannins
While specific quantitative data for this compound is limited, the following table summarizes stability data for other hydrolysable tannins, which can provide valuable insights.
| Compound | Condition | Solvent/Medium | Observation | Reference |
| Tellimagrandin II (TGII) & 1,2,3,4,6-pentagalloylglucopyranose (PGG) | pH 2.0, 24h | Buffer | >91% remaining | [2][6] |
| Tellimagrandin II (TGII) & 1,2,3,4,6-pentagalloylglucopyranose (PGG) | pH 10.0, 3h | Buffer | TGII completely degraded, 20% of PGG remaining | [6] |
| Tellimagrandin II (TGII) & 1,2,3,4,6-pentagalloylglucopyranose (PGG) | 100°C, 4h | Aqueous solution | <44% remaining | [2][6] |
| Tellimagrandin II (TGII) & 1,2,3,4,6-pentagalloylglucopyranose (PGG) | 100°C, 4h | Methanol or Ethanol | >93% remaining | [2][6] |
| Hydrolysable Tannins | pH 10 | Aqueous solution | Half-life < 10 minutes | [8] |
Experimental Protocols
Protocol for Stability Indicating HPLC Method
This method can be used to separate and quantify this compound from its primary degradation product, gallic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile or methanol).
-
Gradient Program: A linear gradient starting with a high percentage of solvent A, gradually increasing the percentage of solvent B. A typical program could be: 0-5 min, 5% B; 5-30 min, 5-40% B; 30-35 min, 40-100% B; 35-40 min, 100% B; 40-45 min, 100-5% B; 45-50 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) at 280 nm.
-
Column Temperature: 30°C.
-
Standard Preparation: Prepare stock solutions of this compound and gallic acid in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dilute the TGG sample to be analyzed in the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples. Identify and quantify TGG and gallic acid based on their retention times and the calibration curves.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[9][10]
-
Acid Hydrolysis:
-
Dissolve TGG in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute with mobile phase and analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
Dissolve TGG in 0.1 M NaOH.
-
Incubate at room temperature for 1 hour.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve TGG in a 3% solution of hydrogen peroxide.
-
Incubate at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Place solid TGG in a controlled temperature oven at 80°C for 48 hours.
-
Dissolve the heat-stressed solid in the mobile phase and analyze by HPLC.
-
For solutions, incubate a solution of TGG in a suitable solvent (e.g., water, buffer) at 80°C for 24 hours. Analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of TGG in a quartz cuvette to a light source with a specific wavelength (e.g., 254 nm or 365 nm) in a photostability chamber.
-
Take samples at various time points and analyze by HPLC.
-
A control sample should be kept in the dark at the same temperature.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for forced degradation studies of this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Stability of Principal Hydrolysable Tannins from Trapa taiwanensis Hulls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recognition of Gallotannins and the Physiological Activities: From Chemical View [frontiersin.org]
- 4. Buy this compound | 18483-17-5 [smolecule.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability and oxidation products of hydrolysable tannins in basic conditions detected by HPLC/DAD-ESI/QTOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmasm.com [pharmasm.com]
troubleshooting inconsistent results in 1,3,6-Tri-O-Galloyl-Beta-D-Glucose bioassays
Welcome to the technical support center for 1,3,6-Tri-O-Galloyl-Beta-D-Glucose (TGG) bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during bioassays with this compound.
Q1: I am observing high variability and poor reproducibility in my bioassay results with TGG. What are the potential causes?
A1: Inconsistent results with TGG often stem from its chemical nature as a hydrolyzable tannin. Several factors can contribute to this variability:
-
Protein Precipitation: Tannins are known to bind to and precipitate proteins.[1][2] This can be a significant issue in enzyme-based assays, where TGG may precipitate the target enzyme, or in cell-based assays, where it can interact with proteins in the cell culture medium or on the cell surface. This interaction is dependent on the concentration of both TGG and the protein.
-
Compound Aggregation: At higher concentrations, polyphenolic compounds like TGG can self-aggregate in aqueous solutions, leading to inconsistent effective concentrations.
-
Instability in Solution: The stability of TGG in your assay medium can be influenced by pH, temperature, and light exposure. Hydrolyzable tannins can degrade in aqueous solutions, particularly under non-neutral pH conditions.
-
Solvent Effects: The choice of solvent and its final concentration in the assay can impact the solubility and activity of TGG. High concentrations of solvents like DMSO may also affect the biological system you are studying.
-
Interference with Assay Readouts: As a phenolic compound, TGG has the potential to interfere with certain assay detection methods. For instance, tannins can interfere with assays that use colored reagents like ABTS by chemically reducing the reagent, leading to inaccurate results.[1]
Q2: My TGG solution appears cloudy or forms a precipitate. How can I improve its solubility?
A2: TGG has limited solubility in water. To improve solubility, consider the following:
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is a good solvent for TGG, with a solubility of up to 100 mg/mL.[3] For aqueous solutions, solubility is much lower (around 1 mg/mL), and sonication and gentle heating are recommended to aid dissolution.[3]
-
Stock Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO. For your experiments, dilute the stock solution in your assay buffer or cell culture medium to the final desired concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Fresh Preparation: It is advisable to prepare fresh working solutions of TGG for each experiment to minimize issues related to degradation or precipitation over time.
Q3: How should I properly store this compound?
A3: Proper storage is crucial to maintain the integrity of TGG.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Keep away from moisture and direct sunlight.[3] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Store in small aliquots to avoid repeated freeze-thaw cycles.[3] |
Q4: I am seeing unexpected results in my anti-inflammatory assay with RAW 264.7 cells. What could be the issue?
A4: In addition to the general points above, consider the following for cell-based assays:
-
Cytotoxicity: At higher concentrations, TGG may be cytotoxic to your cells. It is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of TGG for your specific cell line and experimental conditions.
-
Interaction with Media Components: TGG can bind to proteins in the fetal bovine serum (FBS) in your cell culture medium, which can reduce its effective concentration. Consider reducing the FBS concentration during the treatment period if your experimental design allows.
-
LPS Stimulation: Ensure that your lipopolysaccharide (LPS) is potent and that your cells are responsive to LPS stimulation. Include appropriate positive and negative controls in your experimental setup.
Q5: Can TGG interfere with my antioxidant assay?
A5: Yes, TGG, as a tannin, can interfere with certain antioxidant assays. For example, in assays like the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, tannic acid has been shown to chemically reduce the oxidized ABTS radical, which can lead to an underestimation of enzymatic activity or an overestimation of its direct antioxidant capacity. When using such assays, it is important to include proper controls to account for any direct interaction of TGG with the assay reagents. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is another common method for assessing antioxidant activity.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This protocol is for determining the effect of TGG on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (TGG)
-
Dimethyl sulfoxide (DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) for standard curve
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
TGG Preparation: Prepare a stock solution of TGG in DMSO. Further dilute with DMEM to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1%.
-
Treatment: Pre-treat the cells with various concentrations of TGG for 1 hour.
-
Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (cells treated with DMSO and LPS) and a negative control (cells treated with medium only).
-
Nitrite Measurement:
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM) to quantify the amount of nitrite in the samples.
-
Data Analysis: Calculate the percentage of NO inhibition by TGG compared to the LPS-stimulated vehicle control.
DPPH Radical Scavenging Antioxidant Assay
This protocol measures the free radical scavenging activity of TGG.
Materials:
-
This compound (TGG)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.
-
TGG and Control Preparation: Prepare a stock solution of TGG in methanol or ethanol. Prepare serial dilutions to obtain a range of concentrations. Prepare similar dilutions of the positive control (ascorbic acid or Trolox).
-
Assay:
-
In a 96-well plate, add 100 µL of the TGG or control solutions to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of methanol/ethanol instead of the TGG/control solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100 Determine the IC50 value (the concentration of TGG required to scavenge 50% of the DPPH radicals).
Mushroom Tyrosinase Inhibition Assay
This protocol determines the inhibitory effect of TGG on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (TGG)
-
Kojic acid (as a positive control)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
DMSO
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a solution of mushroom tyrosinase (e.g., 100 units/mL) in phosphate buffer.
-
Prepare a solution of L-DOPA (e.g., 2 mM) in phosphate buffer.
-
Prepare a stock solution of TGG and kojic acid in DMSO and then dilute with phosphate buffer to the desired concentrations.
-
-
Assay:
-
In a 96-well plate, add 20 µL of the TGG or control solutions.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of the mushroom tyrosinase solution and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution.
-
-
Measurement: Immediately measure the absorbance at 475 nm every minute for 15-20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). Determine the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 Calculate the IC50 value for TGG.
Visualizations
Troubleshooting Workflow for Inconsistent Bioassay Results
References
- 1. Protein-tannins binding mode in hydrolyzable tannins-induced protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of the Hydrolyzable Tannin Structure on the Characteristics of Insoluble Hydrolyzable Tannin–Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proanthocyanidins and hydrolysable tannins: occurrence, dietary intake and pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose (TGG) for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the in vivo bioavailability of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose (TGG).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TGG) and what are its potential therapeutic applications?
This compound is a hydrolysable tannin, a type of polyphenol found in various plants.[1][2][3][4] It is known for its anti-inflammatory and antioxidant properties.[5][6][7] Research suggests its potential in developing treatments for conditions where inflammation and oxidative stress are key factors.[6][7]
Q2: What are the main challenges in achieving adequate oral bioavailability of TGG for in vivo studies?
The primary challenges in achieving high oral bioavailability for TGG are its poor solubility in aqueous solutions and potential degradation in the gastrointestinal (GI) tract.[8][9] Like many polyphenols, TGG's complex structure can limit its absorption across the intestinal epithelium.[10]
Q3: What are the recommended formulation strategies to enhance the bioavailability of TGG?
To overcome the challenges of poor solubility and limited absorption, several formulation strategies can be employed. These include:
-
Nanoparticle Encapsulation: Encapsulating TGG into nanoparticles can protect it from degradation in the GI tract, improve its solubility, and facilitate its transport across the intestinal barrier.[8][11][12]
-
Liposomal Formulation: Liposomes, which are vesicles composed of a lipid bilayer, can encapsulate TGG, enhancing its stability and facilitating its absorption.[13][14][15][16]
-
Use of Absorption Enhancers: Certain excipients can be co-administered with TGG to transiently increase the permeability of the intestinal epithelium, thereby promoting its absorption.[17]
Troubleshooting Guides
This section provides solutions to common problems researchers may encounter during their experiments to enhance TGG bioavailability.
Issue 1: Poor Solubility of TGG in Aqueous Buffers
Problem: I am having difficulty dissolving TGG in my aqueous buffer for in vitro assays or for preparing my formulation.
Troubleshooting Steps:
-
Optimize Solvent System: TGG exhibits low solubility in water.[5] Consider using a co-solvent system. A common starting point for in vivo formulations is a mixture of DMSO, PEG300, Tween 80, and saline.[5][18] For in vitro studies, DMSO is an effective solvent.[5]
-
Sonication and Heating: Applying gentle sonication and heating can aid in the dissolution of TGG.[5] Be cautious with temperature to avoid degradation.
-
pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Experiment with adjusting the pH of your buffer, keeping in mind the stability of TGG and the physiological relevance of the pH for your experiment.
Issue 2: Low Encapsulation Efficiency in Nanoparticle or Liposomal Formulations
Problem: My nanoparticle or liposomal formulation shows low encapsulation efficiency for TGG.
Troubleshooting Steps:
-
Optimize Drug-to-Carrier Ratio: The ratio of TGG to the polymer or lipid is a critical parameter. Systematically vary this ratio to find the optimal loading capacity.
-
Modify the Formulation Composition:
-
For Nanoparticles: Experiment with different types of polymers or consider adding surfactants to improve drug-polymer interaction.[19]
-
For Liposomes: The lipid composition, including the type of phospholipid and the inclusion of cholesterol, can significantly impact encapsulation efficiency.[13] The charge of the liposome can also be a factor.
-
-
Refine the Preparation Method:
-
Sonication/Homogenization: Ensure adequate energy input during the preparation process to form stable nanoparticles or liposomes and facilitate TGG encapsulation.
-
Solvent Evaporation: Optimize the rate of solvent evaporation, as this can influence the final structure and loading of the formulation.
-
Issue 3: Inconsistent or Low In Vivo Bioavailability Despite Formulation
Problem: I have successfully formulated TGG into nanoparticles/liposomes, but the in vivo bioavailability remains low or is highly variable.
Troubleshooting Steps:
-
Characterize Your Formulation Thoroughly: Ensure that your nanoparticles or liposomes are of the optimal size, charge, and stability for oral absorption. Particles that are too large may not be effectively absorbed.
-
Assess Formulation Stability in GI Fluids: Incubate your formulation in simulated gastric and intestinal fluids to ensure that it remains stable and does not prematurely release the TGG.[20]
-
Evaluate P-glycoprotein (P-gp) Efflux: TGG may be a substrate for efflux pumps like P-glycoprotein in the intestine, which actively transport it back into the intestinal lumen. Consider co-administering a P-gp inhibitor or using a formulation that can bypass this efflux mechanism.[17]
-
Animal Model Considerations: Factors such as the animal species, fasting state, and dosing volume can all influence bioavailability. Ensure your experimental protocol is well-controlled and consistent.
Data Presentation
Table 1: Solubility of this compound (TGG)
| Solvent | Solubility | Recommendations |
| Water | 1 mg/mL (1.57 mM) | Sonication and heating are recommended.[5] |
| DMSO | 100 mg/mL (157.12 mM) | Sonication and heating are recommended.[5] |
Table 2: Example In Vivo Formulation for TGG
| Component | Percentage | Purpose |
| DMSO | 10% | Primary Solvent |
| PEG300 | 40% | Co-solvent and solubilizer |
| Tween 80 | 5% | Surfactant and emulsifier |
| Saline | 45% | Vehicle |
| Resulting TGG Concentration | 3.3 mg/mL (5.18 mM) | Sonication is recommended.[5] |
Experimental Protocols
Protocol 1: Preparation of TGG-Loaded Nanoparticles (General Method)
This protocol provides a general guideline for preparing TGG-loaded nanoparticles using a nanoprecipitation method. Optimization will be required for specific applications.
Materials:
-
This compound (TGG)
-
Polymer (e.g., PLGA, chitosan)
-
Organic solvent (e.g., acetone, ethanol)
-
Aqueous phase (e.g., deionized water, buffer)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of TGG and the chosen polymer in the organic solvent.
-
Aqueous Phase Preparation: Dissolve the surfactant in the aqueous phase.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase will cause the polymer and TGG to precipitate as nanoparticles.
-
Solvent Evaporation: Stir the resulting nanoparticle suspension at room temperature for several hours or use a rotary evaporator to remove the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles with deionized water to remove any unencapsulated TGG and excess surfactant. Repeat the washing step 2-3 times.
-
Resuspension and Storage: Resuspend the purified nanoparticles in a suitable buffer or deionized water. Store at 4°C for short-term storage or lyophilize for long-term storage.
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Quantify the amount of TGG in the nanoparticles and in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Encapsulation Efficiency (%) = [(Total TGG - Free TGG) / Total TGG] x 100
-
Protocol 2: Preparation of TGG-Loaded Liposomes (General Method)
This protocol describes a general thin-film hydration method for preparing TGG-loaded liposomes.
Materials:
-
This compound (TGG)
-
Phospholipids (e.g., soy phosphatidylcholine, DMPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., PBS)
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids, cholesterol, and TGG in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Hydration: Add the aqueous buffer to the flask and hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated (probe or bath) or extruded through polycarbonate membranes with a defined pore size.
-
Purification: Remove unencapsulated TGG by dialysis, gel filtration chromatography, or ultracentrifugation.
-
Storage: Store the liposomal suspension at 4°C.
Characterization:
-
Vesicle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Determine the amount of TGG encapsulated within the liposomes and in the external aqueous phase.
-
Encapsulation Efficiency (%) = (Amount of encapsulated TGG / Total amount of TGG) x 100
-
Mandatory Visualization
References
- 1. High glucose concentration in isotonic media alters caco-2 cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C27H24O18 | CID 452707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A polyglutamic acid/tannic acid-based nano drug delivery system: Antibacterial, immunoregulation and sustained therapeutic strategies for oral ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. An overview of liposomal nano-encapsulation techniques and its applications in food and nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liposomal encapsulation of the natural flavonoid fisetin improves bioavailability and antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Antioxidant Activity of Liposomal Formulations of Sea Buckthorn and Grape Pomace - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijariit.com [ijariit.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Pectin-Tannic Acid Nano-Complexes Promote the Delivery and Bioactivity of Drugs in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
dealing with precipitation of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose in cell media
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,3,6-Tri-O-Galloyl-Beta-D-Glucose (TGG).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TGG) and what are its primary applications in research?
A1: this compound (TGG) is a type of gallotannin, a class of hydrolyzable tannins, naturally found in plants such as Paeonia lactiflora (white peony) and Terminalia chebula.[1] It is investigated for its potent anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] In cell-based assays, it is often used to study cellular responses to inflammatory stimuli and to explore its potential as a chemopreventive agent.[1]
Q2: What is the best solvent for dissolving TGG for use in cell culture experiments?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of TGG.[3] TGG is sparingly soluble in water, and sonication or heating may be required to facilitate dissolution in aqueous solutions.[3]
Q3: How should I store TGG powder and stock solutions?
A3: TGG powder should be stored at -20°C for long-term stability (up to 3 years).[3] Stock solutions prepared in an organic solvent like DMSO should be stored at -80°C for up to one year to maintain integrity.[3]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%. Higher concentrations can adversely affect cell viability and experimental outcomes.
Troubleshooting Guide: Precipitation of TGG in Cell Media
Precipitation of TGG upon addition to aqueous cell culture media is a common issue due to its hydrophobic nature. This guide provides potential causes and solutions to prevent TGG from precipitating out of your experimental solutions.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation (Cloudiness or visible particles upon adding TGG stock to media) | High Final Concentration: The final concentration of TGG in the cell culture medium exceeds its solubility limit. | - Perform a dose-response experiment to determine the maximum soluble concentration of TGG in your specific cell culture medium. - Lower the final working concentration of TGG. |
| Rapid Solvent Exchange: Adding a concentrated DMSO stock solution directly to a large volume of aqueous media can cause the compound to "crash out." | - Prepare an intermediate dilution of the TGG stock in pre-warmed (37°C) cell culture medium before adding it to the final culture volume. - Add the TGG stock solution dropwise to the media while gently vortexing or swirling. | |
| Low Temperature of Media: Adding the compound to cold media can decrease its solubility. | - Always use pre-warmed (37°C) cell culture media for preparing your working solutions. | |
| Delayed Precipitation (Precipitate forms hours or days after addition to culture) | Instability in Media Over Time: TGG may degrade or interact with media components over extended incubation periods. | - For long-term experiments, consider replenishing the media with freshly prepared TGG at regular intervals. |
| Interaction with Serum Proteins: TGG may bind to proteins in fetal bovine serum (FBS) or other sera, leading to aggregation and precipitation. | - Test the solubility of TGG in serum-free and serum-containing media to assess the impact of serum. - If precipitation is observed in the presence of serum, consider reducing the serum concentration if experimentally feasible. | |
| pH Shift in Media: Changes in the pH of the culture medium due to CO2 levels in the incubator can affect the solubility of TGG. | - Ensure your incubator's CO2 levels are properly calibrated and that the media is adequately buffered. | |
| Media Evaporation: Evaporation from culture plates during long-term incubation can increase the concentration of TGG, leading to precipitation. | - Maintain proper humidity in the incubator. - Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (157.12 mM) | Sonication and heating are recommended to aid dissolution.[3] |
| Water | 1 mg/mL (1.57 mM) | Sonication and heating are recommended to aid dissolution.[3] |
Note: The maximum solubility in specific cell culture media (e.g., DMEM, RPMI-1640) with or without serum has not been extensively reported and should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of a 10 mM TGG Stock Solution in DMSO
Materials:
-
This compound (TGG) powder (MW: 636.47 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out an appropriate amount of TGG powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.36 mg of TGG.
-
Add the appropriate volume of anhydrous DMSO to the TGG powder.
-
Vortex the solution thoroughly to dissolve the TGG. If necessary, briefly sonicate the tube in a water bath to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of TGG Working Solution in Cell Culture Medium
Materials:
-
10 mM TGG stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM TGG stock solution at room temperature.
-
Intermediate Dilution (Recommended):
-
Prepare an intermediate dilution of the TGG stock solution in pre-warmed complete cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 (e.g., add 10 µL of 10 mM TGG to 990 µL of pre-warmed medium).
-
Mix gently by inverting the tube or pipetting up and down.
-
-
Final Dilution:
-
Add the desired volume of the intermediate TGG solution to your cell culture plates containing pre-warmed medium to achieve the final desired concentration.
-
For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.
-
-
Gently swirl the plate to ensure even distribution of TGG in the well.
-
Visually inspect the wells under a microscope for any signs of precipitation before and during the experiment.
Visualizations
Logical Workflow for Troubleshooting TGG Precipitation
Caption: Troubleshooting workflow for TGG precipitation.
Experimental Workflow for Preparing TGG Working Solution
Caption: Workflow for TGG working solution preparation.
Potential Signaling Pathways Modulated by TGG
Based on the known anti-inflammatory properties of TGG and related compounds, it is hypothesized to inhibit pro-inflammatory signaling pathways such as NF-κB and MAPK. A related compound, penta-O-galloyl-β-D-glucose (PGG), has been shown to inhibit these pathways.[4][5][6][7]
Inhibition of the NF-κB Signaling Pathway by TGG
Caption: TGG's potential inhibition of NF-κB signaling.
Inhibition of the MAPK Signaling Pathway by TGG
Caption: TGG's potential inhibition of MAPK signaling.
References
- 1. Probing into the chemopreventive properties of synthetic 1,3,6-tri-O-galloyl-α-D-glucose (α-TGG) against glioblastoma and triple-negative breast cancer-derived cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound [smolecule.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. 1,2,3,4,6‑penta‑O‑galloyl‑β‑D‑glucose alleviates inflammation and oxidative stress in diabetic nephropathy rats through MAPK/NF‑κB and ERK/Nrf2/HO‑1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Attenuating Effects of 1,2,3,4,6 Penta-O-Galloyl-β-D-Glucose on Pro-Inflammatory Responses of LPS/IFNγ-activated BV-2 Microglial Cells through NFƙB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Penta-O-galloyl-β-D-glucose ameliorates inflammation by inhibiting MyD88/NF-κB and MyD88/MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
method refinement for the chemical synthesis of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the chemical synthesis of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Troubleshooting Guides (Question & Answer Format)
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of the Desired 1,3,6-Trisubstituted Product
-
Question: My reaction is producing a mixture of randomly galloylated glucose derivatives, resulting in a low yield of the target 1,3,6-isomer. How can I improve the regioselectivity?
-
Answer: Achieving high regioselectivity is a common challenge in carbohydrate chemistry due to the similar reactivity of the different hydroxyl groups. A robust protecting group strategy is essential. A proven method involves starting with a precursor where the hydroxyl groups at positions 2 and 4 are protected. For instance, a synthetic route starting from levoglucosan allows for the regioselective benzylation of the 2- and 4-positions. This directs the subsequent galloylation to the desired 1, 3, and 6 positions after ring opening. Ensure that the protection of the 2- and 4-positions is complete before proceeding to the galloylation step. Incomplete protection will lead to the formation of undesired isomers.
Issue 2: Difficulty in Separating α and β Anomers
-
Question: After the galloylation step, I have a mixture of α and β anomers that are difficult to separate by column chromatography. How can I obtain the pure β-anomer?
-
Answer: The formation of anomeric mixtures is a frequent outcome in glycosylation reactions. While chromatographic separation is possible, it can be challenging. A more efficient chemical approach to control the anomericity has been reported. This involves a selective hydrazinolysis of the anomeric ester in the mixture, followed by the activation of the newly formed anomeric hydroxyl group as a trichloroacetimidate. This trichloroacetimidate intermediate can then be stereoselectively converted to the desired β-anomer. This method can significantly improve the overall yield of the targeted β-isomer by recycling the unwanted α-anomer.
Issue 3: Incomplete Deprotection of Benzyl Groups
-
Question: I am having trouble removing all the benzyl protecting groups from my galloylated glucose derivative. What are the optimal conditions for debenzylation?
-
Answer: Incomplete debenzylation can be due to several factors, including catalyst poisoning or steric hindrance. For the final deprotection step to yield this compound, catalytic hydrogenation is commonly employed. Ensure you are using a fresh, high-quality palladium on carbon (Pd/C) catalyst. The reaction is typically carried out under a hydrogen atmosphere. If the reaction is sluggish, consider increasing the hydrogen pressure and reaction time. The choice of solvent is also critical; polar solvents like ethanol or methanol are generally effective. If standard hydrogenation fails, alternative methods for benzyl group cleavage, such as using transfer hydrogenation or oxidative deprotection, could be explored, although these methods need to be compatible with the galloyl ester groups.
Issue 4: Challenges in Final Product Purification
-
Question: The final product, this compound, is difficult to purify, and I observe significant peak tailing during HPLC analysis. What purification strategy is recommended?
-
Answer: Gallotannins like this compound can be challenging to purify due to their polar nature and the presence of multiple phenolic hydroxyl groups, which can lead to interactions with the stationary phase. For column chromatography, Sephadex LH-20 or Toyopearl HW-50F are effective stationary phases for the separation of tannins. A mobile phase consisting of a mixture of ethanol and water, or acetone and water, is typically used. Regarding HPLC, peak tailing is often observed for acidic compounds like gallotannins. To improve peak shape, consider adding a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA), to the mobile phase (e.g., acetonitrile-water). Using a reversed-phase C18 column is a common approach for the analysis and purification of gallotannins.
Frequently Asked Questions (FAQs)
-
What is the advantage of a chemical synthesis approach over natural extraction for obtaining this compound?
-
While natural extraction from sources like Black Walnut Kernels or Paeonia lactiflora is a common method, it often results in low overall yields and requires complex purification protocols to separate the target compound from a mixture of other structurally related polyphenols.[1] Chemical synthesis offers the advantage of producing a single, well-defined isomer with high purity and allows for the preparation of analogues for structure-activity relationship studies.
-
-
Why are protecting groups necessary for the synthesis of this compound?
-
Glucose has multiple hydroxyl groups with similar reactivity. To achieve the specific substitution pattern of this compound, it is crucial to temporarily block, or "protect," the hydroxyl groups at other positions (C2 and C4) to prevent them from reacting with the galloylating agent. This ensures that the galloyl groups are introduced only at the desired positions.
-
-
What is a suitable starting material for the synthesis?
-
A reported efficient total synthesis utilizes levoglucosan as the starting material. Levoglucosan is a readily available anhydro sugar derived from the pyrolysis of carbohydrates like starch or cellulose. Its rigid bicyclic structure allows for high regioselectivity in the initial protection steps.
-
-
What is the role of tri-O-benzylgalloyl chloride in the synthesis?
-
Tri-O-benzylgalloyl chloride is a protected form of gallic acid used as the acylating agent. The benzyl groups on the phenolic hydroxyls of gallic acid prevent self-polymerization and other side reactions during the esterification of the glucose derivative. These benzyl groups are then removed in the final step of the synthesis to yield the desired product.
-
Data Presentation
Table 1: Summary of a Reported Total Synthesis Yields
| Product | Starting Material | Overall Yield | Reference |
| 1,3,6-Trigalloyl-β-d-glucose | Levoglucosan | 31% | [1] |
| Synthetic α-anomer | Levoglucosan | 22% | [1] |
| 1,3,6-Trigalloyl-β-d-glucose (with recycling of α-anomer) | Levoglucosan | 37% | [1] |
Experimental Protocols
A detailed methodology for the total synthesis of this compound, based on a published route, is outlined below. This protocol involves several key stages: regioselective protection of a glucose precursor, esterification with protected gallic acid, and final deprotection.
Overall Synthetic Strategy Workflow
Caption: Overall workflow for the synthesis of this compound.
Step 1: Regioselective Benzylation of Levoglucosan
-
Procedure: In a flame-dried flask under an inert atmosphere, dissolve levoglucosan in anhydrous N,N-dimethylformamide (DMF).
-
Add barium oxide (BaO) and benzyl bromide (BnBr).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction, filter, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain 2,4-di-O-benzyl-levoglucosan.
Step 2: Acetolysis (Ring Opening)
-
Procedure: To a solution of 2,4-di-O-benzyl-levoglucosan in acetic anhydride, add a catalytic amount of sulfuric acid at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by pouring it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate.
-
Purify the residue by column chromatography to yield the peracetylated, benzylated glucose derivative.
Step 3: Selective Deacetylation and Galloylation
-
Procedure: The acetyl groups at the 1, 3, and 6 positions are selectively removed to allow for subsequent galloylation.
-
The resulting triol is then esterified using tri-O-benzylgalloyl chloride in the presence of a base like pyridine.
-
The reaction is stirred at room temperature until the triol is fully consumed.
-
Work-up involves quenching the reaction, extraction, and purification by column chromatography to yield the fully protected 1,3,6-tri-O-(tri-O-benzylgalloyl)-2,4-di-O-benzyl-β-D-glucose.
Step 4: Final Deprotection
-
Procedure: Dissolve the fully protected product in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until all benzyl groups are cleaved (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the final product by column chromatography (e.g., on Sephadex LH-20) to obtain pure this compound.
Logical Relationship of Troubleshooting Steps
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Analysis of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results.[3][4] Given that this compound is often analyzed in complex biological or plant-based matrices, it is particularly susceptible to these effects.[5]
Q2: I am observing a lower than expected signal for my this compound standard in the sample matrix compared to the pure solvent. What could be the cause?
A: This phenomenon is a classic sign of ion suppression .[6] Co-eluting matrix components can compete with your analyte for ionization, reducing its signal intensity.[1][6]
Troubleshooting Steps:
-
Confirm Ion Suppression: Utilize the post-column infusion technique to identify retention time regions with significant ion suppression.[6][7][8]
-
Optimize Chromatography: Adjust your LC gradient, mobile phase composition, or select a different column chemistry to separate the analyte from the interfering matrix components.[1]
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques to remove interfering substances before injection.[1][7][9]
-
Sample Dilution: A simple dilution of the sample extract can reduce the concentration of matrix components, though this may also decrease the analyte signal.[7]
Q3: My calibration curve for this compound is non-linear and has poor reproducibility in matrix-matched standards. How can I address this?
A: Poor linearity and reproducibility in matrix-matched standards often point to inconsistent matrix effects between different dilutions or samples.
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[7][8] A SIL-IS for this compound would co-elute and experience similar ionization suppression or enhancement, allowing for accurate ratiometric quantification.[7][10][11]
-
Refine Sample Preparation: Ensure your sample preparation method is robust and consistent. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can provide cleaner extracts than simple protein precipitation.[1][12]
-
Evaluate Different Matrices: If possible, test different lots of the blank matrix to assess the variability of the matrix effect.[4]
Q4: I am observing "ghost peaks" or unexpected signals in my chromatograms. What is the source of this contamination?
A: Ghost peaks can originate from several sources, including the sample preparation process, the LC system, or carryover from previous injections.[7]
Troubleshooting Steps:
-
Inject Blanks: Run a series of blank injections (solvent blank, matrix blank) to pinpoint the source of contamination.[7]
-
System Cleaning: If ghost peaks persist, thoroughly clean the injector needle, port, and column.[2][7]
-
Optimize Needle Wash: Ensure the needle wash solution is effective at removing any residual analyte. A strong organic solvent is often required.[7]
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
This method provides a quantitative assessment of matrix effects.[4]
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike this compound into the initial mobile phase or reconstitution solvent at a known concentration.
-
Set B (Post-Spiked Matrix): Prepare a blank matrix extract using your established sample preparation method. Spike the analyte into this extract at the same concentration as Set A after the final extraction step.[7]
-
-
Analysis: Analyze both sets of samples by LC-MS.
-
Calculate Matrix Factor (MF):
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for cleaning up plant or biological extracts containing this compound using a reversed-phase (C18) cartridge.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1-2 cartridge volumes of methanol, followed by 1-2 volumes of water.[7]
-
Sample Loading: Load the sample extract (reconstituted in a weak, aqueous solvent) onto the cartridge.
-
Washing: Wash the cartridge with 1-2 volumes of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences.[7]
-
Elution: Elute the this compound with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.[7]
Quantitative Data Summary
The following table summarizes the typical effectiveness of various sample preparation techniques in reducing matrix effects. The values are indicative and can vary based on the specific matrix and analyte.
| Sample Preparation Technique | Typical Analyte Recovery (%) | Typical Matrix Effect Reduction (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 90 - 100% | Low (often significant matrix effects remain) | Simple, fast, and inexpensive | Least effective at removing interferences, particularly phospholipids.[12][13] |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | Moderate to High | Provides clean extracts | Analyte recovery can be low, especially for polar compounds.[12] |
| Solid-Phase Extraction (SPE) | 80 - 99% | High | Provides very clean extracts and allows for analyte concentration | More complex and time-consuming method development.[7][12] |
| Mixed-Mode SPE | 85 - 99% | Very High | Offers the cleanest extracts by combining multiple retention mechanisms.[7] | Requires more extensive method development.[7] |
Visual Workflow and Logic Diagrams
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Decision tree for selecting a mitigation strategy for matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. zefsci.com [zefsci.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 1,3,6-Tri-O-Galloyl-Beta-D-Glucose (1,3,6-TGG) for In Vitro Experiments
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1,3,6-Tri-O-Galloyl-Beta-D-Glucose (1,3,6-TGG). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to optimize your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (1,3,6-TGG)?
A1: this compound is a type of gallotannin, a class of hydrolysable tannins.[1] It is a phenolic compound found in various plants and is known for its antioxidant, anti-inflammatory, and potential anti-cancer properties.[2][3]
Q2: What are the known biological activities of 1,3,6-TGG and other gallotannins?
A2: Gallotannins, including 1,3,6-TGG, exhibit a range of biological activities. They are recognized as potent antioxidants and have demonstrated anti-inflammatory effects by inhibiting pathways such as the nuclear factor-kappa B (NF-κB) signaling pathway.[1][4][5] In the context of cancer, they have been shown to induce apoptosis, cause cell cycle arrest, and inhibit cell migration.[5] Specifically, a synthetic form of TGG has been shown to have anti-inflammatory and anti-invasive properties in glioblastoma and triple-negative breast cancer cell models.[3]
Q3: How should I prepare a stock solution of 1,3,6-TGG?
A3: For in vitro experiments, it is recommended to prepare a high-concentration stock solution in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving gallotannins.[6] It is crucial to ensure the final concentration of DMSO in your cell culture medium is non-toxic to the cells, typically below 0.1% to 0.5%.[6] If you encounter solubility issues, gentle warming or sonication can be attempted, but always be mindful of the compound's stability.[6] A vehicle control (media with the same final concentration of DMSO) should always be included in your experiments.
Q4: What is the stability of 1,3,6-TGG in cell culture media?
A4: The stability of gallotannins in cell culture media can be a concern. Some phenolic compounds can degrade in aqueous solutions, and this degradation may be influenced by factors like pH and the presence of other components in the media.[7] It is advisable to prepare fresh dilutions of 1,3,6-TGG from your stock solution for each experiment. To assess stability in your specific experimental setup, you can incubate the compound in the media for the duration of your experiment and then analyze its concentration using methods like HPLC.[8]
Data Presentation: Cytotoxicity of Galloyl Glucosides
While specific IC50 values for 1,3,6-TGG are not extensively reported, the following table summarizes the cytotoxic activity of various other galloyl glucosides against several human cancer cell lines, providing a potential reference range for your initial experiments.[9]
| Compound (Galloyl Glucoside) | K562 (Leukemia) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| 1,6-di-O-galloyl-β-D-glucopyranose | 63.5 | 44.8 | 60.1 |
| 1,4,6-tri-O-galloyl-β-D-glucopyranose | 23.7 | 17.2 | 21.5 |
| 1,2-di-O-galloyl-β-D-glucopyranose | 84.6 | 69.3 | 78.4 |
| 1,3-di-O-galloyl-β-D-glucopyranose | 55.2 | 38.9 | 50.3 |
| 1,2,3-tri-O-galloyl-α-D-glucopyranose | 41.8 | 29.7 | 38.6 |
Data adapted from a study on the synthesis and antitumor activity of twelve galloyl glucosides.[9]
Experimental Protocols
Protocol 1: Determining Optimal Dosage via Dose-Response Assay
This protocol outlines a general workflow for determining the optimal concentration of 1,3,6-TGG for your specific cell line and experimental endpoint.
Objective: To determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) of 1,3,6-TGG.
Materials:
-
1,3,6-TGG
-
Appropriate cell line and complete culture medium
-
DMSO
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in their logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of 1,3,6-TGG in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to create a range of working concentrations. A logarithmic or half-log dilution series is recommended for initial range-finding experiments (e.g., 0.1, 1, 10, 100 µM).[6]
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of 1,3,6-TGG.
-
Include appropriate controls: untreated cells, vehicle control (medium with the highest concentration of DMSO used), and medium only (for background).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The optimal time should be determined based on the cell type and the expected mechanism of action of the compound.
-
-
Cell Viability Assay:
-
Perform a cell viability assay according to the manufacturer's protocol. For example, for an MTT assay, you would typically add the MTT reagent to each well and incubate for a few hours before adding a solubilizing agent and reading the absorbance.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Use appropriate software (e.g., GraphPad Prism) to calculate the IC50 or EC50 value from the curve.[10]
-
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with 1,3,6-TGG.
Signaling Pathways
Based on the known activities of gallotannins, two key signaling pathways to investigate in relation to 1,3,6-TGG are the NF-κB and TGF-β pathways.
NF-κB Signaling Pathway
Gallotannins have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[1][4][5] This pathway is a critical regulator of inflammatory responses. Inhibition of IκBα degradation or the nuclear translocation of NF-κB can be investigated to confirm the mechanism of action of 1,3,6-TGG.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and promoting metastasis in later stages, often through the induction of Epithelial-to-Mesenchymal Transition (EMT).[11][12] Given the anti-invasive properties of TGG, investigating its effects on the TGF-β pathway, particularly the phosphorylation of Smad proteins, is highly relevant.
References
- 1. Frontiers | Recognition of Gallotannins and the Physiological Activities: From Chemical View [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Gallotannin isolated from Euphorbia species, 1,2,6-tri-O-galloyl-beta-D-allose, decreases nitric oxide production through inhibition of nuclear factor-kappa>B and downstream inducible nitric oxide synthase expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Gallotannin-Enriched Extract of Galla Rhois on the Activation of Apoptosis, Cell Cycle Arrest, and Inhibition of Migration Ability in LLC1 Cells and LLC1 Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Synthesis and Antitumor Activity of Twelve Galloyl Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. support.collaborativedrug.com [support.collaborativedrug.com]
- 11. Transforming Growth Factor‐β Pathway: Biological Functions and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]
Validation & Comparative
A Comparative Analysis of Gallotannins in Oncology: In Vitro Efficacy of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose (TGG) vs. In Vivo Anti-Cancer Activity of Penta-O-Galloyl-Beta-D-Glucose (PGG)
For Researchers, Scientists, and Drug Development Professionals
The exploration of natural compounds for novel anti-cancer therapeutics has identified gallotannins as a promising class of molecules. This guide provides a comparative analysis of two such compounds: 1,3,6-Tri-O-Galloyl-Beta-D-Glucose (TGG) and Penta-O-Galloyl-Beta-D-Glucose (PGG). Due to the limited availability of in vivo data for TGG, this comparison focuses on the documented in vitro anti-cancer properties of its synthetic anomer, α-TGG, and the established in vivo anti-tumor effects of the well-researched gallotannin, PGG, in various animal models.
Executive Summary
While both α-TGG and PGG, as gallotannins, exhibit anti-cancer properties, the current scientific literature presents a significant disparity in their validation through animal models. PGG has been the subject of multiple in vivo studies, demonstrating its efficacy in suppressing tumor growth and metastasis in prostate, lung, and breast cancer models.[1][2][3] In contrast, the evaluation of TGG's anti-cancer effects is, at present, primarily confined to in vitro studies of its synthetic α-anomer, which has shown potential in inhibiting key pathways in glioblastoma and triple-negative breast cancer cell lines.[4] This guide will delineate the experimental findings for both compounds, offering a clear perspective on their current standing in pre-clinical cancer research.
Data Presentation: α-TGG (In Vitro) vs. PGG (In Vivo)
The following tables summarize the available quantitative data for the anti-cancer effects of α-TGG and PGG.
Table 1: In Vitro Anti-Cancer Effects of α-TGG
| Cell Line | Cancer Type | Assay | Concentration | Observed Effect |
| U87 | Glioblastoma | Gelatin Zymography | Dose-dependent | Inhibition of ConA-mediated pro-MMP-2 activation |
| U87 | Glioblastoma | Western Blot | Dose-dependent | Inhibition of ConA- and PMA-mediated COX-2 expression |
| MDA-MB-231 | Triple-Negative Breast Cancer | Gelatin Zymography | Dose-dependent | Inhibition of PMA- and TNFα-mediated pro-MMP-9 induction |
| U87 | Glioblastoma | Chemotaxis Assay | Dose-dependent | Inhibition of TGFβ-induced chemotaxis |
| MDA-MB-231 | Triple-Negative Breast Cancer | Chemotaxis Assay | Dose-dependent | Inhibition of TGFβ-induced chemotaxis |
| U87 | Glioblastoma | Western Blot | Dose-dependent | Inhibition of TGFβ-induced Smad2 phosphorylation |
| MDA-MB-231 | Triple-Negative Breast Cancer | Western Blot | Dose-dependent | Inhibition of TGFβ-induced Smad2 phosphorylation |
| U87 | Glioblastoma | Western Blot | Dose-dependent | Inhibition of TGFβ-induced Snail expression |
| MDA-MB-231 | Triple-Negative Breast Cancer | Western Blot | Western Blot | Inhibition of TGFβ-induced Snail expression |
Table 2: In Vivo Anti-Cancer Effects of PGG in Animal Models
| Cancer Type | Animal Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| Lung Cancer | Syngeneic Mice (Lewis Lung Carcinoma allograft) | Intraperitoneal injection | 4 mg/kg | 57% | [5] |
| Lung Cancer | Syngeneic Mice (Lewis Lung Carcinoma allograft) | Intraperitoneal injection | 20 mg/kg | 91% | [5] |
| Prostate Cancer | Athymic Nude Mice (DU145 xenograft) | Intraperitoneal injection | 20 mg/kg/day | Significant inhibition | [6][7] |
| Triple-Negative Breast Cancer | Athymic Nude Mice (MDA-MB-231 xenograft) | Oral gavage | 20 mg/kg/day | >60% | [8] |
| Prostate Cancer | Athymic Nude Mice (PC-3 xenograft) | Intraperitoneal injection | Not specified | Suppression of tumorigenesis | [8] |
Experimental Protocols
In Vitro Assessment of α-TGG's Anti-Invasive Properties
The following is a generalized protocol based on the described in vitro experiments for α-TGG.[4]
-
Cell Culture: Human U87 glioblastoma and MDA-MB-231 triple-negative breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Induction of Pro-inflammatory and EMT Phenotypes: Cells are treated with various inducers such as phorbol 12-myristate 13-acetate (PMA), concanavalin A (ConA), tumor necrosis factor-alpha (TNFα), or transforming growth factor-beta (TGFβ) to stimulate inflammatory and invasive responses.
-
Treatment with α-TGG: Cells are co-treated with the inducers and varying concentrations of α-TGG.
-
Gelatin Zymography: To assess matrix metalloproteinase (MMP) activity, conditioned media from the treated cells is collected and subjected to gelatin zymography to detect the activity of pro-MMP-2 and pro-MMP-9.
-
Western Blot Analysis: Cell lysates are prepared and subjected to SDS-PAGE and western blotting to detect the expression levels of proteins such as COX-2, phosphorylated Smad2, and Snail.
-
Chemotaxis Assay: The migratory potential of cells in response to TGFβ is assessed using a Boyden chamber assay, with or without the presence of α-TGG.
In Vivo Assessment of PGG's Anti-Tumor Efficacy (Prostate Cancer Xenograft Model)
The following is a representative protocol for in vivo studies with PGG.[6][7]
-
Animal Model: Male athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: Human prostate cancer cells (e.g., DU145) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.
-
Treatment Protocol: Once tumors reach a palpable size, mice are randomized into control and treatment groups. PGG, dissolved in a suitable vehicle, is administered daily via intraperitoneal injection at a specified dose (e.g., 20 mg/kg body weight). The control group receives the vehicle only.
-
Tumor Growth Monitoring: Tumor volume is measured periodically (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor tissues can be further analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and specific signaling pathway components (e.g., pSTAT3).
Signaling Pathways and Mechanisms of Action
α-TGG: Targeting the TGF-β Signaling Pathway
In vitro studies suggest that α-TGG exerts its anti-invasive effects by interfering with the Transforming Growth Factor-beta (TGF-β) signaling pathway.[4] TGF-β is a cytokine that plays a dual role in cancer, initially acting as a tumor suppressor but later promoting tumor progression, invasion, and metastasis. α-TGG has been shown to inhibit the phosphorylation of Smad2, a key downstream effector of the TGF-β receptor, and the expression of Snail, a transcriptional repressor that is a critical mediator of the epithelial-to-mesenchymal transition (EMT).
PGG: A Multi-Targeted Anti-Cancer Agent
PGG has demonstrated a broader range of anti-cancer mechanisms in both in vitro and in vivo models.[9][10] Its modes of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[5][9][10] PGG has been shown to modulate several key signaling pathways involved in cancer progression, including the p53 tumor suppressor pathway and the STAT3 oncogenic signaling pathway.[6][7]
Conclusion and Future Directions
This comparative guide highlights the current state of research on the anti-cancer properties of α-TGG and PGG. While PGG has a more established profile with demonstrated in vivo efficacy, the in vitro findings for α-TGG are promising and warrant further investigation. The potent inhibition of the TGF-β pathway by α-TGG in aggressive cancer cell lines suggests its potential as a targeted therapeutic, particularly for preventing invasion and metastasis.
Future research should prioritize the in vivo evaluation of both the natural β-TGG and its synthetic α-anomer in relevant animal cancer models. Such studies are crucial to validate the in vitro observations and to determine the therapeutic potential, optimal dosage, and safety profile of TGG. A direct, head-to-head in vivo comparison with PGG would be invaluable in determining the relative potency and potential clinical applications of these related gallotannins. For PGG, further studies to optimize its delivery and to explore its efficacy in combination with standard chemotherapies could accelerate its translation into clinical practice.
References
- 1. Anti-cancer gallotannin penta-O-galloyl-beta-D-glucose is a nanomolar inhibitor of select mammalian DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Penta-O-galloyl-beta-D-glucose induces G1 arrest and DNA replicative S-phase arrest independently of cyclin-dependent kinase inhibitor 1A, cyclin-dependent kinase inhibitor 1B and P53 in human breast cancer cells and is orally active against triple negative xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral administration of penta-O-galloyl-β-D-glucose suppresses triple-negative breast cancer xenograft growth and metastasis in strong association with JAK1-STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing into the chemopreventive properties of synthetic 1,3,6-tri-O-galloyl-α-D-glucose (α-TGG) against glioblastoma and triple-negative breast cancer-derived cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Penta-O-galloyl-beta-D-glucose suppresses tumor growth via inhibition of angiogenesis and stimulation of apoptosis: roles of cyclooxygenase-2 and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Penta-1,2,3,4,6-O-galloyl-beta-D-glucose induces p53 and inhibits STAT3 in prostate cancer cells in vitro and suppresses prostate xenograft tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biopurify.cn [biopurify.cn]
A Comparative Analysis of the Bioactivities of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose and Pentagalloylglucose
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar bioactive compounds is paramount. This guide provides a comparative overview of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose (TGG) and Pentagalloylglucose (PGG), two prominent members of the gallotannin family. By presenting available experimental data, this document aims to facilitate informed decisions in research and development endeavors.
Both TGG and PGG, characterized by a glucose core esterified with multiple galloyl groups, exhibit a wide spectrum of biological activities. While PGG, with its five galloyl moieties, has been more extensively studied, TGG, possessing three galloyl groups, also demonstrates significant therapeutic potential. This guide synthesizes data on their comparative antioxidant, anti-inflammatory, anticancer, and antiviral properties.
Data Presentation: A Side-by-Side Look at Bioactivity
The following tables summarize the quantitative data available for TGG and PGG. It is important to note that direct comparative studies with identical experimental conditions are limited. Therefore, the presented data, sourced from various studies, should be interpreted with consideration for potential methodological differences.
Table 1: Comparative Anticancer Activity (IC50 values)
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Pentagalloylglucose (PGG) | Glioma | 25 µM (24h) | [1] |
| Pentagalloylglucose (PGG) | PC3 (Prostate) | 31.64 µM | [1] |
| Pentagalloylglucose (PGG) | RWPE-1 (Normal Prostate Epithelial) | 74.55 µM | [1] |
| Pentagalloylglucose (PGG) | HeLa (Cervical) | 76 µM (24h) | [1] |
| Pentagalloylglucose (PGG) | MRC5-SV2 (Lung) | 56 µM (24h) | [1] |
| Pentagalloylglucose (PGG) | MRC5 (Normal Lung Fibroblast) | 90 µM (24h) | [1] |
| This compound (TGG) | Various Cancer Cell Lines | IC50 ranged from 17.2 to 124.7 µg/mL* | [2] |
*Note: This data is for a range of galloyl glucosides and not specific to TGG alone.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Cell Line | Effect | Reference |
| This compound (TGG) | Nitric Oxide (NO) Production | LPS-induced Macrophages | Potent inhibitory effect | [3] |
| Pentagalloylglucose (PGG) | Nitric Oxide (NO) Production | LPS-induced Macrophages | Potent inhibitory effect | [4] |
| Pentagalloylglucose (PGG) | IL-6 Production | IL-1β-stimulated Human RA Synovial Fibroblasts | Preferential inhibition | [5] |
| Pentagalloylglucose (PGG) | IL-8 Production | IL-1β-stimulated Human RA Synovial Fibroblasts | Preferential inhibition | [5] |
Table 3: Comparative Antiviral Activity
| Compound | Virus/Enzyme | IC50 Value | Reference |
| This compound (TGG) | HIV Integrase | Weaker than PGG | [4] |
| This compound (TGG) | HIV Reverse Transcriptase | Weaker than PGG | [4] |
| Pentagalloylglucose (PGG) | HIV Integrase | Stronger than TGG | [4] |
| Pentagalloylglucose (PGG) | HIV Reverse Transcriptase | Stronger than TGG | [4] |
| Pentagalloylglucose (PGG) | SARS-CoV-2 3CLpro | 3.66 ± 0.02 μM | [6] |
| Pentagalloylglucose (PGG) | SARS-CoV 3CLpro | 6.89 ± 0.15 μM | [6] |
| Pentagalloylglucose (PGG) | Hepatitis B Virus (HBV) | 1.0 µg/ml (1.1µM) | [4] |
Experimental Protocols: Methodologies for Key Bioassays
To ensure the reproducibility and accurate interpretation of the cited data, detailed methodologies for key experiments are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of TGG or PGG and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
MTT Assay Experimental Workflow
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of TGG or PGG for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Griess Reagent: Collect the cell supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation: Incubate the mixture at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.
Nitric Oxide Inhibition Assay Workflow
Signaling Pathways: Mechanisms of Action
Pentagalloylglucose (PGG)
PGG has been shown to modulate multiple signaling pathways, contributing to its diverse bioactivities. In cancer, PGG can induce apoptosis and inhibit proliferation by targeting key signaling molecules.[1] Its anti-inflammatory effects are partly mediated by the inhibition of the NF-κB and MAPK signaling pathways.[7] Furthermore, PGG has been found to regulate the PKA/CREB/MAPK signaling pathway, which is involved in melanogenesis.[8][9]
Signaling Pathways Modulated by PGG
This compound (TGG)
The signaling pathways modulated by TGG are less characterized compared to PGG. However, its anti-inflammatory activity is suggested to involve the inhibition of inflammatory pathways.[10] Its anticancer properties are thought to be mediated through the induction of apoptosis and inhibition of tumor growth.[10] A synthetic α-anomer of TGG has been shown to inhibit TGFβ-induced Smad2 phosphorylation and Snail expression, which are key events in the epithelial-to-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.[2]
Potential Signaling Pathways for TGG
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Probing into the chemopreventive properties of synthetic 1,3,6-tri-O-galloyl-α-D-glucose (α-TGG) against glioblastoma and triple-negative breast cancer-derived cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Penta-o-galloyl-beta-d-Glucose (PGG) inhibits inflammation in human rheumatoid arthritis synovial fibroblasts and rat adjuvant-induced arthritis model [frontiersin.org]
- 6. The inhibitory effects of PGG and EGCG against the SARS-CoV-2 3C-like protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Penta-O-galloyl-β-D-glucose ameliorates inflammation by inhibiting MyD88/NF-κB and MyD88/MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pentagalloylglucose Inhibits Melanogenesis via Suppression of MITF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buy this compound [smolecule.com]
A Researcher's Guide to Confirming the Mechanism of Action of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose Through Knockout Studies
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to definitively confirm the molecular mechanism of action of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose (1,3,6-TGG) using gene knockout studies. We will delve into the scientific rationale, experimental design, and data interpretation necessary to validate the interaction of this promising natural compound with its putative cellular targets.
1,3,6-TGG is a phenolic compound that has demonstrated a range of biological activities, including antioxidant and anti-inflammatory effects.[1][2] One of its proposed mechanisms of action is the inhibition of tyrosinase, a key enzyme in melanin synthesis.[3] However, like many natural products, its full mechanistic profile is likely more complex, potentially involving modulation of key signaling pathways implicated in inflammation and cancer.[2][4] To move from promising preclinical observations to targeted therapeutic development, it is crucial to confirm the direct molecular targets of 1,3,6-TGG.
Knockout studies, particularly those employing CRISPR-Cas9 technology, offer a powerful and precise method to validate a drug's mechanism of action.[5][6] By completely ablating the expression of a putative target protein, we can create a clean experimental system to determine if the drug's effect is truly dependent on that specific protein. If 1,3,6-TGG elicits a cellular response in wild-type cells but fails to do so in cells lacking the target protein (knockout cells), it provides strong evidence for a direct mechanism of action.[7]
This guide will focus on a hypothetical, yet plausible, anti-inflammatory mechanism of 1,3,6-TGG involving the inhibition of a key signaling protein, for instance, a kinase in the NF-κB pathway, which is a central regulator of inflammation.[4][8]
Hypothesized Signaling Pathway of 1,3,6-TGG
Let us hypothesize that 1,3,6-TGG exerts its anti-inflammatory effects by directly inhibiting a hypothetical "Kinase X," a critical upstream activator of the NF-κB signaling cascade. In this model, inflammatory stimuli (like TNF-α) would normally activate Kinase X, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. We propose that 1,3,6-TGG binds to and inhibits Kinase X, thereby preventing NF-κB activation.
Caption: Hypothesized anti-inflammatory mechanism of 1,3,6-TGG via Kinase X inhibition.
Experimental Design: A Step-by-Step Guide to Knockout Validation
The following protocol outlines the key steps to generate a "Kinase X" knockout cell line using CRISPR-Cas9 and subsequently use this model to validate the mechanism of action of 1,3,6-TGG.
Experimental Workflow Overview
The overall process involves designing guide RNAs (gRNAs) specific to the target gene, delivering the CRISPR-Cas9 machinery into the cells, isolating and validating knockout clones, and finally, performing comparative functional assays.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular Mechanisms and Pathways as Targets for Cancer Prevention and Progression with Dietary Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of knockout technology to resolve pharmacological problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 7. Drug mechanism‐of‐action discovery through the integration of pharmacological and CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting inflammation by modulating the Jun/AP-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose (TGG), a naturally occurring gallotannin, across various cell lines. The reproducibility of its effects is a critical factor for its potential as a therapeutic agent. This document summarizes key experimental findings, details relevant methodologies, and visualizes the implicated signaling pathways.
Quantitative Data Summary
The anti-inflammatory efficacy of TGG and its synthetic α-anomer has been evaluated in several cell lines, primarily focusing on the inhibition of key inflammatory mediators. While direct comparative studies of the β-anomer across multiple cell lines are limited, existing data provides valuable insights into its potential.
| Cell Line | Compound | Inflammatory Stimulus | Inhibited Marker(s) | Quantitative Data | Reference |
| RAW 264.7 (Murine Macrophages) | 1,3,6-Tri-O-galloyl-β-D-glucose | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Potent inhibitory effect observed | [1] |
| U87 (Human Glioblastoma) | 1,3,6-Tri-O-galloyl-α-D-glucose (α-TGG) | Concanavalin A (ConA), Phorbol 12-myristate 13-acetate (PMA) | Pro-Matrix Metalloproteinase-2 (pro-MMP-2) activation, Cyclooxygenase-2 (COX-2) expression | Dose-dependent inhibition | [2][3] |
| MDA-MB-231 (Human Triple-Negative Breast Cancer) | 1,3,6-Tri-O-galloyl-α-D-glucose (α-TGG) | Phorbol 12-myristate 13-acetate (PMA), Tumor Necrosis Factor-α (TNF-α) | Pro-Matrix Metalloproteinase-9 (pro-MMP-9) induction | Dose-dependent inhibition | [2][3] |
| U87 and MDA-MB-231 | 1,3,6-Tri-O-galloyl-α-D-glucose (α-TGG) | Transforming Growth Factor-β (TGF-β) | Chemotaxis, Smad2 phosphorylation, Snail expression | Dose-dependent inhibition | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Cells
This protocol is a standard method for assessing the anti-inflammatory activity of compounds in LPS-stimulated macrophages.
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of 1,3,6-Tri-O-galloyl-β-D-glucose. After a pre-incubation period (e.g., 1 hour), cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
NO Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature for 10-15 minutes. The absorbance is then measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.
Gelatin Zymography for MMP-2 and MMP-9 Activity
This technique is used to detect the activity of matrix metalloproteinases.[4][5]
-
Sample Preparation: U87 or MDA-MB-231 cells are treated with the inflammatory stimulus (e.g., ConA or PMA/TNFα) in the presence or absence of α-TGG in serum-free media. After incubation, the conditioned media is collected and centrifuged to remove cellular debris.
-
Electrophoresis: Protein concentration in the conditioned media is determined, and equal amounts of protein are mixed with a non-reducing sample buffer. The samples are then loaded onto a polyacrylamide gel copolymerized with gelatin.
-
Enzyme Renaturation and Development: Following electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow the MMPs to renature. The gel is then incubated overnight in a developing buffer containing CaCl2 at 37°C, allowing the gelatinases to digest the gelatin in the gel.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue R-250 and then destained. Areas of enzymatic activity will appear as clear bands against a blue background, indicating where the gelatin has been degraded.
Western Blot for COX-2 Expression
This method is used to quantify the expression of the COX-2 protein.[6][7]
-
Cell Lysis and Protein Quantification: U87 cells are treated as described above. After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for COX-2 overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
Transwell Migration Assay
This assay assesses the effect of a compound on cell migration.[8][9][10]
-
Cell Preparation: U87 or MDA-MB-231 cells are serum-starved for several hours before the assay.
-
Assay Setup: A Transwell insert with a porous membrane is placed in a well of a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., TGF-β). The serum-starved cells are resuspended in serum-free media with or without α-TGG and seeded into the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for a period sufficient for cell migration to occur (e.g., 24 hours) at 37°C.
-
Quantification: After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface of the membrane are fixed with methanol and stained with a solution like crystal violet. The number of migrated cells is then counted under a microscope in several random fields.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the anti-inflammatory effects of TGG and a general experimental workflow.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Probing into the chemopreventive properties of synthetic 1,3,6-tri-O-galloyl-α-D-glucose (α-TGG) against glioblastoma and triple-negative breast cancer-derived cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing into the chemopreventive properties of synthetic 1,3,6-tri-O-galloyl-α-D-glucose (α-TGG) against glioblastoma and triple-negative breast cancer-derived cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gelatin zymography protocol | Abcam [abcam.com]
- 5. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Quantification of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose: Cross-Validation of Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is a critical cornerstone of reliable study outcomes. This guide provides an objective comparison of key analytical methods for the quantification of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose (TGG), a gallotannin with significant biological activities. We delve into the cross-validation of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry, offering supporting data and detailed experimental protocols to inform your methodological choices.
This compound is a hydrolyzable tannin found in various plant species and is recognized for its antioxidant and anti-inflammatory properties. The precise and accurate measurement of TGG in various matrices, from plant extracts to biological samples, is essential for pharmacological studies and the development of new therapeutic agents. The choice of analytical technique significantly influences the specificity, sensitivity, and accuracy of these measurements.
Comparison of Analytical Methods
The selection of an optimal analytical method for TGG quantification hinges on a balance between the required analytical performance and the practical constraints of the research setting. While spectrophotometric methods offer simplicity and speed for determining total phenolic content, chromatographic techniques like HPLC and LC-MS provide the specificity needed for the accurate quantification of individual compounds like TGG.
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector, DAD) is a widely used technique for the separation and quantification of phenolic compounds. It offers good selectivity and sensitivity for the analysis of complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with a triple quadrupole mass spectrometer (LC-MS/MS), provides superior sensitivity and selectivity compared to HPLC-DAD. The use of Multiple Reaction Monitoring (MRM) allows for highly specific and sensitive quantification of the target analyte even in complex biological matrices.
UV-Vis Spectrophotometry is a simpler and more accessible technique, often employed for the estimation of total tannin or phenolic content. While not specific for individual compounds, it can be a useful screening tool. The Folin-Ciocalteu method is a common spectrophotometric assay for total phenolics.
Quantitative Data Summary
The following tables summarize the key performance parameters for HPLC, LC-MS, and UV-Vis spectrophotometry for the quantification of gallotannins and related phenolic compounds. These values are indicative and may vary depending on the specific instrumentation, experimental conditions, and matrix.
Table 1: Performance Comparison of Analytical Methods for Gallotannin Quantification
| Parameter | HPLC-DAD | LC-MS/MS | UV-Vis Spectrophotometry (for total phenolics) |
| Specificity | Moderate to High | Very High | Low (measures total phenolics) |
| Sensitivity (LOD) | 0.01 - 0.35 µg/mL[1] | 0.15 µg/mL (for a trigalloyl glucose)[2] | ~0.045 µg/mL (for Gallic Acid)[3] |
| Sensitivity (LOQ) | 0.03 - 1.07 µg/mL[1] | 0.29 µg/mL (for a trigalloyl glucose)[2] | ~0.119 µg/ml (for Gallic Acid)[3] |
| **Linearity (R²) ** | > 0.99[1] | > 0.998[2] | > 0.99[3] |
| Accuracy (Recovery) | 98.33 - 101.12%[1] | 96.4%[2] | Not always reported for total phenolic assays |
| Precision (RSD) | < 5%[1] | < 2.28%[2] | < 2%[4] |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative experimental protocols for the quantification of TGG or related gallotannins using HPLC-DAD, LC-MS/MS, and UV-Vis spectrophotometry.
High-Performance Liquid Chromatography (HPLC-DAD) Method
This method is suitable for the separation and quantification of various phenolic compounds, including gallotannins.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient elution using a two-solvent system is common.
-
Solvent A: Water with an acidifier (e.g., 0.1% formic acid or phosphoric acid).
-
Solvent B: Acetonitrile or methanol.[5]
-
-
Flow Rate: Typically 0.8 - 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 - 20 µL.[1]
-
Detection: Diode Array Detector monitoring at specific wavelengths relevant to gallotannins (e.g., 280 nm).
-
Quantification: External standard calibration curve of a certified reference standard of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and specific method is ideal for trace-level quantification of TGG in complex matrices.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column (e.g., Kinetex F5, 3.0 × 100 mm, 2.6 μm).[2]
-
Mobile Phase:
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 - 5 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for TGG.
-
Quantification: A calibration curve is constructed using a certified reference standard of TGG, often with the use of an internal standard.
UV-Vis Spectrophotometric Method (Folin-Ciocalteu for Total Phenolics)
This method provides an estimation of the total phenolic content and can be used as a preliminary screening tool.
-
Reagents: Folin-Ciocalteu reagent, sodium carbonate solution (e.g., 20% w/v), gallic acid standard.
-
Procedure:
-
Prepare a calibration curve using known concentrations of gallic acid.
-
Mix a known volume of the sample extract with the Folin-Ciocalteu reagent.
-
After a specific incubation time, add the sodium carbonate solution to the mixture.
-
Allow the reaction to proceed in the dark for a set period.
-
Measure the absorbance of the resulting blue-colored solution at a specific wavelength (e.g., 765 nm) using a UV-Vis spectrophotometer.
-
-
Quantification: The total phenolic content is calculated from the calibration curve and expressed as gallic acid equivalents (GAE).
Mandatory Visualization
Caption: Workflow for Cross-Validation of Analytical Methods.
References
- 1. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 2. A Novel Strategy for Unveiling Spatial Distribution Pattern of Gallotannins in Paeonia rockii and Paeonia ostii Based on LC–QTRAP–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Synthetic vs. Natural 1,3,6-Tri-O-Galloyl-Beta-D-Glucose: A Comparative Efficacy Guide
An in-depth analysis of the biological activities, sourcing, and therapeutic potential of synthetic and natural forms of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose (TGG) for researchers and drug development professionals.
The gallotannin this compound (β-TGG) is a naturally occurring polyphenolic compound found in various plants, including Paeonia lactiflora and Terminalia chebula. It has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Traditionally, β-TGG is obtained through extraction from these natural sources. However, this process is often hampered by low yields and complex purification protocols.[1] This has led to the exploration of chemical synthesis as a more efficient and scalable alternative.
This guide provides a comparative overview of the available data on the efficacy of natural β-TGG and its synthetic counterpart, with a focus on the distinct α-anomer (α-TGG) that has been synthesized and characterized.
Sourcing and Availability: Natural vs. Synthetic
| Source | Compound | Advantages | Disadvantages |
| Natural Extraction | 1,3,6-Tri-O-Galloyl-Beta -D-Glucose (β-TGG) | Bio-identical to the naturally occurring active compound. | Low extraction yields, complex and elaborate purification protocols required.[1] |
| Chemical Synthesis | 1,3,6-Tri-O-Galloyl-Alpha -D-Glucose (α-TGG) | Higher yields, potential for large-scale production, consistent purity. | Produces the α-anomer, which may have different biological activities compared to the natural β-anomer. |
| Chemical Synthesis | 1,3,6-Tri-O-Galloyl-Beta -D-Glucose (β-TGG) | A total synthesis method has been reported, offering a potential route to the natural isomer. | Data on the comparative efficacy of this synthetically produced β-TGG versus the natural form is not yet available. |
Comparative Biological Efficacy
Direct comparative studies on the efficacy of synthetically produced β-TGG versus its naturally extracted counterpart are currently limited in published literature. However, research on a novel synthetic α-anomer of TGG (α-TGG) provides valuable insights into its potential as a therapeutic agent and allows for a comparison with the known activities of natural β-TGG.
Anti-inflammatory Activity
Natural β-TGG has demonstrated anti-inflammatory properties. For instance, it has been shown to exhibit inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages.[3]
A synthetic α-anomer of TGG (α-TGG) has also been characterized for its anti-inflammatory effects in glioblastoma and triple-negative breast cancer cell models.[1] The study demonstrated that α-TGG can inhibit key inflammatory biomarkers.
Experimental Data: Anti-inflammatory Effects of Synthetic α-TGG [1]
| Cell Line | Pro-inflammatory Cue | Biomarker Inhibited | Effect of α-TGG |
| U87 Glioblastoma | Concanavalin A (ConA) | Matrix Metalloproteinase-2 (MMP-2) activation | Dose-dependent inhibition |
| U87 Glioblastoma | ConA and Phorbol 12-myristate 13-acetate (PMA) | Cyclooxygenase-2 (COX-2) expression | Dose-dependent inhibition |
| MDA-MB-231 Breast Cancer | PMA and Tumor Necrosis Factor-α (TNFα) | Pro-Matrix Metalloproteinase-9 (pro-MMP-9) induction | Inhibition |
Anticancer Activity
Preliminary studies suggest that natural β-TGG may induce apoptosis in cancer cells and inhibit tumor growth.[2] The synthetic α-TGG has also shown promising anti-invasive properties in cancer cell models. Specifically, it was found to inhibit transforming growth factor-β (TGFβ)-induced chemotaxis.[1]
Experimental Data: Anti-invasive Effects of Synthetic α-TGG [1]
| Cell Line | Cue | Pathway/Biomarker Inhibited | Effect of α-TGG |
| U87 Glioblastoma | TGFβ | Smad2 phosphorylation, Snail expression | Inhibition |
| MDA-MB-231 Breast Cancer | TGFβ | Smad2 phosphorylation, Snail expression | Inhibition |
Antioxidant Activity
Natural TGG is known to possess antioxidant properties by scavenging free radicals and protecting cells from oxidative stress.[2] While general studies suggest that natural antioxidants may have superior efficacy in reducing oxidative stress compared to synthetic ones, specific comparative data for TGG is not available.[4]
Experimental Protocols
Natural β-TGG: Anti-inflammatory Activity Assay[3]
-
Cell Line: RAW 264.7 macrophages.
-
Induction of Inflammation: Lipopolysaccharide (LPS).
-
Methodology:
-
Isolate compounds from the n-butanol fraction of Mangifera indica L. seed kernel using silica gel column chromatography, Sephadex LH-20 column chromatography, and ODS column chromatography.
-
Elucidate the structures of the isolated compounds using spectral analyses and by examining their physicochemical properties.
-
Evaluate the anti-inflammatory activities of the isolated compounds by measuring their inhibitory effects on LPS-induced nitric oxide (NO) production in RAW 264.7 cells using the Griess reaction.
-
Synthetic α-TGG: Anti-inflammatory and Anti-invasive Assays[1]
-
Cell Lines: U87 glioblastoma and MDA-MB-231 triple-negative breast cancer cells.
-
Pro-inflammatory and EMT Cues: Phorbol 12-myristate 13-acetate (PMA), concanavalin A (ConA), tumor necrosis factor (TNF) α, and transforming growth factor (TGF) β.
-
Methodology for Anti-inflammatory Assessment:
-
Treat U87 cells with ConA or PMA in the presence of varying concentrations of α-TGG.
-
Assess the activation of pro-MMP-2 to MMP-2 and the expression of COX-2.
-
Treat MDA-MB-231 cells with PMA and TNFα in the presence of α-TGG.
-
Measure the induction of pro-MMP-9.
-
-
Methodology for Anti-invasive Assessment:
-
Induce chemotaxis in both cell lines using TGFβ.
-
Treat cells with α-TGG and assess the inhibition of cell migration.
-
Evaluate the phosphorylation of Smad2 and the expression of Snail, key markers of the epithelial-to-mesenchymal transition (EMT), in the presence of TGFβ and α-TGG.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways affected by TGG and a general workflow for comparing natural and synthetic compounds.
References
- 1. Probing into the chemopreventive properties of synthetic 1,3,6-tri-O-galloyl-α-D-glucose (α-TGG) against glioblastoma and triple-negative breast cancer-derived cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound [smolecule.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Comparative Study of Synthetic vs. Natural Antioxidants in Inflammatory Diseases | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
A Senior Application Scientist's Guide to the Validation of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose as a Therapeutic Agent for Skin Hyperpigmentation
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate 1,3,6-Tri-O-Galloyl-Beta-D-Glucose (TGG) as a potential therapeutic agent for skin hyperpigmentation. We will delve into the mechanistic rationale, comparative analysis against established agents, and provide detailed, field-proven experimental protocols for its validation.
Introduction: The Challenge of Skin Hyperpigmentation
Skin hyperpigmentation, characterized by the excessive production and uneven deposition of melanin, is a common dermatological concern.[1][2] Melanin synthesis, or melanogenesis, is a complex enzymatic cascade primarily regulated by the enzyme tyrosinase.[3][4] This enzyme catalyzes the rate-limiting steps in the conversion of L-tyrosine to melanin pigments.[3][5] Pathological hyperpigmentation can be triggered by various factors, including UV radiation, hormonal changes, and inflammation, leading to conditions like melasma, post-inflammatory hyperpigmentation, and solar lentigines.[6][7] Consequently, the inhibition of tyrosinase is a primary strategy in the development of depigmenting agents.[4][8][9]
Mechanistic Profile: this compound (TGG)
This compound is a hydrolyzable tannin, a polyphenolic compound found in various plants.[10][11] Its potential as a skin-lightening agent stems from its potent, non-covalent inhibition of tyrosinase.[12][13] This action directly blocks the critical, rate-limiting step of melanin synthesis, thereby preventing melanin deposition.[12][13]
The proposed mechanism involves TGG's ability to form stable hydrogen bonds with key amino acid residues within the active site of the tyrosinase enzyme, specifically noted with Asp-186 and Asp-197, exhibiting a strong binding affinity.[12] This binding prevents the substrate (L-tyrosine) from accessing the enzyme's active site, thus competitively inhibiting melanin production. Beyond direct enzyme inhibition, TGG is also recognized for its antioxidant and anti-inflammatory properties, which may contribute to its efficacy by mitigating upstream triggers of melanogenesis like oxidative stress from UV exposure.[12][13]
Signaling Pathways in Melanogenesis
Melanogenesis is regulated by a complex network of signaling pathways. A key pathway involves the activation of the Melanocortin 1 Receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH). This triggers a cascade that increases intracellular cyclic AMP (cAMP), activates Protein Kinase A (PKA), and leads to the phosphorylation of the CREB transcription factor.[7][14] Activated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression.[14][15] MITF then drives the transcription of essential melanin-producing enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and TRP-2.[14][15] TGG's primary inhibitory action occurs at the level of the tyrosinase enzyme itself.
Comparative Analysis: TGG vs. Alternative Depigmenting Agents
A thorough validation requires comparing TGG's performance against established therapeutic agents. Hydroquinone remains a potent clinical option, while kojic acid and arbutin are widely used in cosmetic formulations.[9][16]
| Agent | Mechanism of Action | Potency | Safety/Side Effects | Suitability |
| 1,3,6-Tri-O-Galloyl-β-D-Glucose (TGG) | Non-covalent, competitive tyrosinase inhibitor.[12][13] Also has antioxidant properties.[12] | Potent tyrosinase inhibition demonstrated in vitro. | Generally considered safe, derived from natural sources. Potential for skin irritation exists, as with most active compounds.[10] | Promising natural alternative for cosmetic and pharmaceutical use.[12][13] |
| Hydroquinone | Potent tyrosinase inhibitor; also cytotoxic to melanocytes.[17] | High, considered a gold standard for severe hyperpigmentation.[16][18] | Concerns include irritation, contact dermatitis, and risk of ochronosis (paradoxical darkening) with long-term use.[17][18] | Prescription-only in many regions; requires medical supervision for short-term use.[19] |
| Kojic Acid | Tyrosinase inhibitor by chelating copper ions in the enzyme's active site.[20] | Moderate; effective for mild to moderate hyperpigmentation.[16] | Generally safer than hydroquinone but can cause skin irritation and contact dermatitis.[17][19] Instability in formulations is a concern.[20] | Widely used in over-the-counter cosmetic products; suitable for long-term maintenance.[16][18] |
| Arbutin (and derivatives) | A glycoside of hydroquinone; inhibits tyrosinase activity. | Milder than hydroquinone.[4] | Considered a safer alternative to hydroquinone, with lower potential for irritation. | Common in cosmetic skin-lightening products. |
Experimental Validation Framework
To rigorously validate TGG, a multi-tiered approach combining in vitro enzymatic assays, cell-based models, and safety assessments is essential. The following protocols are designed to be self-validating by including appropriate controls and normalization steps.
Experimental Workflow Overview
Protocol 4.1: Mushroom Tyrosinase Inhibition Assay (In Vitro)
Causality: This assay provides a direct, cell-free measure of a compound's ability to inhibit the tyrosinase enzyme. Mushroom tyrosinase is a commercially available and widely accepted model for initial screening due to its structural similarity to human tyrosinase.[4][21][22]
Methodology:
-
Reagent Preparation:
-
Prepare a 20 mM phosphate buffer (pH 6.8).
-
Dissolve mushroom tyrosinase (Sigma-Aldrich) in the phosphate buffer to a concentration of 30 U/mL.
-
Prepare a 0.85 mM L-DOPA (3,4-dihydroxy-L-phenylalanine) solution in the phosphate buffer.
-
Prepare stock solutions of TGG and a positive control (Kojic Acid) in a suitable solvent (e.g., DMSO). Create a serial dilution to test various concentrations.
-
-
Assay Procedure (96-well plate):
-
To each well, add:
-
140 µL of phosphate buffer.
-
20 µL of the test compound solution (TGG or Kojic Acid at various concentrations).
-
20 µL of the mushroom tyrosinase solution.
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Incubate the plate at 25°C for 20 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 475 nm using a microplate reader. The absorbance corresponds to the formation of dopachrome, an orange/red product.
-
-
Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 (where A_control is the absorbance of the enzyme reaction without an inhibitor).
-
Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
-
Protocol 4.2: Cell Viability Assay (MTT)
Causality: Before assessing efficacy in a cellular model, it is critical to determine the non-cytotoxic concentration range of TGG. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. This ensures that any observed reduction in melanin is due to the specific inhibitory action of the compound and not simply because the cells are dying.[8][23]
Methodology:
-
Cell Culture:
-
Treatment:
-
Treat the cells with various concentrations of TGG for 48 hours. Include an untreated control and a solvent control (e.g., DMSO).
-
-
MTT Reaction:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage relative to the untreated control. Select the highest concentrations that show >90% cell viability for subsequent melanin content experiments.
-
Protocol 4.3: Melanin Content Assay in B16F10 Cells
Causality: This cell-based assay validates the in vitro findings in a biologically relevant system. B16F10 melanoma cells are a standard model because they produce high levels of melanin, allowing for quantifiable changes upon treatment with inhibitors.[3][8] The protocol often includes an α-MSH stimulation step to create a high-melanin model, which provides a more robust window for observing inhibition.[24]
Methodology:
-
Cell Culture and Seeding:
-
Treatment:
-
Cell Harvesting and Lysis:
-
Data Acquisition:
-
Normalization and Analysis:
-
Trustworthiness Step: To ensure results are not skewed by differences in cell number, normalize the melanin content to the total protein concentration of the lysate (determined via a BCA or Bradford assay).[3][5]
-
Express the final melanin content as a percentage of the control group (untreated or α-MSH stimulated).
-
Conclusion and Future Directions
The validation framework presented here provides a robust pathway to objectively assess the potential of this compound as a therapeutic agent for skin hyperpigmentation. Initial data strongly suggests that TGG's potent and direct inhibition of tyrosinase, combined with a favorable safety profile as a natural compound, makes it a highly promising candidate.
Successful validation through these in vitro and cell-based assays would warrant progression to more complex models, such as 3D skin equivalents and, ultimately, well-controlled clinical trials to confirm its efficacy and safety in human subjects. Further mechanistic studies could also explore its impact on MITF expression and other upstream signaling pathways to build a more complete picture of its anti-melanogenic activity.[26]
References
- 1. Anti-Melanogenic Effects of Umbelliferone: In Vitro and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Signaling Pathways in Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Discovering Next-Generation Tyrosinase Inhibitors through Integrated Computational and Experimental Approaches – Cymbiotics Biopharma [cymbiotics.co]
- 10. This compound | C27H24O18 | CID 452707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound (Standard)_TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound - MedChem Express [bioscience.co.uk]
- 14. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hydroquinone vs. other brightening agents: which is best for you? [getheally.com]
- 17. News - Kojic acid vs Hydroquinone in skin care [yrchemspec.com]
- 18. nbinno.com [nbinno.com]
- 19. curology.com [curology.com]
- 20. In vitro and in silico studies of the inhibitory effects of some novel kojic acid derivatives on tyrosinase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of highly potent melanogenesis inhibitor by in vitro, in vivo and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. spandidos-publications.com [spandidos-publications.com]
- 25. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Comparative Antimicrobial Spectrum of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose and Other Gallotannins: A Guide for Researchers
<
Abstract
Gallotannins, a class of hydrolyzable tannins, are gaining significant attention in the scientific community for their diverse biological activities, including potent antimicrobial effects.[1][2][3] These compounds, characterized by a central glucose core esterified with multiple gallic acid units, present a promising avenue for the development of novel therapeutic agents against multidrug-resistant pathogens.[4][5] This guide provides a comparative analysis of the antimicrobial spectrum of a specific gallotannin, 1,3,6-Tri-O-Galloyl-Beta-D-Glucose (TGG), against other prominent gallotannins such as Pentagalloylglucose (PGG) and Tannic Acid. We will delve into their structure-activity relationships, differential efficacy against various microbial classes, and provide a validated experimental protocol for researchers to conduct similar comparative studies.
Introduction to Gallotannins and Antimicrobial Action
Gallotannins are plant-derived polyphenolic compounds where gallic acid residues are esterified to a polyol core, most commonly glucose.[6][7] Their antimicrobial efficacy is multifaceted, with primary mechanisms including:
-
Iron Chelation: Gallotannins are potent iron chelators. By sequestering essential iron from the microbial environment, they effectively starve bacteria of a critical cofactor required for numerous metabolic processes, thereby inhibiting growth.[6][8] This mechanism is particularly effective against bacteria that rely heavily on iron for their proliferation.
-
Enzyme Inhibition & Protein Binding: The numerous hydroxyl groups on the galloyl moieties can form hydrogen bonds with proteins, leading to the inactivation of crucial microbial enzymes and cell-surface proteins.[2][3]
-
Membrane Disruption: Some studies suggest that gallotannins can interfere with the integrity of the bacterial cell membrane, leading to altered morphology and compromised cell division.[1]
The degree of galloylation—the number of gallic acid units attached to the glucose core—plays a critical role in determining the potency and spectrum of antimicrobial activity.[6][8]
Comparative Analysis of Antimicrobial Spectra
The antimicrobial spectrum of gallotannins is not uniform; it is influenced by the specific chemical structure of the tannin and the type of microorganism. Generally, Gram-positive bacteria are more susceptible to gallotannins than Gram-negative bacteria.[6] The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, acts as a barrier, conferring resistance.[6]
Below is a comparative summary of the Minimum Inhibitory Concentrations (MICs) for TGG and other common gallotannins against representative bacterial strains. It is important to note that direct comparative MIC values for TGG are less prevalent in the literature than for more extensively studied compounds like PGG.
| Compound | Degree of Galloylation | Target Microorganism | Typical MIC Range (µg/mL) | Key Insights & References |
| 1,3,6-Tri-O-Galloyl-β-D-Glucose (TGG) | 3 | Staphylococcus aureus | Data emerging; expected to be potent. | Exhibits significant anti-inflammatory and antioxidant activity.[9][10][11] Antimicrobial data is an active area of research. |
| Pentagalloylglucose (PGG) | 5 | Staphylococcus aureus | 200 - 500 | PGG is often considered the most effective antibacterial component in gallotannin extracts and shows strong anti-biofilm activity.[1] |
| Hexa- to Hepta-O-galloylglucose | 6-7 | Bacillus subtilis, Listeria monocytogenes | < 200 | High degrees of galloylation show potent activity against many Gram-positive foodborne pathogens.[6][8] |
| Tannic Acid (commercial mixture) | Variable (5-12) | Escherichia coli, Salmonella enterica | 500 - 1000 | While active, higher concentrations are often needed for Gram-negative bacteria.[6] |
Causality Behind Differential Spectra:
-
Gram-Positive vs. Gram-Negative: As mentioned, the lipopolysaccharide outer membrane of Gram-negative bacteria presents a significant permeability barrier, reducing the efficacy of many gallotannins.[6]
-
Structure-Activity Relationship (SAR): The number and position of galloyl groups are crucial.[12] A higher degree of galloylation generally correlates with increased antibacterial activity, likely due to a greater capacity for iron chelation and protein binding. However, there may be an optimal degree of galloylation beyond which insolubility or steric hindrance could reduce effectiveness. The specific esterification pattern on the glucose core also influences the molecule's three-dimensional shape and its ability to interact with microbial targets.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
To enable researchers to conduct their own comparative analyses, this section provides a detailed, self-validating protocol for determining the Minimum Inhibitory Concentration (MIC) of gallotannins using the broth microdilution method. This method is a standardized and widely accepted technique for assessing antimicrobial susceptibility.[13][14][15]
Workflow Diagram
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Step-by-Step Methodology
-
Preparation of Reagents and Microorganisms:
-
Gallotannin Stock Solutions: Prepare a 10 mg/mL stock solution of each gallotannin (e.g., TGG, PGG) in a suitable solvent like Dimethyl Sulfoxide (DMSO). Rationale: A high concentration stock is necessary for creating serial dilutions, and DMSO is a common solvent for poorly water-soluble natural products.
-
Bacterial Culture: Inoculate a loopful of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) into 5 mL of Mueller-Hinton Broth (MHB). Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (typically indicated by visible turbidity).
-
Inoculum Standardization: Adjust the turbidity of the bacterial culture with sterile MHB to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL. Further dilute this suspension 1:150 in MHB to achieve a final working inoculum of ~1 x 10⁶ CFU/mL. Rationale: A standardized inoculum is critical for reproducibility and comparability of MIC values between experiments and labs.[13]
-
-
Assay Setup in a 96-Well Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the gallotannin stock solution to the first well of a row and perform a 2-fold serial dilution by transferring 100 µL from well to well across the row. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.
-
Inoculation: Add 10 µL of the standardized working bacterial inoculum (~1 x 10⁶ CFU/mL) to each well containing the diluted compounds. The final volume in each well will be ~110 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
-
Inclusion of Self-Validating Controls:
-
Positive Control (Growth Control): A well containing MHB and the bacterial inoculum but no gallotannin. This well must show turbidity after incubation.
-
Negative Control (Sterility Control): A well containing only MHB. This well must remain clear, confirming the sterility of the medium.
-
Solvent Control: A well containing MHB, the bacterial inoculum, and the highest concentration of the solvent (e.g., DMSO) used in the assay. This ensures the solvent itself does not inhibit bacterial growth.
-
-
Incubation and MIC Determination:
-
Seal the plate (e.g., with parafilm or a plate sealer) to prevent evaporation and incubate at 37°C for 18-24 hours.
-
Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the gallotannin that completely inhibits visible growth (i.e., the first clear well in the dilution series).[14]
-
Optionally, a viability indicator like Resazurin or TTC (2,3,5-triphenyltetrazolium chloride) can be added, or the optical density can be read using a microplate reader to quantify growth inhibition.[16]
-
Conclusion and Future Directions
The comparative analysis reveals that while gallotannins as a class exhibit broad-spectrum antimicrobial activity, their efficacy is highly dependent on their specific structure and the target microorganism. Gallotannins with a higher degree of galloylation, such as PGG, are well-documented for their potent effects, particularly against Gram-positive bacteria.[1][6] this compound is an emerging compound with established anti-inflammatory and antioxidant properties, and its full antimicrobial potential is a compelling area for future investigation.[10][11]
Future research should focus on obtaining direct comparative MIC data for TGG against a wider panel of clinically relevant and drug-resistant bacteria. Furthermore, mechanistic studies elucidating how the specific positioning of the three galloyl groups on TGG influences its interaction with bacterial targets will be crucial for its potential development as a therapeutic agent. Synergistic studies combining gallotannins with conventional antibiotics also represent a promising strategy to combat antimicrobial resistance.[4][5]
References
- 1. mdpi.com [mdpi.com]
- 2. Recognition of Gallotannins and the Physiological Activities: From Chemical View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Potential Antimicrobial Activity of Galloyl-Flavonoid Glycosides From Woodfordia uniflora Against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Potential Antimicrobial Activity of Galloyl-Flavonoid Glycosides From Woodfordia uniflora Against Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 6. Inhibitory Spectra and Modes of Antimicrobial Action of Gallotannins from Mango Kernels (Mangifera indica L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C27H24O18 | CID 452707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of gallotannins isolated from mango ( Mangifera indica L.) kernels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. Buy this compound [smolecule.com]
- 12. Isolation, synthesis and structure-activity relationships of gallotannin derivatives as cathepsin C inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison of the Anticancer Properties of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose and Gallic Acid
A comprehensive analysis of the in vitro anticancer activities of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose (TGG) and its parent compound, gallic acid, reveals distinct potencies and mechanistic pathways. While direct head-to-head comparative studies are limited, a synthesis of available data from independent research provides valuable insights for researchers and drug development professionals.
This guide offers an objective comparison of the anticancer properties of this compound, a gallotannin found in various plants, and gallic acid, a simple phenolic acid. The comparison is based on their cytotoxic effects against various cancer cell lines and their impact on key signaling pathways involved in cancer progression.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for TGG and gallic acid against several cancer cell lines as reported in various studies. It is important to note that these values are from different experiments and direct comparisons should be made with caution.
| Cell Line | Cancer Type | This compound (TGG) IC50 | Gallic Acid IC50 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 96.5 µM | 43.86 µg/mL (~257.8 µM)[1], 35-400 µM (24h), 25-50 µM (48h)[2][3] |
| T47D | Breast Cancer | 92.3 µM | 20.86 µg/mL (~122.6 µM)[4] |
| HL-60 | Promyelocytic Leukemia | 97.9 µM | 9.03 µg/mL (24h), 6.76 µg/mL (48h), 3.65 µg/mL (72h) (~53.1 µM, ~39.7 µM, ~21.5 µM)[5][6] |
| U87 | Glioblastoma | Anti-invasive/anti-inflammatory effects observed | ~20-40 µg/mL (~117.6-235.1 µM) viability reduction[7] |
Note: IC50 values for gallic acid were converted from µg/mL to µM for comparison, using a molar mass of 170.12 g/mol . The data for TGG on U87 cells is qualitative, describing anti-inflammatory and anti-invasive effects rather than a direct IC50 value for cytotoxicity.
Mechanistic Insights: Signaling Pathways
The anticancer effects of both TGG and gallic acid are attributed to their modulation of various cellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.
This compound (TGG)
The synthetic α-anomer of TGG (α-TGG) has been shown to possess anti-inflammatory and anti-invasive properties by targeting key molecules in cancer progression. In glioblastoma (U87) and triple-negative breast cancer (MDA-MB-231) cells, α-TGG was observed to inhibit the activation of matrix metalloproteinase-2 (MMP-2) and the expression of cyclooxygenase-2 (COX-2), both of which are crucial for tumor growth and inflammation. Furthermore, it impeded the transforming growth factor-beta (TGFβ)-induced epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis, by inhibiting Smad2 phosphorylation and Snail expression.
Gallic Acid
Gallic acid exerts its anticancer effects through multiple signaling pathways. It is known to induce apoptosis and inhibit cell proliferation by modulating the PI3K/Akt and MAPK signaling pathways.[8][9] In some cancers, it has also been shown to interfere with the JAK/STAT3 signaling pathway.[10] These pathways are central to regulating cell growth, survival, and differentiation, and their dysregulation is a hallmark of cancer.
Experimental Protocols
The methodologies employed in the cited studies for determining the anticancer effects of TGG and gallic acid generally involve standard in vitro assays.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Procedure: Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound (TGG or gallic acid) for specific time periods (e.g., 24, 48, 72 hours). After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The formazan is then dissolved, and the absorbance is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.[5][11]
-
Apoptosis Assays
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method is used to detect and quantify apoptosis.
-
Procedure: Cells treated with the test compounds are harvested and stained with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis) and PI (a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells). The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Migration and Invasion Assays
-
Wound Healing/Scratch Assay: This assay is used to study cell migration.
-
Procedure: A "scratch" or "wound" is created in a confluent monolayer of cancer cells. The cells are then treated with the test compound. The rate at which the cells migrate to close the scratch is monitored and quantified over time.
-
Western Blotting
-
Western Blot Analysis: This technique is used to detect and quantify specific proteins in a cell extract, providing insights into the molecular mechanisms of action.
-
Procedure: Cells are treated with the test compound, and total protein is extracted. The proteins are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is incubated with primary antibodies specific to the target proteins (e.g., MMP-2, COX-2, p-Smad2, Akt, p-Akt) and then with secondary antibodies conjugated to an enzyme. The signal is detected using a chemiluminescent substrate and imaged.[12]
-
The following diagram illustrates a general experimental workflow for assessing the anticancer properties of a compound in vitro.
Conclusion
Based on the available in vitro data, both this compound and gallic acid demonstrate promising anticancer properties. The indirect comparison of their IC50 values suggests that their efficacy can be cell-line dependent. TGG's mechanism appears to be linked to the inhibition of inflammatory and metastatic pathways, while gallic acid affects broader signaling cascades involved in cell proliferation and survival.
The esterification of gallic acid to a glucose backbone in TGG may influence its cellular uptake, bioavailability, and interaction with molecular targets, potentially leading to different or more potent anticancer effects compared to gallic acid alone. However, without direct comparative studies, it is challenging to definitively conclude which compound is superior.
Future research should focus on direct head-to-head comparisons of TGG and gallic acid in a wider range of cancer models, including in vivo studies, to fully elucidate their therapeutic potential and relative advantages. Such studies will be crucial for guiding the development of these natural compounds as effective anticancer agents.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Gallic acid and curcumin induce cytotoxicity and apoptosis in human breast cancer cell MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phcogj.com [phcogj.com]
- 5. journal.unisza.edu.my [journal.unisza.edu.my]
- 6. Anti-proliferative and Apoptosis Inducing Effects of Gallic Acid on Human Acute Myeloid Leukaemia Cell Lines (HL-60) | Asian Journal of Medicine and Biomedicine [journal.unisza.edu.my]
- 7. Gallic acid suppresses cell viability, proliferation, invasion and angiogenesis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Gallic acid suppresses the progression of triple-negative breast cancer HCC1806 cells via modulating PI3K/AKT/EGFR and MAPK signaling pathways [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Gallic acid has anticancer activity and enhances the anticancer effects of cisplatin in non‑small cell lung cancer A549 cells via the JAK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural bioactive gallic acid shows potential anticancer effects by inhibiting the proliferation and invasiveness behavior in human embryonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gallic acid as a selective anticancer agent that induces apoptosis in SMMC-7721 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vitro Bioactivity of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose (TGG) In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro bioactivities of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose (TGG) and the in vivo validation of these activities using closely related gallotannins as surrogates, due to the limited availability of in vivo data for TGG itself. We will delve into the anti-inflammatory and anti-cancer properties of TGG observed in laboratory settings and compare these with the in vivo efficacy of its structural analogs, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) and 1,2,3,6-tetra-O-galloyl-β-D-glucose.
In Vitro Bioactivity of this compound (TGG)
TGG, a hydrolyzable tannin, has demonstrated promising therapeutic potential in a variety of in vitro assays.[1] Its primary observed bioactivities include anti-inflammatory and anti-cancer effects.
Anti-Inflammatory Activity
In vitro studies have shown that TGG possesses anti-inflammatory properties. One key finding is its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[2] Furthermore, a synthetic α-anomer of TGG (α-TGG) has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, in U87 glioblastoma cells.[3]
Anti-Cancer Activity
The anti-cancer potential of TGG has been explored in various cancer cell lines. The synthetic α-anomer of TGG demonstrated the ability to inhibit key processes in cancer progression, including invasion and epithelial-to-mesenchymal transition (EMT).[3] Specifically, α-TGG was found to inhibit the activity of matrix metalloproteinases (MMPs), such as pro-MMP-2 in U87 glioblastoma cells and pro-MMP-9 in MDA-MB-231 triple-negative breast cancer cells.[3] Moreover, it impeded the transforming growth factor-beta (TGFβ)-induced phosphorylation of Smad2 and the expression of Snail, crucial components of the EMT signaling pathway.[3]
Comparative In Vivo Validation with Structural Analogs
In Vivo Anti-Cancer Efficacy of PGG
PGG has demonstrated significant anti-cancer effects in several animal models. In xenograft models of prostate, breast, and lung cancer, administration of PGG has been shown to suppress tumor growth.[4] The proposed mechanisms for its in vivo anti-cancer activity include the induction of apoptosis, inhibition of angiogenesis, and modulation of key signaling pathways such as STAT3, NF-κB, and MAPK.[5]
In Vivo Anti-Inflammatory Effects of PGG
The anti-inflammatory properties of PGG have been validated in a rat model of adjuvant-induced arthritis. Oral administration of PGG was found to ameliorate disease severity, reduce joint inflammation, and suppress the levels of pro-inflammatory cytokines.[6][7]
In Vivo Anti-Hypertensive Activity of 1,2,3,6-tetra-O-galloyl-β-D-glucose
Another related gallotannin, 1,2,3,6-tetra-O-galloyl-β-D-glucose, has been shown to have a strong inhibitory effect on angiotensin I-induced blood pressure elevation in spontaneously hypertensive rats, suggesting a potential role for this class of compounds in cardiovascular diseases.[4]
Quantitative Data Comparison
| Compound | Bioactivity | Assay Type | Model | Key Findings | Reference |
| This compound (TGG) | Anti-inflammatory | In Vitro | RAW264.7 macrophages | Inhibition of LPS-induced Nitric Oxide production | [2] |
| Anti-inflammatory | In Vitro | U87 glioblastoma cells | Inhibition of ConA- and PMA-mediated COX-2 expression | [3] | |
| Anti-cancer | In Vitro | U87 glioblastoma cells | Inhibition of ConA-mediated pro-MMP-2 activation | [3] | |
| Anti-cancer | In Vitro | MDA-MB-231 breast cancer cells | Inhibition of PMA- and TNFα-mediated pro-MMP-9 induction | [3] | |
| Anti-cancer | In Vitro | U87 and MDA-MB-231 cells | Inhibition of TGFβ-induced chemotaxis, Smad2 phosphorylation, and Snail expression | [3] | |
| 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) | Anti-cancer | In Vivo | Prostate cancer xenograft (athymic nude mice) | Significant suppression of tumor growth | [4] |
| Anti-cancer | In Vivo | Breast cancer xenograft (athymic nude mice) | Inhibition of tumor growth | [8] | |
| Anti-inflammatory | In Vivo | Rat adjuvant-induced arthritis model | Amelioration of arthritis, reduced joint inflammation | [6][7] | |
| Anti-angiogenic | In Vivo | Mouse corneal micropocket assay | Inhibition of angiogenesis | [9] | |
| 1,2,3,6-tetra-O-galloyl-β-D-glucose | Anti-hypertensive | In Vivo | Spontaneously hypertensive rats | Inhibition of angiotensin I-induced blood pressure elevation | [4] |
Experimental Protocols
In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition) for TGG
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of TGG for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response.
-
Nitric Oxide Measurement: After 24 hours of incubation, the concentration of nitrite in the culture medium is measured as an indicator of NO production using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group.
In Vivo Anti-Cancer Assay (Xenograft Model) for PGG
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., MDA-MB-231 for breast cancer) are subcutaneously injected into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups. PGG is administered, for example, by oral gavage daily at a specified dose (e.g., 20 mg/kg). The control group receives the vehicle.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Body weight is also monitored to assess toxicity.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor tissues can be used for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.
Signaling Pathways and Experimental Workflows
Caption: In Vitro Anti-Cancer Signaling Pathway of TGG.
Caption: In Vivo Anti-Cancer Experimental Workflow for PGG.
Conclusion
The in vitro bioactivity of this compound demonstrates its potential as an anti-inflammatory and anti-cancer agent. While direct in vivo validation is currently lacking, the substantial body of evidence for the in vivo efficacy of its close structural analog, PGG, in corresponding therapeutic areas provides a strong rationale for further investigation. The comparative data presented in this guide underscores the potential of gallotannins as a class of compounds for drug development. Future research should focus on conducting in vivo studies with TGG to directly validate its promising in vitro findings and to fully elucidate its therapeutic potential.
References
- 1. biopurify.cn [biopurify.cn]
- 2. This compound | TargetMol [targetmol.com]
- 3. Probing into the chemopreventive properties of synthetic 1,3,6-tri-O-galloyl-α-D-glucose (α-TGG) against glioblastoma and triple-negative breast cancer-derived cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Penta-o-galloyl-beta-d-Glucose (PGG) inhibits inflammation in human rheumatoid arthritis synovial fibroblasts and rat adjuvant-induced arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Penta-o-galloyl-beta-d-Glucose (PGG) inhibits inflammation in human rheumatoid arthritis synovial fibroblasts and rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. 1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose (PGG) Inhibits Angiogenesis via Inhibition of CMG2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Galloyl Glucose Derivatives and 1,3,6-Tri-O-galloyl-β-D-glucose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various galloyl glucose derivatives, with a particular focus on their relationship to 1,3,6-tri-O-galloyl-β-D-glucose (1,3,6-TGG). The structure-activity relationship (SAR) of these compounds is explored through experimental data on their antioxidant, anti-inflammatory, and anticancer properties.
Structure-Activity Relationship Overview
Galloyl glucose derivatives are a class of polyphenolic compounds characterized by a glucose core with multiple galloyl groups attached via ester linkages. The number and position of these galloyl moieties are critical determinants of their biological activity. A general trend observed is that an increase in the number of galloyl groups correlates with enhanced bioactivity. Penta-O-galloyl-β-D-glucose (PGG), with five galloyl groups, is often considered one of the most potent derivatives.[1] The spatial arrangement of the galloyl groups, dictated by the glucose scaffold, is also crucial for the interaction with biological targets.[2]
Comparative Biological Activity
The primary biological activities attributed to galloyl glucose derivatives include antioxidant, anti-inflammatory, and anticancer effects. The following sections and tables provide a comparative analysis of these activities.
Antioxidant Activity
The antioxidant capacity of galloyl glucose derivatives is largely attributed to the hydrogen-donating ability of the phenolic hydroxyl groups on the galloyl moieties. An increased number of galloyl groups provides more sites for free radical scavenging.
| Compound | Number of Galloyl Groups | Antioxidant Activity (DPPH Scavenging) EC50 (µM) |
| Tri-galloyl derivatives | 3 | 9.06–10.0[3] |
| 1,3,6-Tri-O-galloyl-β-D-glucose (1,3,6-TGG) | 3 | Data not available in a directly comparable format |
| Tetra-galloyl derivatives | 4 | 6.81–7.16[3] |
| Penta-O-galloyl-β-D-glucose (PGG) | 5 | 5.90[3] |
| Tannic Acid | ~10 | 2.84[3] |
| Ascorbic Acid (Positive Control) | N/A | > Tri- and Tetra-galloyl derivatives[4] |
EC50: Half-maximal effective concentration.
Anti-inflammatory Activity
Galloyl glucose derivatives exhibit anti-inflammatory effects primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and the modulation of inflammatory signaling pathways such as NF-κB.
| Compound | Anti-inflammatory Activity (NO Inhibition in LPS-stimulated RAW264.7 cells) IC50 |
| 1,3,6-Tri-O-galloyl-β-D-glucose (1,3,6-TGG) | Potent, but specific IC50 values vary across studies |
| Maplexin E (a di-galloyl derivative) | Strong inhibitory activity[4] |
| Acertannin (a di-galloyl derivative) | Potent radical scavenging activity[4] |
| Kaempferol-3-O-(2''-galloyl)-α-L-rhamnopyranoside | Strong inhibitory activity[4] |
IC50: Half-maximal inhibitory concentration.
Anticancer Activity
The anticancer properties of these compounds are linked to their ability to induce apoptosis, inhibit cell proliferation, and modulate signaling pathways crucial for cancer cell survival and growth, such as the PI3K/Akt pathway.
| Compound | Cell Line | Anticancer Activity (Cytotoxicity) IC50 (µM) |
| 1,3,6-Tri-O-galloyl-β-D-glucose (1,3,6-TGG) | Various | Potent, but specific IC50 values vary across studies |
| Penta-O-galloyl-β-D-glucose (PGG) | MCF-7 (Breast) | ~30-50 (induces G1 arrest)[1] |
| Gallic Acid | MCF-7 (Breast) | ~7.5 µg/mL[5] |
| N-hexyl gallamide (Gallic acid derivative) | MCF-7 (Breast) | 3.5 µg/mL[5] |
| N-tert-butyl gallamide (Gallic acid derivative) | MCF-7 (Breast) | 2.1 µg/mL[5] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Preparation of Test Samples: The galloyl glucose derivatives are dissolved in a suitable solvent (e.g., methanol) to prepare a series of dilutions. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.
-
Reaction: A defined volume of each sample dilution is mixed with an equal volume of the DPPH working solution in a cuvette or a 96-well plate. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes) at room temperature.
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of concentration versus percentage inhibition.
Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Macrophages
This assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: Murine macrophage cell line RAW264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation and a group with LPS stimulation but without the test compound are also included.
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) are mixed and incubated at room temperature for 10-15 minutes.
-
Measurement: The absorbance of the resulting azo dye is measured at approximately 540 nm.
-
Calculation: A standard curve is prepared using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve, and the percentage of NO inhibition is calculated. The IC50 value is then determined.
-
Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compounds.
Signaling Pathway and Experimental Workflow Diagrams
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Galloyl glucose derivatives can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.
Caption: NF-κB signaling pathway and the inhibitory action of galloyl glucose derivatives.
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation in cancer. Galloyl glucose derivatives can interfere with this pathway, contributing to their anticancer effects.
Caption: PI3K/Akt signaling pathway and potential inhibitory sites for galloyl glucose derivatives.
Experimental Workflow for Biological Activity Screening
This diagram outlines the general workflow for assessing the biological activities of galloyl glucose derivatives.
Caption: General experimental workflow for screening galloyl glucose derivatives.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Gallotannin Derivatives as Antioxidants and α-Glucosidase Inhibitors [jstage.jst.go.jp]
- 4. Antioxidative and Anti-Inflammatory Activities of Galloyl Derivatives and Antidiabetic Activities of Acer ginnala - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Cytotoxicity of the Synthesized Gallic Acid Derivatives (N-Alkyl Gallamide) Against Breast MCF-7 Cancer Cells – Oriental Journal of Chemistry [orientjchem.org]
Unveiling the Safety Profile of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the safety and toxicity profile of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose, a polyphenolic compound with promising applications in research and development, against other commonly used alternatives. The information presented herein is intended for researchers, scientists, and drug development professionals to make informed decisions based on available experimental data.
Executive Summary
This compound, a member of the gallotannin family, exhibits a favorable safety profile, particularly concerning its low cytotoxicity to normal human cells. While specific acute toxicity data such as LD50 for this exact molecule is limited, data from closely related gallotannin compounds suggest a low order of acute toxicity. This guide compares its safety data with established alternatives like Kojic Acid, Arbutin, and Ascorbic Acid derivatives, providing a clear perspective on its relative safety.
Comparative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound and its alternatives. It is important to note that direct comparative studies are scarce, and the data has been compiled from various independent studies.
| Compound | Acute Oral LD50 (Rodent) | In Vitro Cytotoxicity (IC50) | Genotoxicity (Ames Test) | Notes |
| This compound | Data not available | No significant cytotoxicity observed on human gastric epithelial cells (GES-1) up to 64 µg/mL[1] | Data not available | GHS classification indicates potential for skin and eye irritation.[2] |
| Gallotannin-Enriched Extract | > 500 mg/kg (rat)[3] | Not specified | Not specified | NOAEL established at 1000 mg/kg/day in a 14-day mouse study.[3] |
| Tannic Acid | 2.26 g/kg (rat)[4] | Not specified | Not specified | A well-studied gallotannin, provides context for the class of compounds. |
| Kojic Acid | Data not available | Not specified | Not genotoxic | Generally considered safe for use in cosmetics at concentrations up to 1%. |
| α-Arbutin | > 2000 mg/kg (rat) | Not specified | Not specified | |
| Ascorbic Acid & Derivatives | Data not available | Generally considered non-cytotoxic at typical usage concentrations | Not genotoxic | Widely used in cosmetics and pharmaceuticals with a long history of safe use. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are outlines for two key assays used in safety assessment.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol Outline:
-
Cell Seeding: Plate cells (e.g., human dermal fibroblasts, HaCaT keratinocytes, or specific cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and alternative compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with the same solvent concentration used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for another 2-4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Genotoxicity Assessment: Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.
Protocol Outline:
-
Bacterial Strains: Utilize a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) that are auxotrophic for histidine or tryptophan, respectively.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic the metabolic processes in mammals.
-
Exposure: Mix the test compound at various concentrations with the bacterial culture and either with or without the S9 mix. Pour this mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate observed in the negative control. Positive controls with known mutagens are included to validate the assay.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the MTT and Ames tests.
Conclusion
Based on the available data, this compound demonstrates a promising safety profile, characterized by low cytotoxicity to normal human cells. While further studies are warranted to establish a complete toxicological profile, including specific LD50 and comprehensive genotoxicity data, the current evidence suggests it is a viable and potentially safer alternative to some existing compounds for various research and development applications. Researchers are encouraged to consider the data presented in this guide and to conduct further targeted studies to confirm the safety and efficacy of this compound within their specific applications.
References
- 1. 1,3,6-Trigalloylglucose: A Novel Potent Anti-Helicobacter pylori Adhesion Agent Derived from Aqueous Extracts of Terminalia chebula Retz - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C27H24O18 | CID 452707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hepatotoxicity and nephrotoxicity of gallotannin-enriched extract isolated from Galla Rhois in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE ACUTE TOXICITY OF TANNIC ACID ADMINISTERED INTRAGASTRICALLY - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of these compounds is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental responsibility, and scientific best practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose, a polyphenolic compound often utilized in antioxidant and anti-inflammatory research.
Our approach is grounded in the principle of proactive risk mitigation. Given the specific hazard profile of this compound, we will treat it with the caution it warrants, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Part 1: Hazard Assessment and Waste Classification
Before any disposal protocol can be established, a thorough understanding of the compound's hazards is essential. This compound is a solid organic compound that, while not classified as acutely toxic or environmentally hazardous under RCRA, presents notable occupational hazards.
GHS Hazard Classification:
According to aggregated data from the European Chemicals Agency (ECHA) C&L Inventory, this compound is classified with the following hazards[1]:
| Hazard Code | Hazard Statement | GHS Pictogram |
| H315 | Causes skin irritation | Warning |
| H319 | Causes serious eye irritation | Warning |
| H335 | May cause respiratory irritation | Warning |
Expert Analysis:
The causality behind these classifications lies in the compound's polyphenolic structure. The multiple galloyl groups can interact with proteins and other biological macromolecules, leading to irritation upon contact with skin, eyes, and the respiratory tract. While it is a naturally derived compound, this does not negate its potential to cause harm in a concentrated, purified form.
Waste Classification:
In the absence of specific data classifying it as a non-hazardous waste, the guiding principle is to manage this compound as hazardous chemical waste . This conservative approach is the most self-validating system, ensuring compliance with the broadest range of institutional and regulatory standards. Laboratory personnel should treat all waste chemical solids as hazardous unless a specific determination to the contrary has been made by the institution's Environmental Health and Safety (EHS) office[2].
The decision-making process for waste disposal is outlined in the workflow below.
Caption: Waste Disposal Decision Workflow for this compound.
Part 2: Step-by-Step Disposal Protocol
This protocol provides detailed methodologies for the disposal of pure, unused this compound and materials contaminated with it.
I. Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or holes before use.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Respiratory Protection: When handling larger quantities of the powder or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. At a minimum, work should be conducted in a well-ventilated area or a chemical fume hood.
-
Protective Clothing: A standard laboratory coat is required.
II. Disposal of Unused or Expired this compound (Solid Waste)
-
Container Selection:
-
Obtain a designated hazardous waste container for solid organic waste. This container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) drum or a securely sealable plastic bag placed within a rigid outer container).
-
The container must be in good condition, with no cracks or leaks, and must have a secure, tight-fitting lid[3].
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
The label must include:
-
The full chemical name: "this compound" (no abbreviations or chemical formulas).
-
The date when waste is first added to the container (the "accumulation start date").
-
The specific hazards (e.g., "Irritant").
-
The name of the principal investigator and the laboratory location (building and room number).
-
-
-
Waste Transfer:
-
Carefully transfer the solid this compound into the labeled hazardous waste container.
-
Avoid creating dust. If possible, perform this transfer inside a chemical fume hood.
-
Securely close the container lid immediately after adding the waste.
-
-
Storage and Disposal Request:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory[3][4].
-
This area should be away from general lab traffic and clearly marked.
-
Once the container is full, or in accordance with your institution's policies, submit a chemical waste pickup request to your EHS or Hazardous Waste Management department.
-
III. Disposal of Contaminated Materials (Solid Waste)
This category includes items such as contaminated gloves, weigh boats, paper towels, and spill cleanup materials.
-
Segregation:
-
Do not mix contaminated lab debris with regular trash.
-
All materials that have come into direct contact with this compound should be considered hazardous waste.
-
-
Containment and Labeling:
-
Place all contaminated solid waste into a designated hazardous waste container for solid lab debris. This is often a plastic-lined cardboard box or a dedicated plastic drum.
-
This container must also be labeled with a "Hazardous Waste" tag, listing "this compound contaminated debris" as the contents.
-
-
Spill Cleanup:
-
In the event of a spill, don the appropriate PPE.
-
Gently cover the spill with an absorbent material to prevent it from becoming airborne.
-
Carefully sweep the material into a dustpan and place it in the designated hazardous waste container for solid waste.
-
Wipe the area with a damp paper towel and also dispose of the towel as hazardous waste.
-
Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste[2][5].
-
IV. Disposal of Empty Product Containers
An empty container that held this compound can often be disposed of as regular trash, but only after it is "RCRA empty." This means that all contents have been removed by normal means (e.g., scraping, shaking).
-
Emptying: Ensure the container is as empty as possible.
-
Defacing: Completely obliterate or remove the original product label. This is a critical step to prevent confusion and ensure custodial staff do not mistake the container for one holding hazardous material.
-
Disposal: Place the defaced, empty container in the regular laboratory trash or glass recycling bin, as appropriate.
Part 3: Trustworthiness and Self-Validation
This protocol is designed as a self-validating system by adhering to the most stringent interpretation of safety and environmental regulations. By treating this compound as hazardous waste by default, this procedure ensures compliance even in jurisdictions with stricter local regulations than federal standards. Always consult your institution's specific waste management plan and EHS department, as they will have the final say on disposal procedures.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 1,3,6-Tri-O-Galloyl-Beta-D-Glucose
For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose, a gallotannin compound utilized in pharmaceutical research. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel and minimizing environmental impact.
This compound is a powdered organic compound that is classified as a skin and eye irritant and may cause respiratory irritation. It is also a combustible solid, necessitating precautions to prevent dust ignition. The following procedures are designed to provide a clear, step-by-step approach to safely managing this compound from receipt to disposal.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Respiratory Protection | Half- or full-facepiece respirator with organic vapor cartridges and P100 particulate filters. | Protects against inhalation of fine dust particles and potential organic vapors, which can cause respiratory irritation.[1][2][3] |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Provides a barrier against airborne particles and accidental splashes, preventing serious eye irritation.[4] |
| Skin and Body Protection | Flame-resistant lab coat, buttoned to full length, and full-length pants. | Protects the skin from contact with the irritant powder and offers a layer of protection in case of a dust fire. |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Prevents skin irritation upon contact with the chemical.[4] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure a properly functioning chemical fume hood is available.
-
Assemble all necessary equipment and materials, including a dedicated set of spark-proof tools.
-
Verify that an appropriate fire extinguisher (Class D is recommended for combustible solids) is accessible.[2]
-
Set up a designated waste container for contaminated materials.
2. Weighing and Aliquoting:
-
Perform all manipulations of the powder within the chemical fume hood to minimize dust generation.
-
Use anti-static weighing paper or a container to prevent the buildup of static electricity, which could ignite the powder.
-
Carefully weigh the desired amount of this compound.
-
If aliquoting, use sealed containers for storage.
3. Solution Preparation:
-
Slowly add the weighed powder to the solvent to avoid splashing and dust formation.
-
If sonication or heating is required for dissolution, ensure the equipment is certified for use with combustible materials.
4. Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment with a suitable solvent and cleaning agent.
-
Dispose of all contaminated materials, including weighing paper, gloves, and wipes, in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
This compound and materials contaminated with it must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused Powder | Collect in a clearly labeled, sealed container. |
| Contaminated Materials (e.g., gloves, wipes) | Place in a sealed bag and then into the designated hazardous waste container. |
| Empty Containers | Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and then deface the label before disposing of the container in the regular trash. |
Important: Do not dispose of this compound or its solutions down the drain or in the regular trash.[4] All chemical waste must be handled by an approved waste disposal service.
Experimental Workflow
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
